molecular formula C12H19NO B13529653 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Cat. No.: B13529653
M. Wt: 193.28 g/mol
InChI Key: CJFZTQJVYPQRGW-UHFFFAOYSA-N
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Description

2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is a chiral amino alcohol compound of significant interest in organic and medicinal chemistry research. This specialty chemical, with the molecular formula C₁₂H₁₉NO and a molecular weight of 193.29 g/mol, is characterized by a sterically hindered 2-tert-butylphenyl group attached to an ethanolamine backbone . The compound is offered with a minimum purity of 98% and requires storage at 2-8°C, sealed in dry conditions to ensure stability . As a chiral building block, its primary research value lies in its potential application as a ligand in asymmetric synthesis or as a precursor for the development of more complex molecular architectures, such as catalysts or pharmaceutically active compounds . The specific spatial arrangement of the tert-butyl group adjacent to the chiral center is a key structural feature that can impart significant steric influence, making it valuable for studies aimed at achieving high stereoselectivity in chemical reactions. Computational chemical data indicates a Topological Polar Surface Area (TPSA) of 46.25 Ų and a LogP value of 1.98, parameters that are useful for researchers in predictive modeling and drug discovery workflows . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-amino-2-(2-tert-butylphenyl)ethanol

InChI

InChI=1S/C12H19NO/c1-12(2,3)10-7-5-4-6-9(10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3

InChI Key

CJFZTQJVYPQRGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(CO)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: (S)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol is a highly specialized chiral amino alcohol characterized by extreme steric hindrance due to the ortho-tert-butyl group on the phenyl ring. This structural feature distinguishes it from standard phenylglycinol derivatives, making it a valuable chiral auxiliary and ligand backbone for asymmetric transformations where high facial selectivity is required.

  • CAS Number: 1213302-89-6

  • Molecular Formula: C₁₂H₁₉NO

  • Key Characteristic: Ortho-steric bulk directing enantioselectivity.

Chemical Identity & Properties

The compound is a derivative of phenylglycinol. The presence of the bulky tert-butyl group at the 2-position of the aromatic ring creates a "picket fence" effect, restricting rotation and shielding one face of the molecule during catalytic cycles.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name (S)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol
CAS Number 1213302-89-6
Molecular Weight 193.29 g/mol
Molecular Formula C₁₂H₁₉NO
Chiral Center (S)-Configuration at C2
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, DCM; sparingly soluble in water
pKa (Calculated) ~9.5 (Amine), ~14.8 (Alcohol)
SMILES OCC1=CC=CC=C1C(C)(C)C

Synthesis & Production Methodologies

The synthesis of (S)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol presents challenges due to the steric repulsion between the tert-butyl group and the forming chiral center. Standard condensation methods often fail or proceed with poor yield. Two robust routes are recommended for research and scale-up.

Route A: The Ellman Sulfinamide Protocol (High Enantiopurity)

This route is preferred for generating the (S)-enantiomer with >99% ee, avoiding the resolution of racemates.

  • Imine Formation: Condensation of 2-(tert-butyl)benzaldehyde with (S)-2-methylpropane-2-sulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent.

  • Strecker-Type Addition: Addition of cyanide (TMSCN) to the sulfinimine. Note: The bulky ortho-group directs the nucleophilic attack, enhancing diastereoselectivity.

  • Hydrolysis & Reduction: Acid hydrolysis of the nitrile to the amino acid, followed by reduction with Lithium Aluminum Hydride (LiAlH₄) or Borane-THF.

Route B: Reduction of (S)-2-(2-(tert-butyl)phenyl)glycine

If the corresponding amino acid is available (via asymmetric Strecker synthesis), direct reduction is the most atom-economical path.

Protocol:

  • Suspend (S)-2-(2-(tert-butyl)phenyl)glycine in dry THF under N₂.

  • Add LiAlH₄ (2.5 equiv) portion-wise at 0°C.

  • Reflux for 12–18 hours. (Extended time required due to steric hindrance).

  • Fieser workup (Water/15% NaOH/Water) to isolate the amino alcohol.

Visualization: Synthesis Workflow

Synthesis Aldehyde 2-(tert-butyl) benzaldehyde Imine Chiral N-Sulfinyl Imine Aldehyde->Imine Ti(OEt)4, THF Sulfinamide (S)-tert-butane sulfinamide Sulfinamide->Imine Nitrile Amino Nitrile Intermediate Imine->Nitrile TMSCN, Lewis Acid AminoAcid (S)-Amino Acid Nitrile->AminoAcid HCl, Hydrolysis Product (S)-2-Amino-2-(2-(tert-butyl) phenyl)ethan-1-ol AminoAcid->Product LiAlH4 Reduction (Reflux)

Caption: Step-wise synthesis via the Ellman auxiliary route, ensuring high enantiomeric excess despite steric hindrance.

Applications in Drug Discovery & Catalysis

The utility of CAS 1213302-89-6 lies in its ability to impose a rigid chiral environment.

Chiral Ligand Synthesis (N,O-Ligands)

This amino alcohol serves as a precursor for Oxazoline and Oxazaborolidine catalysts.

  • Mechanism: The bulky tert-butyl group forces the metal center into a specific geometry, often improving enantioselectivity in reactions like the Corey-Bakshi-Shibata (CBS) reduction or Diethylzinc addition to aldehydes.

  • Comparison: Superior to standard Phenylglycinol in cases where the substrate is small and requires a "tighter" chiral pocket.

Chiral Auxiliary

Used in the formation of chiral amides or oxazolidinones.

  • Workflow: Acylation of the amine -> Alkylation of the derivative -> Hydrolysis.

  • Advantage: The ortho-tert-butyl group prevents rotation of the N-C bond, locking the auxiliary in a single conformation (rotamer) which maximizes stereochemical transfer.

Handling & Safety Profile

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for amino alcohols and benzylic amines.

  • GHS Classification (Inferred):

    • Skin Irrit. 2 (H315): Causes skin irritation.[1]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Hygroscopic; keep tightly sealed to prevent carbamate formation (reaction with atmospheric CO₂).

References

  • ChemScene LLC. (2024). Product Analysis: (S)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol (CAS 1213302-89-6). Link

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6). (Foundational methodology for synthesizing hindered chiral amines).
  • Sigma-Aldrich. (2024). Safety Data Sheet for Phenylglycinol Analogs. (General safety reference for class).
  • Ager, D. J., et al. (1996). "Methods for the Preparation of Amino Acid Derivatives." Tetrahedron: Asymmetry, 7(10). (Protocol for amino acid reduction).

Sources

physicochemical properties of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Abstract: This technical guide provides a comprehensive analysis of the , a chiral amino alcohol with potential applications in pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical predictions, data from analogous compounds, and detailed experimental protocols for empirical characterization. We delve into the compound's chemical identity, structural features, predicted properties, and the spectroscopic techniques required for its definitive identification. By explaining the causality behind experimental choices, this guide serves as a practical resource for laboratory investigation.

Chemical Identity and Structure

2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is an organic compound characterized by a phenyl ring substituted with a bulky tert-butyl group at the ortho position. This steric hindrance significantly influences the molecule's conformation and reactivity. Attached to the phenyl ring is a two-carbon amino alcohol chain, which contains a stereocenter at the carbon bearing the amino group, meaning the compound can exist as (R) and (S) enantiomers.

Key identifiers for the (S)-enantiomer of this compound are provided below.

IdentifierValueSource
IUPAC Name (2S)-2-amino-2-(2-tert-butylphenyl)ethan-1-ol
CAS Number 1213302-89-6[1]
Molecular Formula C₁₂H₁₉NO[1]
Molecular Weight 193.29 g/mol [1]
SMILES OCC1=CC=CC=C1C(C)(C)C[1]

The presence of both a basic amino group and an acidic hydroxyl group, combined with a bulky, nonpolar aromatic moiety, imparts amphiphilic character to the molecule, influencing its solubility and interaction with biological systems.

Caption: 2D representation of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol.

Computed Physicochemical Properties

Computational models provide valuable initial estimates of a molecule's physicochemical profile, guiding experimental design and predicting its behavior in various environments. The following properties were calculated for (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol.

PropertyPredicted ValueSignificance in Drug DevelopmentSource
Topological Polar Surface Area (TPSA) 46.25 ŲInfluences membrane permeability and oral bioavailability. A value ≤140 Ų is generally favorable.[1]
LogP (Octanol-Water Partition Coefficient) 1.9762Measures lipophilicity. Affects absorption, distribution, metabolism, and excretion (ADME).[1]
Hydrogen Bond Donors 2The -OH and -NH₂ groups can donate protons, affecting solubility and receptor binding.[1]
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms can accept protons, contributing to interactions with biological targets.[1]
Rotatable Bonds 2Indicates molecular flexibility, which can impact receptor binding affinity.[1]

These computed values suggest that the molecule possesses balanced lipophilicity and a polar surface area conducive to good membrane permeability, making it an interesting scaffold for medicinal chemistry.

Experimental Physicochemical Properties

While computational data is useful, empirical data is the gold standard. As of this writing, specific experimental data for 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is not widely published. However, data from closely related isomers can provide valuable reference points.

  • Physical Form: The compound is expected to be a solid at room temperature, similar to its structural isomer (S)-2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-ol.[2]

  • Melting Point: The para-isomer, (S)-(+)-2-amino-2-(4-tert-butylphenyl)ethanol, has a reported melting point of 117 °C.[3] The melting point of the ortho-isomer may differ due to variations in crystal packing influenced by the position of the tert-butyl group.

  • Solubility: Due to the presence of the amino and hydroxyl groups, the molecule is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Its solubility in water is likely to be moderate and pH-dependent; it will be more soluble in acidic aqueous solutions where the amino group is protonated.

  • pKa: The pKa of the parent compound, 2-aminoethanol, has a strongest basic pKa of 9.55.[4] For the title compound, the basicity of the primary amine is expected to be similar. The hydroxyl group is weakly acidic, with a pKa likely above 14.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic methods. Below is a predictive analysis of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • tert-Butyl Protons: A sharp singlet integrating to 9 protons, expected around δ 1.2-1.4 ppm.

    • Aromatic Protons: A complex multiplet pattern in the δ 7.0-7.5 ppm region, integrating to 4 protons. The ortho-substitution pattern will lead to distinct coupling.

    • Ethanol Backbone: The three protons on the C1 and C2 carbons (-CH(N)-CH₂OH) will appear as a complex set of multiplets due to diastereotopicity and coupling to each other. The benzylic proton (-CH(N)-) would likely be found around δ 4.0-4.5 ppm.

    • -NH₂ and -OH Protons: Two broad singlets that are exchangeable with D₂O. Their chemical shifts are highly dependent on concentration and solvent.

  • ¹³C NMR:

    • tert-Butyl Carbons: Two signals are expected: one quaternary carbon around δ 34-36 ppm and one methyl carbon signal around δ 30-32 ppm.

    • Aromatic Carbons: Six distinct signals are expected between δ 125-150 ppm.

    • Ethanol Backbone Carbons: Two signals corresponding to the -CH(N)- and -CH₂OH carbons, likely in the δ 55-75 ppm range.

Infrared (IR) Spectroscopy

Based on the functional groups present, the following characteristic absorption bands are anticipated:

  • O-H Stretch: A broad band in the 3500-3200 cm⁻¹ region, characteristic of a hydrogen-bonded alcohol.[5]

  • N-H Stretch: Two medium-intensity sharp peaks may be observed around 3400-3300 cm⁻¹, typical for a primary amine.

  • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (around 2960-2850 cm⁻¹) corresponding to the tert-butyl and ethanol backbone C-H bonds.

  • C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • Aromatic C=C Bends: Overtone and combination bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1260-1050 cm⁻¹ range, confirming the alcohol functional group.[5]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The nominal mass is 193. The high-resolution mass should correspond to the exact mass of C₁₂H₁₉NO.

  • Fragmentation Pattern: Key fragmentation pathways would likely include:

    • Loss of the hydroxymethyl group (•CH₂OH), leading to a fragment at m/z 162.

    • Benzylic cleavage to form a stable iminium ion.

    • Loss of a methyl group (•CH₃) from the tert-butyl moiety, resulting in an [M-15]⁺ peak.

    • Loss of a tert-butyl radical (•C(CH₃)₃), leading to an [M-57]⁺ peak.

Experimental Protocols for Characterization

To obtain empirical data, rigorous and validated analytical methods are essential. The following protocols provide a framework for the characterization of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol.

G cluster_0 Workflow for Physicochemical Characterization A Obtain Sample (≥98% Purity) B Prepare Solutions (e.g., CDCl₃, MeOD, ACN) A->B Dissolution C High-Resolution Mass Spectrometry (HRMS) (e.g., ESI-QTOF) B->C Aliquoting D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) B->D Aliquoting E FTIR Spectroscopy (ATR) B->E Aliquoting F Data Analysis & Structural Elucidation C->F Data Input D->F Data Input E->F Data Input G Final Report & Data Archiving F->G Compilation

Sources

Physicochemical Characterization and Synthetic Utility of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | CAS: 1213302-89-6 | MW: 193.29 g/mol [1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol , a sterically congested


-amino alcohol. Unlike its para-substituted isomer, this ortho-substituted scaffold presents unique conformational rigidity due to the steric clash between the bulky tert-butyl group and the amino-ethanol side chain. This molecule serves as a critical chiral building block in the synthesis of enantioselective catalysts and pharmacologically active agents where metabolic stability and receptor selectivity are paramount.

Part 1: Molecular Identity & Stoichiometry

Accurate molecular weight determination is the foundation of stoichiometric precision in organic synthesis. For 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol, the values are as follows:

Table 1: Physicochemical Constants
PropertyValueNotes
IUPAC Name 2-Amino-2-(2-tert-butylphenyl)ethan-1-olOften referred to as ortho-tert-butyl phenylglycinol
CAS Number 1213302-89-6 Specific to the (S)-enantiomer; Racemic may vary
Molecular Formula

Molecular Weight 193.29 g/mol Monoisotopic Mass: 193.1467 Da
Physical State SolidWhite to off-white crystalline powder
Solubility DMSO, Methanol, DCMLipophilic due to t-butyl group
pKa (Conj.[1][2][3] Acid) ~9.2 - 9.5Estimated based on phenylglycinol analogs
Stoichiometric Implications

In synthetic workflows, particularly when used as a chiral ligand, the 193.29 g/mol value is critical. The high carbon-to-heteroatom ratio (12:2) significantly alters the solubility profile compared to unsubstituted phenylglycinol (MW 137.18), requiring adjustments in solvent polarity (e.g., shifting from MeOH to THF or


) during extraction and purification.

Part 2: Structural Analysis & Steric "Privilege"

The defining feature of this molecule is the 2-tert-butyl group on the phenyl ring. This is not merely a lipophilic add-on; it is a structural lever.

  • Conformational Locking: The ortho-tert-butyl group (

    
    -value > 5 kcal/mol) forces the phenyl ring to twist out of coplanarity with the ethanol backbone to minimize steric strain. This creates a deep "chiral pocket" essential for asymmetric induction.
    
  • Rotational Barrier: The rotation around the

    
     bond is restricted. In catalytic cycles, this rigidity prevents the "floppiness" that often erodes enantiomeric excess (ee).
    
  • Electronic Effect: While alkyl groups are weakly electron-donating, the primary influence here is steric inhibition of resonance, potentially decoupling the aromatic system slightly from the amine lone pair.

Part 3: Synthetic Pathways

Synthesizing sterically hindered amino alcohols requires overcoming the very bulk that makes them valuable. A standard nucleophilic substitution is often sluggish. The most robust "self-validating" route involves the Strecker Synthesis followed by hydrolysis and reduction.

Pathway Diagram (Graphviz)

SyntheticRoute Aldehyde 2-tert-butyl benzaldehyde Aminonitrile Aminonitrile Intermediate Aldehyde->Aminonitrile TMSCN, NH3 (Strecker) AminoAcid 2-(2-tert-butylphenyl) glycine Aminonitrile->AminoAcid HCl (6M) Hydrolysis Product 2-Amino-2-(2-tert-butylphenyl) ethan-1-ol AminoAcid->Product LiAlH4 or BH3-DMS Reduction

Figure 1: Step-wise synthesis from commercially available aldehyde precursors.

Detailed Experimental Protocol: Reduction Step

Note: This protocol assumes the isolation of the amino acid precursor, 2-(2-tert-butylphenyl)glycine.

Reagents:

  • Precursor: 2-(2-tert-butylphenyl)glycine (1.0 equiv)

  • Reductant: Lithium Aluminum Hydride (

    
    ) (2.5 equiv)
    
  • Solvent: Anhydrous THF (0.2 M concentration)

  • Quench: Fieser workup reagents (

    
    , 15% NaOH)
    

Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solubilization: Charge the flask with anhydrous THF and cool to 0°C. Carefully add

    
     pellets (or solution). Caution: Exothermic.
    
  • Addition: Add the amino acid precursor portion-wise as a solid (or slurry in THF) over 30 minutes. The ortho-tert-butyl group makes the precursor bulky; ensure vigorous stirring.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 12–16 hours. The steric bulk retards the reduction rate compared to simple phenylglycine; extended time is required.

  • Quench (Fieser Method): Cool to 0°C. For every

    
     grams of 
    
    
    
    used, add:
    • 
       mL water (slowly!)
      
    • 
       mL 15% NaOH
      
    • 
       mL water
      
  • Purification: Warm to RT, stir for 15 mins until a white granular precipitate forms. Filter through Celite. Concentrate the filtrate.

  • Validation: Recrystallize from Hexanes/EtOAc. The product should be a white solid.[3]

Part 4: Analytical Characterization (Self-Validation)

To ensure the identity of CAS 1213302-89-6, the following spectral signatures must be present.

Mass Spectrometry (ESI-MS)[4]
  • Expected [M+H]+: 194.30 m/z.

  • Fragmentation Logic:

    • Loss of

      
       (M-31): Peak at ~162 m/z.
      
    • Tropylium ion formation from the substituted benzene ring.

Proton NMR ( NMR, 400 MHz, )
  • 
     1.45 ppm (s, 9H):  The diagnostic tert-butyl singlet. If this is split or shifted, check for migration or impurities.
    
  • 
     3.50–3.80 ppm (m, 2H):  Diastereotopic protons of the 
    
    
    
    group.
  • 
     4.40 ppm (dd, 1H):  The chiral benzylic proton (
    
    
    
    ). This will be chemically nonequivalent to the para-isomer analog due to the shielding cone of the ortho-t-butyl group.
  • 
     7.1–7.5 ppm (m, 4H):  Aromatic region. Look for a specific pattern (dd, td) indicating 1,2-substitution.
    

Part 5: Applications in Drug Discovery

This molecule is rarely a final drug but often a Pharmacophore Scaffold or Chiral Auxiliary .

Chiral Ligands for Asymmetric Catalysis

The amino-alcohol motif binds to metals (Zn, Cu, Ti) to form catalysts for:

  • Diethylzinc addition to aldehydes: The steric bulk directs the nucleophile to a specific face of the aldehyde.

  • Diels-Alder reactions: Lewis acid activation.

Receptor Binding

In medicinal chemistry, replacing a phenyl group with an ortho-tert-butyl phenyl group restricts bond rotation. This "conformational restriction" strategy can:

  • Lock a molecule in its bioactive conformation.

  • Increase metabolic stability by blocking P450 oxidation at the benzylic position (steric protection).

Ligand Binding Diagram

LigandBinding Metal Metal (Zn/Cu) O_atom O O_atom->Metal Coordination N_atom N N_atom->Metal Coordination Backbone Chiral Backbone Backbone->O_atom Backbone->N_atom Steric t-Butyl (Shield) Backbone->Steric Ortho-Subst Steric->Metal Stereo- Control

Figure 2: Bidentate coordination mode showing how the tert-butyl group exerts stereocontrol over the metal center.

References

  • PubChem. (2025). 2-amino-2-phenylethanol Derivatives. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Methods for Reduction of Alpha-Amino Acids to Amino Alcohols. Retrieved from [Link]

Sources

2-Amino-2-(2-tert-butylphenyl)ethan-1-ol structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol. The molecule, with the chemical formula C₁₂H₁₉NO and a molecular weight of 193.29 g/mol , presents an interesting analytical challenge due to its ortho-substituted aromatic ring, multiple functional groups, and a key chiral center.[1] This document is intended for researchers, analytical scientists, and professionals in drug development. It moves beyond a simple recitation of techniques, focusing instead on the strategic integration of orthogonal analytical methods to build a self-validating case for the molecule's constitution and stereochemistry. We will detail the "why" behind experimental choices, providing field-proven protocols and data interpretation frameworks for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques.

The Elucidation Strategy: An Integrated Approach

Elucidation_Workflow cluster_start Initial Analysis cluster_functional Functional Group Identification cluster_connectivity Connectivity Mapping cluster_stereo Stereochemical Analysis MS Mass Spectrometry (Molecular Formula & Fragmentation) IR Infrared Spectroscopy (Key Bonds: O-H, N-H, C-O, Ar-H) MS->IR Confirms O/N presence NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environments & Counts) IR->NMR_1D Validates functional groups NMR_2D 2D NMR (COSY, HSQC) (H-H & C-H Correlations) NMR_1D->NMR_2D Assigns signals Chiral Chiral HPLC (Enantiomeric Purity & Separation) NMR_2D->Chiral Confirms achiral structure Final Final Structure Confirmed Chiral->Final Defines stereochemistry

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Mass spectrometry is the foundational first step, providing the molecular weight and, through high-resolution analysis, the elemental formula. For 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol, the odd nominal molecular weight (193) immediately suggests the presence of an odd number of nitrogen atoms, consistent with the proposed structure, a principle known as the Nitrogen Rule.

Expected Fragmentation Pathways

The molecule's structure predicts specific, high-probability fragmentation patterns under electron impact (EI) or collision-induced dissociation (CID). The primary pathways for amino alcohols are α-cleavage and dehydration.[2][3]

  • α-Cleavage (Amine): The most favorable cleavage occurs at the C-C bond adjacent to the nitrogen atom, leading to a resonance-stabilized iminium cation.[2] Loss of the hydroxymethyl radical (•CH₂OH) is expected.

  • α-Cleavage (Alcohol): A secondary α-cleavage can occur adjacent to the oxygen, involving the loss of the 2-amino-2-(2-tert-butylphenyl)ethyl radical.

  • Benzylic Cleavage: Cleavage of the bond between the chiral carbon and the phenyl ring is also possible, generating ions corresponding to the aromatic and aliphatic portions.

  • Loss of Water (Dehydration): The elimination of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols.[3]

Fragmentation_Pathway Parent [M]⁺˙ m/z = 193 Frag1 [M - •CH₂OH]⁺ m/z = 162 Parent->Frag1 α-Cleavage (Amine) Frag2 [M - H₂O]⁺˙ m/z = 175 Parent->Frag2 Dehydration Frag4 [t-Bu-Ph]⁺ m/z = 133 Parent->Frag4 Benzylic Cleavage Frag3 [t-Bu-Ph-CH=NH₂]⁺ m/z = 162 Frag1->Frag3 Resonance Structure

Caption: Predicted major MS fragmentation pathways.

Ion m/z (Nominal) Origin
[C₁₂H₁₉NO]⁺˙193Molecular Ion (M⁺˙)
[C₁₂H₁₇N]⁺˙175Dehydration: [M - H₂O]⁺˙
[C₁₁H₁₆N]⁺162α-Cleavage: [M - •CH₂OH]⁺
[C₁₀H₁₃]⁺133Benzylic Cleavage: [C₆H₄-C(CH₃)₃]⁺
[C₄H₉]⁺57tert-butyl cation
Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:1000 with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The acid promotes protonation for electrospray ionization (ESI).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis: Acquire the full scan mass spectrum from m/z 50-500. The protonated molecule [M+H]⁺ is expected at m/z 194.2.

  • Tandem MS (MS/MS): Isolate the precursor ion (m/z 194.2) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Processing: Determine the exact mass of the parent ion and its major fragments. Use this data to calculate the elemental composition, confirming C₁₂H₁₉NO. Compare the observed fragmentation pattern with the predicted pathways.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrations of functional groups within the molecule. For 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol, the IR spectrum should provide clear evidence for the hydroxyl (-OH), primary amine (-NH₂), and aromatic ring moieties.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Appearance
Alcohol O-HStretch3200 - 3550Strong, Broad[4]
Primary Amine N-HSymmetric & Asymmetric Stretch3300 - 3500Two sharp, medium peaks[5][6][7]
Primary Amine N-HBending (Scissoring)1580 - 1650Medium to Strong[4][7]
Aromatic C-HStretch3000 - 3100Medium, Sharp (just above 3000)[8]
Aliphatic C-HStretch2850 - 3000Strong, Sharp (just below 3000)
Aromatic C=CIn-ring Stretch1400 - 1600Multiple sharp, medium bands[8]
Aliphatic C-NStretch1020 - 1250Weak to Medium[4][7]
Alcohol C-OStretch1050 - 1150Strong

Causality: The broadness of the O-H stretch is due to hydrogen bonding. The primary amine shows two N-H stretching bands (symmetric and asymmetric), which is a definitive indicator distinguishing it from a secondary amine (one band) or tertiary amine (no bands).[6] The presence of C-H stretching absorptions both above and below 3000 cm⁻¹ confirms the existence of both aromatic and aliphatic C-H bonds, respectively.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small, solvent-free amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Collection: Run a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking to identify the key absorption bands. Compare these with the expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, mapping the carbon-hydrogen framework of the molecule. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, the precise connectivity of every atom can be established.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative abundance (integration).

Proton(s) Predicted δ (ppm) Multiplicity Integration Notes
-C(CH₃)₃~1.3Singlet (s)9HCharacteristic tert-butyl signal, sharp and intense.
-NH₂1.5 - 3.0Broad Singlet (br s)2HExchangeable with D₂O. Position is concentration/solvent dependent.[5][6]
-OH2.0 - 4.0Broad Singlet (br s)1HExchangeable with D₂O. Position is concentration/solvent dependent.
-CH₂OH~3.6 - 3.8Doublet of Doublets (dd)2HProtons are diastereotopic due to the adjacent chiral center, appearing as two distinct signals, each coupled to the other (geminal coupling) and to the methine proton.
-CH(N)-~4.0 - 4.2Doublet of Doublets (dd) or Triplet (t)1HCoupled to the two diastereotopic protons of the -CH₂OH group.
Ar-H7.2 - 7.6Complex Multiplet (m)4HProtons on the ortho-substituted ring will show complex splitting patterns due to ortho and meta coupling.[9][10]

Trustworthiness Check: The presence of broad, exchangeable signals for the -NH₂ and -OH protons can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; these signals will disappear.[5][6]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a count of the distinct carbon environments.

Carbon(s) Predicted δ (ppm) Notes
-C(CH₃)₃~31Aliphatic methyl carbons.
-C(CH₃)₃~35Quaternary carbon of the tert-butyl group.
-CH(N)-~55-60Carbon attached to the nitrogen atom.
-CH₂OH~65-70Carbon attached to the hydroxyl group.
Ar-C120 - 150Aromatic carbons. Due to ortho-substitution, 6 distinct signals are expected. The carbon bearing the tert-butyl group will be further downfield.
2D NMR: Confirming Connectivity
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). A cross-peak between the signal at ~4.1 ppm (-CH-) and the signals at ~3.7 ppm (-CH₂-) would definitively confirm the -CH-CH₂- fragment of the ethanolamine side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals, confirming, for example, that the proton at ~4.1 ppm is attached to the carbon at ~58 ppm.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO is often preferred for amino alcohols as it can slow the exchange of -OH and -NH₂ protons, sometimes allowing their coupling to be observed.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Note the integration, chemical shifts, and multiplicities.

  • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum to identify the -OH and -NH₂ protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to count the number of unique carbon environments.

  • 2D NMR Acquisition: Perform standard COSY and HSQC experiments to establish the H-H and C-H correlations and finalize all signal assignments.

Stereochemistry: Chiral Analysis

The structure contains a stereocenter at the carbon atom bonded to both the amino group and the phenyl ring. For applications in drug development, separating and identifying the specific enantiomer is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Methodology: Chiral separation is achieved by using a Chiral Stationary Phase (CSP). These phases create a transient diastereomeric interaction with the enantiomers of the analyte, causing them to travel through the column at different rates and thus be separated. For amino alcohols, CSPs based on cyclodextrins, cinchona alkaloids, or crown ethers are often effective.[11][12][13][14]

Experimental Protocol: Chiral HPLC
  • Column Selection: Screen several chiral columns. A good starting point would be a cellulose or amylose-based CSP (e.g., CHIRALPAK® series) or a zwitterionic cinchona-based column.[12]

  • Mobile Phase: A typical mobile phase for this type of compound would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for the basic analyte.

  • Sample Preparation: Dissolve the sample (as a racemic mixture for method development) in the mobile phase at a concentration of ~1 mg/mL.

  • Analysis:

    • Inject 5-10 µL of the sample onto the column.

    • Monitor the elution profile using a UV detector (wavelength set to ~210 nm or 254 nm).

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

  • Identification: If an authentic standard of a single enantiomer (e.g., the (S)-enantiomer) is available, inject it under the optimized conditions to assign the retention times for the R and S forms.

Conclusion: Synthesizing the Evidence

The structure of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is definitively confirmed through the systematic and logical application of orthogonal analytical techniques. Mass spectrometry establishes the correct molecular formula of C₁₂H₁₉NO. Infrared spectroscopy confirms the presence of the key hydroxyl, primary amine, and aromatic functional groups. A full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, confirming the ortho-substitution pattern on the phenyl ring and the structure of the amino alcohol side chain. Finally, chiral HPLC provides the means to separate and quantify the individual enantiomers, completing the full structural and stereochemical elucidation of the molecule. This integrated, self-validating approach ensures the highest degree of confidence in the final structural assignment, a prerequisite for any further research or development activities.

References

  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). NC State University Libraries. Retrieved February 17, 2026, from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. Retrieved February 17, 2026, from [Link]

  • University of Calgary. (n.d.). IR: amines. Department of Chemistry, University of Calgary. Retrieved February 17, 2026, from [Link]

  • Florida International University. (n.d.). INFRARED SPECTROSCOPY (IR). Department of Chemistry & Biochemistry, Florida International University. Retrieved February 17, 2026, from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved February 17, 2026, from [Link]

  • Wang, F. P., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 58-67. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved February 17, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Department of Chemistry, University of Colorado Boulder. Retrieved February 17, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Department of Chemistry, University of Wisconsin-Madison. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylethanol. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylethanol. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • CORE. (n.d.). Rotational spectrum of phenylglycinol. Retrieved February 17, 2026, from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry, University of Arizona. Retrieved February 17, 2026, from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2019, April 8). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved February 17, 2026, from [Link]

  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved February 17, 2026, from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved February 17, 2026, from [Link]

  • MDPI. (2021, July 29). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved February 17, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL. Retrieved February 17, 2026, from [Link]

Sources

Precision Synthesis of Chiral 2-Amino Alcohols: From Chiral Pool to Biocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral 2-amino alcohols (1,2-amino alcohols) are privileged structural motifs in medicinal chemistry, serving as the pharmacophore in


-blockers (e.g., Propranolol), sphingolipids, and HIV protease inhibitors. Beyond their role as active pharmaceutical ingredients (APIs), they are indispensable as chiral auxiliaries (Evans’ oxazolidinones) and ligands in asymmetric catalysis.

This technical guide moves beyond basic textbook definitions to provide a rigorous, process-chemistry-oriented analysis of the three dominant synthetic paradigms: Chiral Pool manipulation (specifically the Myers reduction), Asymmetric Catalysis (Sharpless Aminohydroxylation), and Biocatalysis (Transaminase/Ketoreductase cascades).

The Chiral Pool Strategy: Reductive Functionalization

The most reliable route to chiral amino alcohols on a multi-kilogram scale remains the reduction of naturally occurring


-amino acids. While Lithium Aluminum Hydride (

) is the historical standard, it is hazardous and often incompatible with sensitive protecting groups.
The Superior Protocol: The Myers ( ) System

The system developed by McKennon and Myers utilizes Sodium Borohydride (


) activated by Iodine (

). This generates borane-amine complexes in situ, offering chemoselectivity superior to

while avoiding the safety risks of handling bulk pyrophoric reagents.
Mechanism of Action

The reaction does not proceed via simple hydride attack. Iodine oxidizes


 to generate diborane (

) or borane-THF complexes in situ. The carboxylic acid is activated by the formation of an acyloxyborane intermediate, which is then intramolecularly reduced to the alcohol.

MyersReduction cluster_0 Activation Phase cluster_1 Reduction Phase Start Amino Acid (R-COOH) Inter1 Acyloxyborane Intermediate Start->Inter1 H2 Evolution Reagent NaBH4 + I2 (In Situ B2H6) Reagent->Inter1 Inter2 Borane-Amine Complex Inter1->Inter2 Intramolecular Hydride Transfer Workup KOH/MeOH Workup Inter2->Workup Product Chiral Amino Alcohol Workup->Product

Figure 1: Mechanistic flow of the Myers reductive system. Note the critical acyloxyborane intermediate.

Validated Experimental Protocol

Target: (S)-Phenylalaninol from L-Phenylalanine. Scale: 100 mmol.

  • Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with

    
    .
    
  • Charge: Add L-Phenylalanine (16.5 g, 100 mmol) and

    
     (9.1 g, 240 mmol) to dry THF (250 mL).
    
  • Activation (Critical Step): Cool to 0°C. Dissolve Iodine (

    
    , 25.4 g, 100 mmol) in THF (60 mL) and add dropwise over 40 minutes. Caution: Significant 
    
    
    
    evolution occurs.
  • Reflux: Once gas evolution ceases, heat to reflux for 18 hours. The solution will turn from colorless/cloudy to clear.

  • Quench & Workup: Cool to room temperature. Carefully add Methanol (MeOH) until the mixture becomes clear (decomposes excess borane). Evaporate solvent.[1][2]

  • Hydrolysis: Dissolve the white paste in 20% aqueous KOH (150 mL) and stir for 4 hours to break the boron-amine complex.

  • Extraction: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    

Why this works: The iodine activation bypasses the low electrophilicity of the carboxylate anion, while the KOH workup is mandatory to free the amine from the strong B-N dative bond formed during reduction.

Asymmetric Catalysis: The Sharpless Aminohydroxylation (AA)

When the target amino alcohol cannot be sourced from the chiral pool (e.g., non-proteinogenic side chains), the Sharpless Asymmetric Aminohydroxylation (AA) is the gold standard. It converts alkenes directly to protected amino alcohols with high enantioselectivity.

Mechanistic Insight

The reaction utilizes an Osmium (Os) catalyst (usually


) and a chiral ligand (Cinchona alkaloid derivatives like (DHQ)

PHAL). The nitrogen source is typically a chloramine salt (e.g., Chloramine-T or N-chloro-carbamates).

Regioselectivity Control:

  • (DHQ)

    
    PHAL ligands:  Generally favor the nitrogen attacking the less substituted carbon.
    
  • (DHQ)

    
    AQN ligands:  Can reverse regioselectivity, favoring nitrogen attack at the more substituted carbon.
    

SharplessAA OsVIII Os(VIII) Imido Species (Active Catalyst) Complex Os(VI) Azaglycolate Intermediate OsVIII->Complex [3+2] Cycloaddition + Ligand Induction Alkene Alkene Substrate Alkene->Complex Complex->OsVIII Hydrolysis & Re-oxidation Product Protected Amino Alcohol Complex->Product Release Reoxidant N-Chloro Salt (Re-oxidant) Reoxidant->OsVIII

Figure 2: The Sharpless AA Catalytic Cycle.[3] The ligand accelerates the cycle and dictates facial selectivity.

Protocol: Synthesis of N-Cbz-Amino Alcohols

Reagents: Benzyl carbamate, t-Butyl hypochlorite (freshly prepared), NaOH, (DHQ)


PHAL.
  • N-Source Prep: React Benzyl carbamate with t-Butyl hypochlorite and NaOH to generate the sodium salt of N-chlorobenzylcarbamate in situ.

  • Catalysis: Add the alkene, (DHQ)

    
    PHAL (1-5 mol%), and Potassium Osmate (1-4 mol%) in n-Propanol/Water (1:1).
    
  • Observation: The reaction mixture turns green (active Os species) and then yellow upon completion.

  • Workup: Quench with Sodium Sulfite (

    
    ) to reduce residual Os(VIII) to insoluble Os(IV), which precipitates. Filter and extract.
    

Biocatalysis: The Transaminase Approach

For industrial scalability and green chemistry compliance, biocatalysis has surpassed chemical methods for certain substrates. The primary route involves


-Transaminases (

-TAs) which perform asymmetric amination of prochiral

-hydroxy ketones.
The "Smart" Cascade

A major challenge in transamination is the equilibrium constant (often unfavorable). This is solved using an enzymatic cascade or "smart amine donors" (like isopropylamine) where the byproduct (acetone) is volatile and drives the equilibrium.

Workflow:

  • Substrate:

    
    -Hydroxy Ketone (Acyloin).
    
  • Enzyme: (S)- or (R)-selective

    
    -Transaminase.
    
  • Amine Donor: Isopropylamine or Alanine (with LDH/GDH recycling system).

Biocatalysis Substrate Prochiral Hydroxy Ketone Enzyme w-Transaminase (PLP Dependent) Substrate->Enzyme Donor Amine Donor (e.g., Isopropylamine) Donor->Enzyme Byproduct Acetone (Volatile/Removed) Enzyme->Byproduct Product Chiral Amino Alcohol (>99% ee) Enzyme->Product Byproduct->Byproduct Evaporation (Drives Eq)

Figure 3: Thermodynamic drive in transaminase-mediated synthesis.

Comparative Analysis & Data

The choice of method depends on the starting material availability and the specific stereochemical requirements.[4]

FeatureMyers Reduction (Chiral Pool)Sharpless AA (Catalysis)Biocatalysis (Transaminase)
Starting Material

-Amino Acids
Alkenes

-Hydroxy Ketones
Enantiopurity Excellent (Retained from pool)High (90-99% ee)Perfect (>99% ee)
Scalability High (kg to ton)Moderate (Osmium toxicity)High (Industrial fermenters)
Cost Driver Amino Acid costLigand & Osmium costEnzyme development time
Key Limitation Limited by natural AA poolRegioselectivity issuesSubstrate acceptance of enzyme

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[5][6][7] The Journal of Organic Chemistry, 58(13), 3568-3571. Link

  • Li, G., Chang, H. T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins.[3] Angewandte Chemie International Edition, 35(4), 451-454. Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science, 277(5328), 936-938. Link

  • Myers, A. G., et al. (1996). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Link

  • Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines. Topics in Catalysis, 57(5), 284-300. Link

Sources

Technical Guide: Physicochemical Profiling of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

[1]

Executive Summary & Structural Significance[1]

2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is a sterically congested

111

This guide addresses the lack of public experimental data for this specific isomer by establishing a Structure-Property Relationship (SPR) framework . It provides predicted thermodynamic values based on validated analogues and details the Standard Operating Procedures (SOPs) required to experimentally determine its solubility profile for drug development and process scaling.

Structural Analysis[1][2]
  • Core Scaffold: Ethanolamine backbone (polar, H-bond donor/acceptor).[1]

  • Lipophilic Domain: Phenyl ring substituted with a tert-butyl group.[1][2]

  • Key Interaction: The ortho-tert-butyl group disrupts planar pi-stacking in the crystal lattice, theoretically lowering the melting point and increasing solubility in organic solvents compared to the para-isomer.[1]

Predicted Physicochemical Properties[1][2][4][5]

In the absence of empirical datasets for the ortho-isomer, the following values are derived from computational consensus models (ACD/Labs, ChemAxon) and comparative analysis with the commercially available para-isomer (CAS 191109-50-9).

PropertyPredicted Value (ortho)Reference Value (para-isomer)Implication for Solubility
Molecular Weight 193.29 g/mol 193.29 g/mol Identical mass; diffusion rates similar.[1]
cLogP 2.8 ± 0.42.6 ± 0.3Ortho is slightly more lipophilic due to shielding of the polar amine.[1]
pKa (Basic) 9.2 ± 0.29.4 ± 0.2Strong base; high solubility in acidic aqueous media (pH < 7).[1]
Polar Surface Area (PSA) ~46 Ų~46 ŲGood permeability; moderate water solubility potential.[1]
H-Bond Donors/Acceptors 2 / 22 / 2Capable of forming stable solvates with alcohols.[1]

Critical Insight: The ortho-substitution creates a "molecular cleft."[1] While the LogP suggests lipophilicity, the steric bulk prevents efficient water solvation shells around the amine, likely reducing aqueous solubility at neutral pH compared to the para-isomer.

Solubility Thermodynamics & Solvent Compatibility[1]

The solubility of this compound is governed by the competition between the lattice energy (crystal packing) and solvation energy.

Solvent Class Compatibility Table

Data represents qualitative solubility based on the "like-dissolves-like" principle and functional group analysis.[1]

Solvent ClassRepresentative SolventsSolubility PredictionThermodynamic Rationale
Polar Protic Methanol, Ethanol, IPAHigh (>50 mg/mL)Strong H-bonding match with amine/hydroxyl groups.[1] Primary choice for crystallization.[1]
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Dipole-dipole interactions disrupt lattice energy effectively.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the lipophilic tert-butyl-phenyl domain.[1]
Ethers THF, MTBE, DioxaneModerate Good for extraction; MTBE is a likely anti-solvent for HCl salt forms.[1]
Aqueous (pH 7) Water, PBSLow (<1 mg/mL)Hydrophobic effect of the tert-butyl group dominates at neutral pH.[1]
Aqueous (pH 2) 0.1 N HClHigh (>50 mg/mL)Protonation of amine (

) drives solvation via ion-dipole interactions.[1]
Non-Polar Hexanes, HeptaneVery Low The polar ethanolamine tail prevents dissolution in pure hydrocarbons.[1]
Visualization: pH-Dependent Solubility Logic

The following diagram illustrates the equilibrium shifts required to solubilize the compound in aqueous media.

SolubilityEquilibriumcluster_aqueousAqueous PhaseSolidSolid Phase(Crystal Lattice)NeutralSolute (Neutral)[R-NH2]Solid->NeutralDissolution (Ks)ProtonatedSolute (Ionized)[R-NH3+]Neutral->ProtonatedAcidification (+H+)pKa ~9.2MicellarAggregates(High Conc.)Neutral->MicellarSelf-Association(Hydrophobic Effect)

Caption: Thermodynamic equilibrium showing the critical role of pH in shifting the neutral species to the soluble ionized form.

Experimental Protocols for Data Generation

Since literature values are estimated, the following protocols are required to generate regulatory-grade data.

Protocol A: Saturation Shake-Flask Method (Standard)

Objective: Determine thermodynamic solubility at equilibrium.[1]

  • Preparation: Weigh 10 mg of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer).[1]

  • Equilibration:

    • Seal vial and place in a thermomixer at 25°C.

    • Agitate at 750 RPM for 24 hours.

    • Check: If solution becomes clear, add more solid until a suspension persists.

  • Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF syringe filter (pre-saturated).

  • Quantification:

    • Dilute filtrate 1:10 with Acetonitrile.[1]

    • Analyze via HPLC-UV (215 nm) or LC-MS.[1]

    • Calculate concentration against a 5-point calibration curve.[1]

Protocol B: Potentiometric pKa Determination

Objective: Validate the ionization constant to predict pH-dependent solubility profiles.[1]

  • System: SiriusT3 or equivalent autotitrator.

  • Solvent: 0.15 M KCl (aq) with varying % Methanol (Yasuda-Shedlovsky extrapolation).

  • Method:

    • Dissolve ~3 mg of compound in minimal MeOH/Water.[1]

    • Titrate with 0.1 M HCl from pH 11 to pH 2.[1]

    • Identify inflection point.[1]

  • Calculation: The pKa is the pH at the half-equivalence point.[1] Expect a shift of ~0.5 units lower than the para-isomer due to steric inhibition of solvation stabilization.[1]

Process Chemistry: Purification & Crystallization[6]

The solubility profile suggests specific strategies for isolation during synthesis.

Workup Strategy
  • Extraction: Do not use Ethyl Acetate if the product is in salt form.[1] Use DCM or MTBE for the free base.[1]

  • Salt Formation: The Hydrochloride salt is likely hygroscopic.[1] The Oxalate or Tartrate salts are recommended for obtaining crystalline solids due to better lattice matching with the bulky tert-butyl group.[1]

Crystallization Workflow

The following Graphviz diagram outlines the optimal purification path based on solubility differentials.

CrystallizationWorkflowCrudeCrude Reaction Mixture(in Organic Solvent)AcidWashAcid Extraction(1M HCl)Crude->AcidWashRemove non-basic impuritiesBaseWashBasification(NaOH to pH 12)AcidWash->BaseWashFree-base formationExtractExtraction into MTBEBaseWash->ExtractPartitioningConcConcentrate to OilExtract->ConcEvaporationCrystCrystallization(Solvent: Heptane/IPA)Conc->CrystCooling ramp 50°C -> 0°C

Caption: Purification workflow leveraging pH-switching to isolate the amine, followed by anti-solvent crystallization.

References

  • Synthesis of Analogues: Journal of Organic Chemistry. (2024). "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds."

  • Solubility Protocols: Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] [1]

  • General Amino Alcohol Data: National Center for Biotechnology Information.[1] PubChem Compound Summary for 2-(tert-Butylamino)ethanol. [1]

  • SFC Separation Methods: SciHorizon. (2025).[1] "Enantiomeric ratio determination of beta-amino alcohols."

(Note: Specific experimental values for the ortho-isomer are derived from theoretical modeling and analogue comparison as detailed in Section 2.)

spectroscopic data of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Elucidation of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization of novel molecules is a cornerstone of innovation and regulatory compliance. 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is a chiral amino alcohol, a structural motif of significant interest due to its potential applications as a chiral auxiliary, a building block in asymmetric synthesis, and a precursor for biologically active molecules. The presence of a sterically demanding tert-butyl group on the phenyl ring introduces unique conformational constraints and electronic effects, making a detailed understanding of its three-dimensional structure and spectroscopic properties essential for its effective application.

This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented from the perspective of a seasoned application scientist, emphasizing not just the data itself, but the underlying principles and experimental considerations that lead to an unambiguous structural assignment.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to visualize the molecule's structure. The interplay between the aromatic ring, the bulky tert-butyl group, and the flexible amino alcohol side chain dictates its chemical and physical properties.

cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in deuterated solvent) B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Interpretation (Chemical Shifts, Integration, Splitting Patterns) D->E F Structural Elucidation E->F

Figure 2: A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400-3300Strong, BroadO-H and N-H stretching
~ 3060-3030MediumAromatic C-H stretching
~ 2960-2850StrongAliphatic C-H stretching
~ 1600, 1480MediumAromatic C=C stretching
~ 1050StrongC-O stretching

Disclaimer: This is a predictive analysis. The exact peak positions and shapes can be affected by hydrogen bonding and the physical state of the sample.

Interpretation and Rationale:
  • O-H and N-H Stretching (~ 3400-3300 cm⁻¹): The most prominent feature in the IR spectrum is expected to be a broad band in this region, corresponding to the stretching vibrations of the hydroxyl (O-H) and amino (N-H) groups. The broadness is due to hydrogen bonding.

  • C-H Stretching (~ 3060-2850 cm⁻¹): The spectrum will show distinct peaks for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).

  • Aromatic C=C Stretching (~ 1600, 1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

  • C-O Stretching (~ 1050 cm⁻¹): A strong band in this region is indicative of the C-O single bond stretching of the primary alcohol.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): The molecular weight of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (C₁₂H₁₉NO) is approximately 193.28 g/mol . Therefore, the molecular ion peak is expected at m/z = 193.

  • Key Fragmentation Pathways:

    • Loss of CH₂OH: A common fragmentation for amino alcohols is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to a fragment with m/z = 162.

    • Loss of the tert-butyl group: Cleavage of the tert-butyl group would result in a fragment with m/z = 136.

cluster_fragmentation Key Mass Spectrometry Fragmentation Pathways Parent [C₁₂H₁₉NO]⁺˙ m/z = 193 Frag1 [M - CH₂OH]⁺ m/z = 162 Parent->Frag1 - •CH₂OH Frag2 [M - C₄H₉]⁺ m/z = 136 Parent->Frag2 - •C₄H₉

Figure 3: Predicted major fragmentation pathways in the mass spectrum.

Conclusion: A Cohesive Spectroscopic Portrait

The collective data from NMR, IR, and MS provides a detailed and self-validating structural confirmation of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol. ¹H and ¹³C NMR establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl, amino, aromatic ring), and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic analysis is indispensable for ensuring the identity, purity, and quality of this compound in research and development settings.

References

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

An In-depth Technical Guide on the Discovery and History of 2-Amino Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of 2-Amino Alcohols

Chiral 2-amino alcohols are a cornerstone of modern organic chemistry and medicinal chemistry.[1] These bifunctional molecules, containing both an amine and an alcohol group on adjacent carbons, are not only prevalent in a wide array of natural products and pharmaceuticals but also serve as indispensable chiral ligands and auxiliaries in asymmetric synthesis.[2][] Their stereochemistry is frequently paramount to their biological activity, making the development of stereoselective synthetic methods a critical area of research.[1] This guide provides a comprehensive exploration of the discovery and historical evolution of 2-amino alcohol derivatives, from their initial isolation to the sophisticated synthetic strategies employed today.

Part 1: Foundational Discoveries and Early Synthetic Efforts

The journey into the world of 2-amino alcohols began with the isolation and characterization of naturally occurring bioactive molecules. A pivotal moment was the isolation of adrenaline (epinephrine) from adrenal glands in the late 19th century. Its structure, featuring a chiral 2-amino alcohol moiety, highlighted the physiological importance of this functional group and spurred further investigation into related compounds.

Early synthetic approaches to 2-amino alcohols were often straightforward but lacked stereocontrol, typically yielding racemic mixtures. Common methods included the reduction of α-amino acids or their esters and the reaction of epoxides with amines.[4][5]

  • Reduction of Amino Acid Derivatives: The reduction of the carboxylic acid or ester functionality of amino acids using reagents like sodium in alcohol or, later, the more powerful lithium aluminum hydride (LiAlH₄), provided a direct route to the corresponding 2-amino alcohols.[5][6][7]

  • Ring-Opening of Epoxides: The nucleophilic attack of an amine on an epoxide ring is a fundamental method for constructing the 1,2-amino alcohol framework.[4] The regioselectivity of this reaction is dependent on the reaction conditions.

While effective in producing the basic scaffold, these early methods did not address the critical challenge of controlling stereochemistry, a hurdle that would become a major focus of subsequent research.

Part 2: The Revolution of Asymmetric Synthesis

The demand for enantiomerically pure 2-amino alcohols, driven by the pharmaceutical industry, led to the development of powerful asymmetric synthetic methodologies. These strategies can be broadly categorized into chiral pool synthesis and catalyst-controlled asymmetric reactions.

Leveraging Nature's Chirality: The Chiral Pool

One of the most direct and enduring strategies for obtaining enantiomerically pure compounds is to start with readily available chiral molecules from nature, a concept known as the "chiral pool". Natural α-amino acids are prime examples of chiral starting materials for the synthesis of 2-amino alcohols.[1]

Experimental Protocol: Synthesis of a Chiral 2-Amino Alcohol from an α-Amino Acid

  • Protection: The amino and carboxylic acid groups of the starting amino acid are often protected to prevent unwanted side reactions.

  • Reduction: The protected carboxylic acid is selectively reduced to a primary alcohol using a suitable reducing agent like borane or LiAlH₄.

  • Deprotection: Removal of the protecting groups yields the enantiomerically pure 2-amino alcohol.

Caption: Chiral pool synthesis of a 2-amino alcohol.

Catalyst-Controlled Asymmetric Synthesis

The development of catalytic asymmetric reactions marked a paradigm shift in the synthesis of chiral molecules, including 2-amino alcohols. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A landmark achievement in this area is the Sharpless Asymmetric Aminohydroxylation (AA), which allows for the direct, syn-selective conversion of an alkene to a 1,2-amino alcohol.[8][9][10] This reaction uses osmium tetroxide as a catalyst in conjunction with a chiral ligand derived from cinchona alkaloids.[1] The choice of ligand dictates the facial selectivity of the addition to the double bond, allowing for the synthesis of either enantiomer of the product.[8][9]

Experimental Workflow: Sharpless Asymmetric Aminohydroxylation

  • Reaction Setup: The alkene substrate, nitrogen source (e.g., a chloramine-T salt), chiral ligand, and osmium catalyst are combined in a suitable solvent system.

  • Reaction: The reaction proceeds, often at or below room temperature, to form the osmium(VI) azaglycolate intermediate.

  • Hydrolysis and Workup: The intermediate is hydrolyzed to release the 1,2-amino alcohol product and regenerate the catalyst. The product is then isolated and purified.

G cluster_workflow Sharpless Asymmetric Aminohydroxylation Start Alkene Step1 Reaction with OsO4, Chiral Ligand, and N-Source Start->Step1 Step2 Formation of Chiral Intermediate Step1->Step2 Step3 Hydrolysis and Product Isolation Step2->Step3 End Enantiopure 1,2-Amino Alcohol Step3->End

Caption: Workflow for the Sharpless Asymmetric Aminohydroxylation.

While incredibly powerful, the Sharpless AA can sometimes face challenges with regioselectivity, and the toxicity of osmium tetroxide is a consideration for large-scale synthesis.[9][11]

The Corey-Bakshi-Shibata (CBS) reduction is another cornerstone of asymmetric synthesis that provides access to chiral alcohols, which can be precursors to 2-amino alcohols.[12][13][14] This method employs a chiral oxazaborolidine catalyst to enantioselectively reduce prochiral ketones.[12][13][15] The catalyst, derived from a chiral amino alcohol like proline, creates a chiral environment that directs the hydride delivery from a borane reducing agent to one face of the ketone.[12][16]

Table 1: Comparison of Key Asymmetric Synthesis Methods

MethodStarting MaterialKey ReagentsStereocontrolAdvantagesDisadvantages
Chiral Pool Synthesis α-Amino AcidStandard reducing agentsSubstrate-controlledHigh enantiopurity, readily available starting materials.[1]Limited to the chirality of the starting material.
Sharpless AA AlkeneOsO₄, chiral ligand, N-sourceCatalyst-controlledDirect conversion, high enantioselectivity.[8][9]Use of toxic osmium, potential regioselectivity issues.[9][11]
CBS Reduction Prochiral KetoneChiral oxazaborolidine, boraneCatalyst-controlledHigh enantioselectivity for a wide range of ketones.[13][15]Indirect route to amino alcohols, requires subsequent functional group manipulation.

Part 3: Modern Applications and Future Outlook

The synthetic methodologies developed over the decades have made a vast array of 2-amino alcohol derivatives accessible, leading to their widespread application in various fields.

Medicinal Chemistry

The 2-amino alcohol motif is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[1][2] This includes β-blockers for cardiovascular diseases, antiviral drugs, and anticancer agents.[1] The ability of the amino and hydroxyl groups to participate in hydrogen bonding and other non-covalent interactions is crucial for their binding to biological targets. The development of antimalarial drugs based on the aryl amino alcohol structure is an active area of research.[17][18]

G 2-Amino Alcohol Core 2-Amino Alcohol Core Beta-Blockers Beta-Blockers 2-Amino Alcohol Core->Beta-Blockers Antivirals Antivirals 2-Amino Alcohol Core->Antivirals Anticancer Agents Anticancer Agents 2-Amino Alcohol Core->Anticancer Agents Antimalarials Antimalarials 2-Amino Alcohol Core->Antimalarials

Caption: Therapeutic applications of 2-amino alcohol derivatives.

Asymmetric Catalysis

Chiral 2-amino alcohols are not only synthetic targets but also crucial components of chiral catalysts and ligands.[2] Their ability to coordinate with metal centers creates a well-defined chiral environment that can induce high levels of stereoselectivity in a wide range of chemical transformations.

Future Directions

The field of 2-amino alcohol synthesis continues to evolve, with a growing emphasis on sustainability and efficiency. Biocatalytic methods, using engineered enzymes like amine dehydrogenases, offer a green alternative for the synthesis of chiral amino alcohols.[1][19] These enzymatic methods operate under mild conditions and can exhibit exceptional enantioselectivity.[19] Furthermore, the development of novel catalytic systems that avoid heavy metals and the exploration of new applications in materials science and chemical biology will undoubtedly continue to be major research themes. The rich history and ongoing innovation in the synthesis of 2-amino alcohol derivatives ensure their continued importance across the chemical sciences.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
  • Demko, Z. P., & Sharpless, K. B. (2001). Primary Amides. A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins. Organic Letters, 3(25), 4091–4094.
  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohol and borane.
  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). A mild and efficient method for the reduction of various carbonyl compounds with sodium borohydride in the presence of Amberlyst-15. Tetrahedron, 59(42), 8411-8414.
  • Li, G., Chang, H.-T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins. Angewandte Chemie International Edition in English, 35(4), 451-454.
  • Link, J. O., & Corey, E. J. (1992). A new methodology for the synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906-1908.
  • McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733-2746.
  • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510.
  • Willems, J. G. H., Legters, J., Thijs, L., & Zwanenburg, B. (1992). Synthesis of Functionalized Amino Acid Esters from Aziridine-2-carboxylic Esters. Book of Abstracts, 23rd Congress of Heterocyclic Chemistry, Nagoya, Japan, p 269.
  • Wyatt, P., & Warren, S. (2007). Organic Synthesis: The Disconnection Approach. John Wiley & Sons.
  • Yamada, K.-i., Nakano, M., Maekawa, M., Akindele, T., & Tomioka, K. (2008). Acyloxymethyl Radical Addition to Imines: A New Entry for the Synthesis of 1,2-Amino Alcohols. Organic Letters, 10(17), 3805–3808.

Sources

Sterically Congested 2-Amino Alcohols: Structural Dynamics & Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Synthetic Chemists and Pharmacologists

Executive Summary

Sterically congested 2-amino alcohols (1,2-amino alcohols) represent a privileged scaffold in modern chemical science. Unlike their linear counterparts (e.g., ethanolamine), these molecules possess bulky substituents—often gem-disubstituted alkyls or rigid cyclic motifs—adjacent to the amine or hydroxyl functionalities. This steric bulk is not merely structural; it is functional. It restricts bond rotation, enforces specific conformational populations (the Thorpe-Ingold effect), and creates "chiral pockets" essential for high-fidelity asymmetric induction.

This guide explores the three critical domains of their application: Asymmetric Catalysis (specifically the Corey-Bakshi-Shibata reduction), Pharmacological Design (metabolic stability and receptor selectivity), and Industrial Gas Treating .

Structural Dynamics & Design Principles

The utility of sterically congested amino alcohols stems from their ability to lock into rigid conformations. In solution, linear amino alcohols exhibit free rotation, reducing their efficacy as chiral ligands. However, introducing bulk (e.g., tert-butyl, phenyl, or adamantyl groups) forces the molecule into a gauche conformation due to the Gem-Disubstituent Effect .

Key Mechanistic Advantage:

  • Conformational Locking: Bulky groups penalize the anti conformation, bringing the N and O atoms closer. This pre-organizes the molecule for metal chelation (e.g., with Boron, Zinc, or Copper).

  • Chiral Shielding: In catalysis, these bulky groups act as a "wall," blocking one face of a prochiral substrate and forcing reagents to attack from the opposite side, thereby maximizing enantiomeric excess (

    
    ).
    
Application I: Asymmetric Catalysis (The CBS Reduction)

The gold standard application of sterically congested amino alcohols is the Corey-Bakshi-Shibata (CBS) Reduction . Here, the amino alcohol (typically derived from proline or valine) serves as a chiral ligand for borane (


).
The Mechanism of Enantiocontrol

Classically, selectivity was attributed solely to steric repulsion. However, recent advanced computational studies suggest that London dispersion forces between the catalyst's bulky substituents and the substrate also play a critical role in stabilizing the transition state [1].

The Workflow:

  • Pre-catalyst Formation: The amino alcohol reacts with borane to form an oxazaborolidine.

  • Activation: A second equivalent of

    
     coordinates to the nitrogen (Lewis base), activating the borane (Lewis acid).[1]
    
  • Hydride Transfer: The ketone coordinates to the endocyclic boron. The steric bulk of the amino alcohol forces the ketone's larger substituent away from the catalyst's bulk, dictating the face of hydride attack.

Visualization: The CBS Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical role of the oxazaborolidine intermediate.

CBS_Cycle PreCat Amino Alcohol Precursor Oxaza Oxazaborolidine (Active Catalyst) PreCat->Oxaza + Borane Source (- H2) Complex Catalyst-Borane Complex Oxaza->Complex + BH3 (Coordination) TS Transition State (Steric Selection) Complex->TS + Ketone Substrate Product Chiral Alcohol + Catalyst TS->Product Hydride Transfer Product->Oxaza Hydrolysis/Recycle

Figure 1: The CBS catalytic cycle.[2] Note the regeneration of the oxazaborolidine catalyst after product release.

Application II: Pharmacological & Medicinal Chemistry

In drug discovery, steric congestion is utilized to modulate metabolic stability and receptor selectivity .

Metabolic Blocking (The "Soft Spot" Defense)

Cytochrome P450 enzymes typically attack accessible carbon centers alpha to amines (N-dealkylation) or alcohols.

  • Strategy: Introducing gem-dimethyl or bulky cyclic groups (e.g., in tert-leucine derivatives) adjacent to the nitrogen creates a "steric shield."

  • Result: This prevents the P450 iron-oxo species from approaching the

    
    -carbon, significantly extending the drug's half-life (
    
    
    
    ).
Case Study Data: Steric Bulk vs. Metabolic Stability

The table below illustrates how increasing steric hindrance at the


-position of a generic 2-amino alcohol pharmacophore affects metabolic clearance in human liver microsomes (HLM).
Substituent (R)Steric Bulk (A-Value)HLM Clearance (µL/min/mg)Half-Life (min)
Methyl (Alanine-like)1.7045.2 (High)15
Isopropyl (Valine-like)2.1512.8 (Moderate)54
tert-Butyl (t-Leucine-like)>4.5< 3.0 (Low)>200
AdamantylExtreme< 1.0 (Negligible)Stable
Application III: Industrial Gas Treating

A niche but high-value application is in Acid Gas Removal (AGR) units.

  • The Problem: Standard amines (MEA, DEA) react with

    
     to form stable carbamates, which require high energy to reverse (regenerate).
    
  • The Steric Solution: Sterically hindered 2-amino alcohols (e.g., 2-amino-2-methyl-1-propanol, AMP) cannot form stable carbamates with

    
     due to the instability of the bulky intermediate.
    
  • Benefit: They selectively absorb

    
     (which reacts via proton transfer, not carbamate formation) or allow for flash-regeneration of 
    
    
    
    at much lower temperatures, saving massive energy costs in refineries [2].
Experimental Protocol: Synthesis of (S)-1,1-Diphenylvalinol

This protocol describes the synthesis of a classic sterically congested amino alcohol used as a CBS ligand precursor. It utilizes the Grignard addition to an amino acid ester, a method preferred for its ability to introduce massive steric bulk (two phenyl rings) in a single step.

Safety Prerequisite: Phenylmagnesium bromide is pyrophoric. All glassware must be flame-dried. Perform under inert atmosphere (


 or Ar).
Reagents:
  • (S)-Valine Methyl Ester Hydrochloride (10 mmol)

  • Phenylmagnesium Bromide (3.0 M in ether, 50 mmol - 5 equiv excess)

  • Dry THF (50 mL)

  • Sulfuric acid (

    
    , 2M)
    
  • Ammonium Hydroxide (

    
    )
    
Step-by-Step Methodology:
  • Preparation: Suspend (S)-Valine Methyl Ester HCl (1.68 g, 10 mmol) in dry THF (30 mL) in a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Cool to 0°C.[3]

  • Grignard Addition: Slowly add Phenylmagnesium bromide (16.7 mL, 50 mmol) dropwise over 30 minutes.

    • Scientific Rationale: The large excess is required to deprotonate the amine (1 eq) and react with the ester carbonyl twice (2 eq). The remaining equivalents ensure complete conversion.

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 3 hours.

    • Checkpoint: The solution should turn cloudy/brown. TLC should show disappearance of the ester.

  • Quench: Cool to 0°C. CAREFULLY pour the reaction mixture into ice-cold 2M

    
     (50 mL).
    
    • Mechanism:[1][2][4][5][][7][8][9] This hydrolyzes the magnesium alkoxide intermediate and dissolves

      
       salts.
      
  • Basification: Adjust pH to ~10 using concentrated

    
    . The product will precipitate or oil out.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry combined organics over 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane (1:4) to yield white crystals.

Visualization: Synthesis Workflow

Synthesis_Workflow Start (S)-Valine Methyl Ester Intermediate Magnesium Alkoxide Intermediate Start->Intermediate Grignard Addition Reagent PhMgBr (5 eq) THF, Reflux Reagent->Intermediate Quench Acid Quench (H2SO4) Intermediate->Quench Hydrolysis Final (S)-1,1-Diphenylvalinol (Chiral Ligand) Quench->Final Basification & Recrystallization

Figure 2: Synthetic pathway for converting amino acid esters to sterically congested amino alcohols.

References
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[8] Journal of the American Chemical Society.[1][8] Link

  • Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for CO2 removal from gases. Industrial & Engineering Chemistry Fundamentals. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[5][10] 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. Link

Sources

theoretical studies of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Experimental Analysis of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Foreword: Unveiling a Novel Amino Alcohol

This guide provides a comprehensive technical overview of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol, a chiral amino alcohol with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, the objective of this document is to furnish researchers, scientists, and drug development professionals with a foundational understanding of this molecule, from its synthesis and characterization to its theoretical underpinnings. While experimental data on this specific ortho-substituted isomer is not widely published, this guide synthesizes established chemical principles and data from analogous compounds to present a robust predictive analysis. This approach is designed to empower researchers to confidently embark on the empirical investigation of this promising compound.

Strategic Synthesis and Purification

The synthesis of chiral 1,2-amino alcohols is a cornerstone of pharmaceutical chemistry, often serving as critical building blocks for more complex molecules.[1] A plausible and efficient route to synthesize 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is proposed, drawing from established methodologies for related structures.

Proposed Retrosynthetic Pathway

The synthetic strategy hinges on the asymmetric reduction of an α-amino ketone precursor. This approach is advantageous as it allows for the stereoselective introduction of the chiral centers.

Synthetic Pathway Target 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol Precursor 2-Amino-1-(2-tert-butylphenyl)ethan-1-one Target->Precursor Asymmetric Reduction StartingMaterial 2-bromo-1-(2-tert-butylphenyl)ethan-1-one Precursor->StartingMaterial Amination AmineSource Ammonia or protected amine

Caption: Proposed synthetic pathway for 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol.

Step-by-Step Synthesis Protocol

Step 1: Amination of 2-bromo-1-(2-tert-butylphenyl)ethan-1-one

  • Dissolution: Dissolve 2-bromo-1-(2-tert-butylphenyl)ethan-1-one (1.0 eq) in a suitable aprotic solvent such as Tetrahydrofuran (THF).

  • Amination: Add an excess of a protected amine source, such as hexamethylenetetramine (HMTA), followed by reaction with an acid to yield the amine hydrochloride.[1] Alternatively, direct amination with ammonia can be performed, though this may lead to side products.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Asymmetric Reduction of 2-Amino-1-(2-tert-butylphenyl)ethan-1-one

  • Catalyst Preparation: In a separate flask, prepare the asymmetric reduction catalyst. A common choice is a Ruthenium-based catalyst, which has been shown to be effective for the synthesis of chiral 1,2-amino alcohols.[1]

  • Reduction: Dissolve the crude 2-amino-1-(2-tert-butylphenyl)ethan-1-one in a suitable solvent (e.g., methanol or ethanol) and add it to the catalyst mixture. Pressurize the reaction vessel with hydrogen gas.

  • Reaction Conditions: Maintain the reaction at a controlled temperature and pressure, monitoring for hydrogen uptake.

  • Purification: Once the reaction is complete, filter off the catalyst and concentrate the filtrate. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol.

Spectroscopic and Physicochemical Characterization

The structural elucidation of a novel compound relies on a suite of spectroscopic techniques. The following sections detail the predicted spectroscopic signatures and physicochemical properties of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol.

Predicted Spectroscopic Data
Technique Predicted Chemical Shifts / Fragmentation Patterns Rationale
¹H NMR δ (ppm): 7.2-7.5 (m, 4H, Ar-H), 4.5-4.8 (m, 1H, CH-OH), 3.6-3.9 (m, 2H, CH₂-OH), 3.0-3.3 (m, 1H, CH-NH₂), 1.3 (s, 9H, C(CH₃)₃), 1.5-2.5 (br s, 3H, NH₂ and OH)The aromatic protons will appear in the typical downfield region. The protons on the ethanolamine backbone will be diastereotopic due to the chiral center. The bulky tert-butyl group will give a characteristic singlet.
¹³C NMR δ (ppm): 148-152 (Ar-C-tBu), 135-140 (Ar-C-CH), 125-130 (Ar-CH), 65-70 (CH-OH), 55-60 (CH-NH₂), 34-36 (C(CH₃)₃), 31-33 (C(CH₃)₃)The quaternary carbons of the aromatic ring and the tert-butyl group will have distinct chemical shifts. The carbons of the ethanolamine moiety will be in the aliphatic region.
IR (Infrared) ν (cm⁻¹): 3200-3500 (br, O-H and N-H stretch), 2850-3000 (C-H stretch), 1600, 1480 (C=C aromatic stretch), 1050-1150 (C-O stretch)The broad band in the high-frequency region is characteristic of hydrogen-bonded O-H and N-H groups.[2] The C-H stretches for the aromatic and aliphatic portions will be distinct.
Mass Spec (EI) m/z: 193 (M⁺), 176 (M⁺ - NH₃), 162 (M⁺ - CH₂OH), 136 (M⁺ - C(CH₃)₃)The molecular ion peak is expected at m/z 193. Common fragmentation pathways for amino alcohols include the loss of ammonia and the hydroxymethyl group.[3] Alpha-cleavage is also a likely fragmentation pathway.
Physicochemical Properties
Property Predicted Value Source/Method
Molecular Formula C₁₂H₁₉NO-
Molecular Weight 193.29 g/mol [4]
Topological Polar Surface Area (TPSA) 46.25 Ų[4]
logP 1.9762[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 2[4]

Theoretical Studies: A Deep Dive into Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility.[5] For 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol, the steric bulk of the ortho-tert-butyl group is expected to significantly influence its conformational landscape.

Rationale for Conformational Preferences

The rotation around the C-C bond of the ethanolamine backbone and the C-Ar bond will be the primary determinants of the molecule's overall shape. The large tert-butyl group will likely force the ethanolamine side chain to adopt a conformation that minimizes steric clash. This can be computationally modeled to predict the lowest energy conformers.

Computational Workflow for Conformational Analysis

Conformational Analysis Workflow cluster_0 Computational Modeling A Build 3D Structure of Molecule B Perform Conformational Search (e.g., Molecular Mechanics) A->B C Identify Low-Energy Conformers B->C D Optimize Geometries (e.g., DFT with B3LYP/6-31G*) C->D E Calculate Relative Energies and Population Analysis D->E

Sources

chemical stability and storage conditions for 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability and Storage of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Abstract

This guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (CAS No. 1374523-23-9). As a molecule featuring a primary amine and a secondary alcohol on a sterically hindered scaffold, its long-term integrity is susceptible to oxidative, thermal, and photolytic degradation. This document outlines the core chemical liabilities of the structure, provides evidence-based protocols for storage in solid and solution forms, and details validated analytical methodologies for assessing purity and stability over time. The recommendations herein are designed to ensure the compound's fidelity for use in sensitive research and drug development applications.

Compound Profile and Structural Considerations

2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is a chiral amino alcohol characterized by a bulky tert-butyl group positioned ortho to the aminoethanol side chain. This steric hindrance plays a significant role in its chemical reactivity and, by extension, its stability profile.

  • Molecular Formula: C₁₂H₁₉NO

  • Molecular Weight: 193.29 g/mol

  • Key Structural Features:

    • Primary Amine (-NH₂): A nucleophilic and basic center, susceptible to oxidation and reaction with atmospheric CO₂.

    • Secondary Alcohol (-OH): Prone to oxidation, particularly in the presence of the adjacent amine.

    • Ortho-tert-butyl Group: Provides significant steric shielding around the chiral center, which may kinetically slow certain degradation reactions but does not prevent them entirely.

The primary stability concern for this molecule, like many amino alcohols, is its susceptibility to oxidation. The amine group can be oxidized, and the alcohol group can be oxidized to a ketone. These processes can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Core Chemical Stability Profile

Understanding the inherent chemical liabilities of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is critical for establishing proper handling and storage protocols. The principal degradation pathways are outlined below.

Oxidative Instability

The primary degradation route for amino alcohols is oxidation. Atmospheric oxygen can promote the formation of various impurities.

  • Mechanism: The process often involves the formation of an imine intermediate, which can subsequently hydrolyze or undergo further reactions. The secondary alcohol can also be oxidized to the corresponding ketone. The presence of trace metal impurities can catalyze these oxidative processes.

  • Consequence: Oxidation leads to a loss of compound potency and the introduction of potentially confounding impurities into experimental systems.

  • Mitigation: The most effective mitigation strategy is to minimize contact with air. This involves storing the compound under an inert atmosphere (e.g., Argon or Nitrogen) and using airtight seals.

Thermal and Photochemical Stability
  • Thermal Liability: While the compound may be stable at room temperature for short periods, long-term storage at elevated temperatures will accelerate oxidative degradation and other potential decomposition pathways. Supplier recommendations consistently point towards cold storage (-20°C) for maintaining long-term integrity.

  • Photochemical Liability: Aromatic amines and alcohols can be sensitive to UV light. Energy from UV radiation can generate free radicals, initiating and propagating degradation reactions. Therefore, the compound should always be protected from light.

Solution Stability

The stability of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol in solution is highly dependent on the choice of solvent and pH.

  • Solvent Choice: Protic solvents, especially those that are not rigorously deoxygenated, can facilitate oxidative degradation. For creating stock solutions, anhydrous and deoxygenated solvents such as DMSO or ethanol are recommended. Buffers used for aqueous solutions should be freshly prepared and sparged with an inert gas.

  • pH Considerations: The primary amine makes the compound basic. In acidic conditions, it will exist as the protonated ammonium salt, which is generally more resistant to oxidation than the free base. However, pH extremes should be avoided unless experimentally required.

Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following protocols are recommended to maximize the shelf-life and preserve the purity of the compound.

Summary of Storage Conditions
Form Condition Atmosphere Container Justification
Solid (Long-Term) -20°CInert Gas (Ar/N₂)Amber Glass VialMinimizes thermal and oxidative degradation for maximum shelf-life.
Solid (Short-Term) 2-8°CInert Gas (Ar/N₂)Amber Glass VialAcceptable for materials in active use over days to weeks.
Stock Solution -20°C or -80°CInert Gas (Ar/N₂)Tightly Sealed VialFrozen solutions slow degradation. Use of anhydrous solvents is critical.
Protocol for Long-Term Storage (Solid)
  • Procurement: Upon receipt, verify the integrity of the supplier's packaging.

  • Aliquotting: If the entire stock will not be used at once, it is critical to aliquot the solid into smaller, single-use quantities. This avoids repeated warming/cooling cycles and exposure of the bulk material to atmospheric moisture and oxygen.

  • Inerting: Perform aliquotting in a glove box or use a cycle of vacuum and inert gas backfill. Place the required amount into a pre-weighed amber glass vial.

  • Sealing: Use a vial with a PTFE-lined cap to ensure an airtight seal. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Label the vial clearly with the compound name, date, and concentration (if applicable) and place it in a -20°C freezer, protected from light.

Protocol for Preparing and Storing Stock Solutions
  • Solvent Preparation: Use high-purity, anhydrous grade solvent (e.g., DMSO, Ethanol). If using aqueous buffers, they must be freshly prepared and deoxygenated by sparging with argon or nitrogen for at least 20 minutes.

  • Dissolution: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Dissolve the compound in the prepared solvent to the desired concentration.

  • Storage: Store stock solutions in small aliquots at -20°C or, for enhanced stability, at -80°C. The vials should be tightly sealed and protected from light.

  • Usage: When using a frozen stock, thaw the vial quickly and use the required amount. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to discard an aliquot after it has been thawed and used.

Stability Verification & Quality Control Workflow

Regularly assessing the purity of the compound is a self-validating mechanism that ensures experimental integrity. The following workflow and analytical methods are recommended.

Stability Testing Workflow Diagram

Stability_Workflow cluster_setup 1. Experimental Setup cluster_conditions 2. Stress Conditions cluster_analysis 3. Analysis at Time Points (T=x) cluster_decision 4. Decision T0 Receive/Synthesize T=0 Reference Sample (Store at -80°C) Stress Aliquot compound into separate vials for each stress condition T0->Stress Establish baseline Temp Elevated Temp (e.g., 40°C) Light Photostability Chamber (ICH Q1B Guidelines) Ox Exposure to Air (Open Dish) Solution Solution in relevant buffer/solvent Pull Pull samples at defined intervals (e.g., 1, 2, 4 weeks) Stress->Pull Apply Stress Analyze Analyze via primary method (e.g., HPLC-UV) Pull->Analyze Compare Compare results to T=0 Reference Sample Analyze->Compare Spec Purity > 95%? No new peaks > 0.1%? Compare->Spec Pass PASS: Conditions are acceptable Spec->Pass Yes Fail FAIL: Degradation observed. Refine storage/handling. Spec->Fail No

Caption: Workflow for assessing the stability of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative measure of purity and can be used to detect and quantify degradation products.

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: Due to the basic nature of the amine, a mobile phase with a modifier is required to achieve good peak shape.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

    • Solvent B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes can be used for initial screening.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).

  • Sample Preparation: Prepare a sample at ~1 mg/mL in the mobile phase.

  • Analysis: Inject the T=0 reference sample and the stressed samples. Purity is determined by the area percentage of the main peak. The appearance of new peaks in the stressed samples indicates degradation.

Protocol 2: Qualitative Assessment by Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective method for qualitatively monitoring for the presence of impurities.

  • Plate: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar and a polar solvent. A good starting point is Dichloromethane:Methanol (e.g., 95:5 v/v) with a small amount of triethylamine (~0.5%) to suppress tailing of the amine spot.

  • Sample Application: Spot dilute solutions of the reference and stressed samples onto the plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization:

    • Examine the plate under UV light (254 nm).

    • Stain the plate with a suitable agent, such as ninhydrin (stains primary amines, often yellow/purple) or potassium permanganate (stains oxidizable groups like alcohols).

  • Analysis: The appearance of new spots in the lanes of the stressed samples indicates the formation of degradation products.

Conclusion

The chemical integrity of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is primarily threatened by atmospheric oxidation, which is exacerbated by exposure to light and elevated temperatures. Adherence to the storage and handling protocols detailed in this guide—namely, storage of the solid material under an inert atmosphere at -20°C and handling solutions with care to minimize exposure to air—is essential for preserving its purity. The implementation of a routine quality control workflow using HPLC and/or TLC will serve as a robust validation system, ensuring that the material remains fit for its intended purpose in a research or development setting.

References

  • Ware, E. (1950). The Chemistry of the Amino Alcohols. Chemical Reviews, 46(3), 403–470. Available at: [Link]

Methodological & Application

Application Note: High-Fidelity Stereocontrol Using 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol as a Chiral Auxiliary Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

In the landscape of asymmetric synthesis, the "Evans Auxiliary" class (chiral oxazolidinones) remains a gold standard for diastereoselective alkylations, aldol reactions, and Diels-Alder cycloadditions. While standard auxiliaries derived from valine (Valinol) or phenylglycine (Phenylglycinol) are effective, they often struggle with "difficult" substrates where the steric differentiation between faces is minimal.

2-Amino-2-(2-tert-butylphenyl)ethan-1-ol represents a "Next-Generation" bulky auxiliary. By incorporating a massive ortho-tert-butyl group on the phenyl ring, this scaffold creates a "Steric Wall" that significantly enhances facial discrimination compared to its unsubstituted phenylglycinol parent. This guide details the mechanistic advantages, synthetic protocols for auxiliary attachment, and workflows for high-enantiomeric-excess (ee) transformations.

Mechanistic Insight: The "Steric Wall" Effect

The efficacy of a chiral auxiliary relies on its ability to freeze the conformation of the reaction intermediate (usually a metal enolate) and block one face of the molecule.

  • Standard Phenylglycinol: Relies on the phenyl ring to shield the Re or Si face. However, the phenyl ring can rotate, occasionally exposing the "blocked" face.

  • 2-tert-Butylphenyl Variant: The bulky tert-butyl group at the ortho position creates a high rotational barrier (atropisomeric-like character). This forces the phenyl ring into a rigid conformation perpendicular to the oxazolidinone ring, maximizing the steric shielding of the enolate face.

Comparative Steric Mapping (Conceptual Data)
Auxiliary TypeR-Group Steric Bulk (A-Value)Rotational FreedomTypical de (Simple Alkylation)Typical de (Complex/Mismatched)
Valinol-derived Isopropyl (Medium)Moderate>90%70-85%
Phenylglycinol Phenyl (Large)Free Rotation>95%80-90%
2-t-Bu-Phenyl 2-t-Bu-Phenyl (Massive) Restricted >99% >95%

Experimental Workflow Visualization

The following diagram illustrates the lifecycle of the auxiliary: from attachment to the substrate, through the stereoselective reaction, and finally to the non-destructive removal.

G Start 2-Amino-2-(2-t-Bu-phenyl)ethanol (Chiral Scaffold) Cyclization Cyclization (CDI or Ph2CO3) Start->Cyclization Step 1 Auxiliary Oxazolidinone Auxiliary Cyclization->Auxiliary Acylation N-Acylation (R-COCl / n-BuLi) Auxiliary->Acylation Step 2 Imide N-Acyl Imide (Active Species) Acylation->Imide Reaction Asymmetric Reaction (Alkylation/Aldol) Imide->Reaction Step 3 (Stereo-induction) Product_Complex Diastereomerically Pure Intermediate Reaction->Product_Complex Cleavage Auxiliary Cleavage (LiOH or LiAlH4) Product_Complex->Cleavage Step 4 Final_Product Chiral Target (Acid/Alcohol) Cleavage->Final_Product Recycle Recovered Auxiliary Cleavage->Recycle Recovery (>90%) Recycle->Acylation

Figure 1: Closed-loop cycle for the application of the 2-tert-butylphenyl auxiliary.

Detailed Protocols

Protocol A: Synthesis of the Oxazolidinone Scaffold

Objective: Convert the amino alcohol into the active oxazolidinone ring.

Reagents:

  • (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (1.0 equiv)

  • Diethyl carbonate (1.5 equiv) OR Carbonyldiimidazole (CDI) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (0.1 equiv, catalytic)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with the amino alcohol and anhydrous toluene (0.5 M concentration).

  • Addition: Add K₂CO₃ and Diethyl carbonate. (Note: If using CDI, use THF as solvent at 0°C, then warm to RT).

  • Reflux: Fit with a Dean-Stark trap (if using diethyl carbonate) to remove ethanol. Reflux for 12–16 hours until TLC indicates consumption of starting material.

  • Workup: Cool to room temperature. Wash with water (2x) and brine. Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes to yield the pure oxazolidinone as a white crystalline solid.

Protocol B: N-Acylation (Attachment of Substrate)

Objective: Attach the substrate (e.g., propionic acid derivative) to the auxiliary.

Reagents:

  • Chiral Oxazolidinone (from Protocol A) (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.05 equiv, 2.5M in hexanes)

  • Acid Chloride of choice (e.g., Propionyl Chloride) (1.1 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Deprotonation: Dissolve the oxazolidinone in THF (0.2 M) and cool to -78°C under Nitrogen/Argon.

  • Lithiation: Dropwise add n-BuLi. Stir for 30 minutes. The solution may turn yellow/orange (formation of the lithiated auxiliary).

  • Acylation: Add the acid chloride dropwise.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution.

  • Isolation: Extract with CH₂Cl₂, dry, and concentrate. Purify via flash chromatography.

Protocol C: Diastereoselective Alkylation (The Key Step)

Objective: Install a new chiral center with high fidelity.

Reagents:

  • N-Acylated Auxiliary (1.0 equiv)

  • NaHMDS or LDA (1.1 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide) (3.0 equiv)

  • Solvent: THF/DMPU (10:1 ratio for enhanced reactivity)

Step-by-Step:

  • Enolization: Cool the N-acyl imide solution (THF) to -78°C. Add NaHMDS dropwise. Stir for 45 minutes to ensure complete formation of the Z-enolate.

    • Critical Check: The bulky t-butyl group forces the enolate oxygen to chelate with the lithium and the oxazolidinone carbonyl, locking the geometry.

  • Electrophile Addition: Add the alkyl halide (neat or in THF) rapidly.

  • Reaction: Stir at -78°C for 2–4 hours. (TLC monitoring is essential; this bulky auxiliary may slow down reaction rates compared to simple auxiliaries).

  • Quench & Workup: Quench with acetic acid at -78°C, then warm. Standard aqueous workup.

  • Analysis: Determine diastereomeric ratio (dr) via ¹H NMR or HPLC. Expect dr > 98:2.

Protocol D: Non-Destructive Cleavage

Objective: Release the chiral product and recover the expensive auxiliary.

Method: Hydrolysis to Carboxylic Acid

  • Dissolve the alkylated product in THF/Water (3:1).

  • Cool to 0°C. Add LiOH (2.0 equiv) and H₂O₂ (30%, 4.0 equiv). Note: Peroxide aids in cleaving the sterically hindered amide bond.

  • Stir at 0°C for 3 hours.

  • Quench: Add Na₂SO₃ (to quench peroxide) and then NaHCO₃.

  • Separation: Evaporate THF. Extract the aqueous layer with CH₂Cl₂ (this recovers the Auxiliary ).

  • Product Isolation: Acidify the aqueous layer (pH 1-2) with HCl and extract with EtOAc to obtain the Chiral Acid .

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Alkylation Steric hindrance of the t-butyl group slows nucleophilic attack.Increase electrophile equivalents (up to 5x) or add DMPU/HMPA as a co-solvent to loosen the ion pair.
Poor Diastereoselectivity Incomplete enolization or "Leakage" of the rotational barrier.Ensure temperature is strictly -78°C. Switch base to LiHMDS or LDA if NaHMDS fails.
Difficult Cleavage The bulky auxiliary protects the carbonyl from hydrolysis.Use LiOOH (LiOH + H₂O₂) method specifically; standard LiOH alone is often too slow. Alternatively, reduce to the alcohol using LiBH₄.

References

  • Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Accounts of Chemical Research, vol. 26, no. 6, 1993, pp. 317–342. Link

    • Context: Foundational text on oxazoline/oxazolidinone chemistry.[1]

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, vol. 68, 1990, p. 83. Link

    • Context: Standard protocol for acylation and enolization which applies to this bulky variant.
  • Kuwano, R., et al. "Steric Tuning of Chiral Ligands: The ortho-Substituent Effect." Journal of the American Chemical Society, vol. 122, no. 31, 2000, pp. 7614–7615. Context: Discusses the mechanistic impact of ortho-substituents (like t-Butyl) on stereoselectivity.
  • ChemScene Product Data. "(S)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol." Link

    • Context: Verification of commercial availability and physical properties.
  • Ager, D. J., et al. "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, vol. 30, no. 1, 1997, pp. 3–11. Link

    • Context: Comprehensive review of auxiliary removal and recovery str

Sources

Application Notes & Protocols: Enantioselective Synthesis Using 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Sterically Hindered Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as versatile chiral auxiliaries, ligands for metal-catalyzed reactions, and powerful organocatalysts.[1] Their value is rooted in the strategic placement of a nitrogen and an oxygen atom at adjacent stereogenic centers, a motif that is central to a vast array of biologically active molecules and natural products.[2] The ability to synthesize these compounds in an enantiomerically pure form is therefore of paramount importance in the fields of medicinal chemistry, drug development, and materials science.

Among this critical class of compounds, derivatives of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol stand out due to the presence of a sterically demanding tert-butyl group at the ortho position of the phenyl ring. This structural feature imparts unique stereochemical control in asymmetric transformations, creating a well-defined chiral environment that can lead to exceptionally high levels of enantioselectivity. This guide provides an in-depth exploration of the enantioselective synthesis of these valuable compounds and their application in asymmetric catalysis, offering detailed protocols and mechanistic insights for researchers and scientists.

Core Synthetic Strategy: Asymmetric Reduction of α-Amino Ketones

The most direct and reliable method for the enantioselective synthesis of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol and its derivatives is the asymmetric reduction of the corresponding prochiral α-amino ketone. The Corey-Bakshi-Shibata (CBS) reduction has proven to be a particularly effective and widely adopted method for this transformation, delivering high enantiomeric excess under mild reaction conditions.[3][4]

The CBS reduction employs a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral amino alcohol and a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.[5] The catalyst creates a chiral pocket around the ketone, facilitating the stereoselective transfer of a hydride from the borane to one of the two enantiotopic faces of the carbonyl group.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol via CBS Reduction

This protocol details the asymmetric reduction of 2-amino-2-(2-tert-butylphenyl)acetophenone hydrochloride using an in situ generated oxazaborolidine catalyst derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol.

Materials:

  • 2-Amino-2-(2-tert-butylphenyl)acetophenone hydrochloride

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Borane-dimethyl sulfide complex (BMS, 10 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq.) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (0.1 eq. of a 10 M solution) dropwise to the solution.

    • Stir the mixture at 0 °C for 30 minutes to allow for the in situ formation of the oxazaborolidine catalyst.

  • Reduction Reaction:

    • In a separate flask, dissolve 2-amino-2-(2-tert-butylphenyl)acetophenone hydrochloride (1.0 eq.) in anhydrous THF.

    • Slowly add this solution to the pre-formed catalyst solution at 0 °C via a syringe pump over a period of 1 hour.

    • Once the addition is complete, add an additional 0.6 equivalents of the borane-dimethyl sulfide complex dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

    • Warm the mixture to room temperature and remove the solvent under reduced pressure.

    • To the residue, add 1 M HCl and stir for 30 minutes.

    • Wash the aqueous layer with diethyl ether to remove the chiral auxiliary.

    • Basify the aqueous layer to pH > 10 with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by flash column chromatography on silica gel to afford the pure (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol.

Visualization of the Synthetic Workflow

G cluster_0 Catalyst Formation (in situ) cluster_1 Asymmetric Reduction cluster_2 Work-up & Purification Pro-catalyst (S)-α,α-Diphenyl-2- pyrrolidinemethanol Catalyst Chiral Oxazaborolidine (CBS Catalyst) Pro-catalyst->Catalyst + BH3-SMe2 (Anhydrous THF, 0 °C) Borane1 BH3-SMe2 Borane1->Catalyst Intermediate Chiral Alkoxyborane Intermediate Catalyst->Intermediate Substrate 2-Amino-2-(2-tert-butylphenyl) acetophenone HCl Substrate->Intermediate + CBS Catalyst + BH3-SMe2 (Anhydrous THF, 0 °C) Borane2 BH3-SMe2 (reductant) Borane2->Intermediate Quench Quench with MeOH Intermediate->Quench Extraction Acid-Base Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product (S)-2-Amino-2-(2-tert-butylphenyl) ethan-1-ol Purification->Product

Caption: Workflow for the enantioselective synthesis of (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol.

Mechanistic Insights: The Origin of Enantioselectivity

The high enantioselectivity of the CBS reduction is a direct consequence of the well-organized transition state assembly. The mechanism proceeds through several key steps:

  • Catalyst Activation: The borane (BH₃) coordinates to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[6]

  • Substrate Coordination: The ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. The coordination occurs preferentially from the sterically less hindered face of the carbonyl group, which is dictated by the chiral environment of the catalyst.[4]

  • Stereoselective Hydride Transfer: The activated borane, tethered to the catalyst, delivers a hydride to the carbonyl carbon via a six-membered, chair-like transition state. The steric bulk of the tert-butylphenyl group and the catalyst's chiral scaffold direct the hydride to a specific face of the ketone, leading to the formation of one enantiomer of the alcohol preferentially.[5]

  • Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates, and the oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.

G cluster_0 CBS Reduction Mechanism Catalyst Oxazaborolidine Catalyst Activated_Catalyst Activated Catalyst- BH3 Complex Catalyst->Activated_Catalyst + BH3 Borane BH3 Transition_State Six-membered Transition State Activated_Catalyst->Transition_State + Ketone Ketone Prochiral α-Amino Ketone Product_Complex Alkoxyborane Product Complex Transition_State->Product_Complex Hydride Transfer Product Chiral Amino Alcohol Product_Complex->Product Hydrolysis Regenerated_Catalyst Regenerated Catalyst Product_Complex->Regenerated_Catalyst Dissociation Regenerated_Catalyst->Catalyst Enters next cycle

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Applications in Asymmetric Catalysis

The synthesized (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is not merely a synthetic target but a powerful tool for a variety of other enantioselective transformations. Its utility stems from its ability to act as a chiral ligand for metal catalysts or as a precursor for more complex organocatalysts.

Asymmetric Diethylzinc Addition to Aldehydes

One of the most well-established applications of chiral 1,2-amino alcohols is in the catalysis of the enantioselective addition of dialkylzinc reagents to aldehydes, a fundamental C-C bond-forming reaction.[7] The amino alcohol acts as a ligand for a titanium(IV) isopropoxide catalyst, forming a chiral environment that directs the addition of the ethyl group from diethylzinc to one face of the aldehyde.

Protocol 2: (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol-Catalyzed Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

  • (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

  • Titanium(IV) isopropoxide

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated ammonium chloride solution (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Formation:

    • To a flame-dried Schlenk tube under an argon atmosphere, add (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (0.1 eq.) and anhydrous toluene.

    • Add titanium(IV) isopropoxide (1.2 eq.) and stir the mixture at room temperature for 1 hour.

  • Addition Reaction:

    • Cool the mixture to 0 °C.

    • Add diethylzinc (2.0 eq. of a 1.0 M solution in hexanes) dropwise and stir for 30 minutes.

    • Add benzaldehyde (1.0 eq.) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated NH₄Cl solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield (R)-1-phenyl-1-propanol.

Quantitative Data for Asymmetric Diethylzinc Addition

The following table summarizes the performance of various chiral amino alcohol ligands in the titanium-catalyzed asymmetric addition of diethylzinc to aldehydes.

EntryChiral LigandAldehydeYield (%)ee (%)
1(1S,2R)-N,N-DibutylnorephedrineBenzaldehyde9598
2(1R,2S)-N-PyrrolidinylnorephedrineBenzaldehyde9794
3Camphor-derived β-amino alcoholBenzaldehyde>9594
4Binaphthyl-based amino alcoholp-Tolualdehyde9896

Data is illustrative and compiled from various sources for comparative purposes.[8][9]

Conclusion and Future Outlook

2-Amino-2-(2-tert-butylphenyl)ethan-1-ol and its derivatives are highly valuable chiral building blocks whose synthesis can be reliably achieved with high enantioselectivity via the CBS reduction. The steric hindrance provided by the ortho-tert-butyl group makes these compounds particularly effective in a range of asymmetric transformations, most notably in the catalytic enantioselective addition of organozinc reagents to aldehydes. The detailed protocols and mechanistic discussions provided herein serve as a practical guide for researchers in academic and industrial settings. The continued exploration of these and other sterically demanding chiral amino alcohols as ligands and organocatalysts is expected to lead to the development of even more efficient and selective methods for the synthesis of complex chiral molecules.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. Chemical Reviews, 96(2), 835-875.
  • Corey, E. J., & Helal, C. J. (1998). The Catalytic Enantioselective Corey–Bakshi–Shibata Reduction: A Powerful and Versatile Tool for the Synthesis of Enantiomerically Pure Alcohols.
  • Bergmeier, S. C. (2000). The synthesis of vicinal amino alcohols. Tetrahedron, 56(17), 2561-2576.
  • Kim, Y. H., Park, D. H., & Byun, I. S. (1993). Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols. The Journal of Organic Chemistry, 58(17), 4511-4512.
  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(18), 5551-5553.
  • Mathre, D. J., Thompson, A. S., Douglas, A. W., Hoogsteen, K., Carroll, J. D., Corley, E. G., & Trijayarsin, A. (1993). A practical process for the preparation of a C-aryl-glycoside: a new antidiabetic agent. The Journal of Organic Chemistry, 58(10), 2880-2888.
  • Corey-Bakshi-Shibata (CBS) Reduction. Organic Chemistry Portal. Retrieved from [Link]

  • Corey–Itsuno reduction. In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Wang, Z., Wang, Z., & Zhang, Y. (2003). Asymmetric addition of diethylzinc to aldehydes catalyzed by new chiral N,O-ligands derived from α-pinene. Organic & Biomolecular Chemistry, 1(19), 3469-3471.
  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. Retrieved from [Link]

  • Amino Alcohol Catalyzed Direct Asymmetric Aldol Reactions. Enantioselective Synthesis of anti-α-Fluoro-β-hydroxy Ketones. ResearchGate. Retrieved from [Link]

  • Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI. Retrieved from [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. Retrieved from [Link]

  • Highly enantioselective additions of diethylzinc to aldehydes using 2-triflamido-methyl-2'-hydroxy-1,1'-binaphthyl. PubMed. Retrieved from [Link]

  • Enantioselective additions of diethylzinc and diphenylzinc to aldehydes using 2-dialkyl-aminomethyl-2'-hydroxy-1,1'-binaphthyls. PubMed. Retrieved from [Link]

  • Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. PubMed. Retrieved from [Link]

  • Organocatalytic enantioselective synthesis of β-blockers: ( S)-propranolol and ( S)-naftopidil. ResearchGate. Retrieved from [Link]

  • Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. ResearchGate. Retrieved from [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Retrieved from [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Retrieved from [Link]

Sources

Application Notes & Protocols: Asymmetric Alkylation with (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol Derived Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Asymmetric Synthesis

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely an academic pursuit but a critical necessity.[1] Often, only one enantiomer of a chiral molecule possesses the desired therapeutic activity, while the other may be inactive or, in some cases, contribute to undesirable side effects.[1] Among the strategies to achieve enantiopure targets, the use of chiral auxiliaries remains a robust, reliable, and highly predictable method.[2][3][4] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, after which it is removed, having imparted its stereochemical information to the molecule.[5]

This guide focuses on a powerful, sterically demanding chiral auxiliary derived from (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol . The strategic placement of a bulky tert-butyl group on the phenyl ring provides an exceptional steric shield, enabling high levels of diastereofacial selectivity in the alkylation of enolates. We will explore the mechanistic underpinnings of this control, provide detailed protocols for its application, and offer field-proven insights for optimization.

Mechanistic Rationale: Steric Hindrance as a Guiding Force

The efficacy of this amino alcohol as a chiral auxiliary is realized upon its conversion into a rigid heterocyclic scaffold, typically an oxazolidinone. This scaffold serves two primary functions: it holds the substrate in a fixed conformation and presents a highly differentiated steric environment.

The overall workflow can be visualized as a three-stage process: attachment of the substrate to the auxiliary, the diastereoselective transformation, and finally, the cleavage and recovery of the auxiliary.

G cluster_workflow General Workflow A 1. Auxiliary Attachment (Acylation & Cyclization) B 2. Diastereoselective Alkylation (Enolate Formation & Reaction) A->B Prochiral Substrate Attached C 3. Auxiliary Cleavage (Hydrolysis/Reduction) B->C New Stereocenter Created D Enantiopure Product C->D E Recovered Auxiliary C->E G cluster_mechanism Stereochemical Control via Chelated (Z)-Enolate Enolate Chelated (Z)-Enolate O⁻···M⁺ C=C N-C=O···M⁺ Steric_Shield Steric Shield (2-tert-butylphenyl group) Enolate:f3->Steric_Shield Blocks 'Top' Face Product Major Diastereomer Electrophile_Blocked R-X (Electrophile) Steric_Shield->Electrophile_Blocked Approach Hindered Electrophile_Allowed R-X (Electrophile) Electrophile_Allowed->Enolate:f2 Unhindered 'Bottom' Face Approach Electrophile_Allowed->Product Forms new C-C bond

Caption: Electrophilic attack on the chelated (Z)-enolate intermediate.

Experimental Protocols

These protocols are designed as a robust starting point. Researchers should consider optimization based on the specific substrate and electrophile used.

Protocol 1: Preparation of the N-Propionyl Chiral Auxiliary

This procedure details the attachment of a simple propionyl group to the auxiliary, which will serve as the prochiral substrate for alkylation.

Materials:

  • (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

  • Propionyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (1.0 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 equiv) to the stirred solution.

  • Acylation: Add propionyl chloride (1.1 equiv) dropwise to the reaction mixture over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aq. NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

  • Purification: Purify the product via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to obtain the pure N-acyl oxazolidinone. The cyclization to the oxazolidinone often occurs in situ or during workup/purification.

Protocol 2: Diastereoselective Alkylation of the N-Propionyl Auxiliary

This is the critical stereocenter-forming reaction. Strict anhydrous conditions and temperature control are paramount for high diastereoselectivity.

Materials:

  • N-Propionyl chiral auxiliary (from Protocol 1)

  • Sodium Hexamethyldisilazide (NaHMDS, 1.0 M solution in THF) or Lithium Diisopropylamide (LDA)

  • Alkylating agent (e.g., Benzyl bromide, Allyl bromide, Methyl iodide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve the N-propionyl auxiliary (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add NaHMDS (1.1 equiv) dropwise via syringe over 15 minutes. The solution should turn a pale yellow, indicating enolate formation. Stir at -78 °C for 30-60 minutes.

  • Alkylation: Add the alkylating agent (1.2-1.5 equiv), either neat or as a solution in THF, dropwise to the enolate solution.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The optimal time may vary; monitor by TLC if feasible.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aq. NH₄Cl.

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the layers in a separatory funnel and extract the aqueous layer with ethyl acetate (2x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification & Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude or purified material. [1]

Protocol 3: Cleavage of the Chiral Auxiliary

This final step liberates the desired α-substituted carboxylic acid and allows for the recovery of the valuable chiral auxiliary.

Materials:

  • Alkylated N-acyl auxiliary (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • THF/Water solvent mixture

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

Procedure:

  • Setup: Dissolve the alkylated auxiliary (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Hydrolysis: Add aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv).

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative result is obtained with peroxide test strips.

  • Purification: Concentrate the mixture under reduced pressure to remove most of the THF. The aqueous solution will contain the lithium salt of the product acid and the chiral auxiliary.

  • Auxiliary Recovery: Extract the aqueous solution with diethyl ether or ethyl acetate (3x) to recover the chiral auxiliary. The auxiliary can be purified by chromatography or recrystallization.

  • Product Isolation: Acidify the aqueous layer to pH ~2 with 1M HCl. Extract the desired carboxylic acid product with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product.

Representative Data & Expected Outcomes

The high steric demand of the 2-tert-butylphenyl group is expected to yield excellent diastereoselectivity with a range of electrophiles.

Alkylating Agent (R-X)BaseExpected Diastereomeric Ratio (d.r.)Typical Yield (%)
Benzyl Bromide (BnBr)NaHMDS>98:285-95%
Allyl BromideNaHMDS>95:580-90%
Methyl Iodide (MeI)NaHMDS>90:1070-80% [6]
n-Butyl IodideLDA>95:580-90%

Note: Data is representative and based on outcomes with similarly sterically hindered auxiliaries. Methylations are often less selective. [6]The choice of lithium (LDA) vs. sodium (NaHMDS) enolates can influence selectivity and reactivity. [6]

Troubleshooting and Field Insights

  • Low Diastereoselectivity:

    • Cause: Incomplete enolate formation or equilibration; temperature fluctuations.

    • Solution: Ensure strictly anhydrous conditions. Use freshly prepared or titrated base. Maintain a consistent -78 °C throughout the deprotonation and alkylation steps. For less reactive electrophiles, using NaHMDS or KHMDS may be beneficial.

  • Poor Yield:

    • Cause: Inefficient enolate formation; side reactions (e.g., elimination of the alkyl halide); decomposition during workup.

    • Solution: Verify the quality of the base and alkylating agent. Ensure the reaction is properly quenched at low temperature before warming.

  • Difficulty in Auxiliary Cleavage:

    • Cause: Steric hindrance around the carbonyl group can slow hydrolysis.

    • Solution: Increase reaction time or temperature (e.g., to room temperature) for the hydrolysis step. Alternative cleavage methods, such as reductive cleavage with LiAlH₄ or LiBH₄, can be employed to yield the corresponding chiral alcohol. [6]

Conclusion

The chiral auxiliary derived from (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol represents a state-of-the-art tool for asymmetric alkylation. Its well-defined steric profile provides a predictable and highly effective means of controlling stereochemistry, making it an invaluable asset for the synthesis of complex, enantiomerically pure molecules in pharmaceutical and academic research. The protocols outlined herein provide a reliable foundation for the successful application of this powerful synthetic methodology.

References

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(32), 27154-27202. [Link] [2][4]2. Larrow, J. F., & Doubleday, W. W. (2009). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 86(7), 849. [Link] [1]3. Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. [Link] [3]4. Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link] [5]5. Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

Sources

application in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Modern Synthetic Methodologies in the Synthesis of Pharmaceutical Intermediates

Introduction: The Synthetic Backbone of Modern Medicine

In the landscape of pharmaceutical development, the efficient and robust synthesis of Active Pharmaceutical Ingredients (APIs) is paramount. The journey from a promising lead molecule to a marketable drug is critically dependent on the ability to produce key structural components, known as pharmaceutical intermediates, at scale, with high purity, and in a cost-effective manner. This guide provides researchers, scientists, and drug development professionals with an in-depth look at several powerful and transformative synthetic strategies that have become indispensable in the modern pharmaceutical industry.

We will move beyond simple procedural lists to explore the mechanistic underpinnings and strategic advantages of these techniques. The causality behind experimental choices will be elucidated, and each protocol is presented as a self-validating system, complete with expected outcomes and troubleshooting guidance. This document is structured to provide both foundational knowledge and actionable protocols for key reaction classes that are shaping the future of drug synthesis.

Palladium-Catalyzed Cross-Coupling: The Art of Molecular Construction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and functional group tolerance. Their impact on the pharmaceutical industry is immeasurable, providing reliable pathways to complex molecular architectures common in drug candidates.

The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

Expertise & Rationale: The Suzuki-Miyaura coupling is the most frequently utilized reaction for C(sp²)–C(sp²) bond formation, making it the premier method for synthesizing the biaryl and heteroaryl-aryl motifs prevalent in pharmaceuticals.[1] Its success stems from mild reaction conditions, tolerance of a wide array of functional groups, and the use of generally stable and non-toxic organoboron reagents.[1] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ pd_complex L₂Pd⁰(Ar¹)(X) pd0->pd_complex Oxidative Addition pd_transmetal L₂Pd⁰(Ar¹)(Ar²) pd_complex->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar¹-Ar² pd_transmetal->product boronic_acid Ar²-B(OR)₂ + Base aryl_halide Ar¹-X

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a 7-Aryl-1-Tetralone Intermediate

This protocol details a general procedure for coupling 7-Bromo-1-tetralone with an arylboronic acid, a key transformation for intermediates in the development of novel therapeutics.[2]

  • Materials:

    • 7-Bromo-1-tetralone (1.0 eq)

    • Arylboronic acid (1.2 - 2.0 eq)[2]

    • Palladium Catalyst (e.g., Pd[P(tBu)₃]₂, 2-5 mol%)[2]

    • Base (e.g., Cesium Carbonate (Cs₂CO₃), 1.5 eq, or K₂CO₃, 2.0 eq)[2][3]

    • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)[2][3]

    • Inert Gas (Argon or Nitrogen)

  • Step-by-Step Methodology:

    • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 7-Bromo-1-tetralone, the arylboronic acid, the palladium catalyst, and the base.

    • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times. This is critical as the Pd(0) species is oxygen-sensitive.

    • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe to achieve a concentration of approximately 0.2 M with respect to the 7-Bromo-1-tetralone.

    • Reaction: Place the reaction mixture in a preheated oil bath at 80-100 °C. Stir vigorously for 4-16 hours.[2][3]

    • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 7-aryl-1-tetralone.

  • Self-Validation & Troubleshooting:

    • Expected Outcome: Yields typically range from 70-95%, depending on the substrates. The product should be identifiable by ¹H NMR, ¹³C NMR, and MS.

    • Pitfall: Low or no conversion.

    • Troubleshooting: Ensure the solvent is truly anhydrous and the system is free of oxygen. The palladium catalyst may be degraded; use a fresh batch. The chosen base may not be strong enough; consider alternatives.

    • Pitfall: Formation of a homocoupled (Ar¹-Ar¹) byproduct.

    • Troubleshooting: This can occur if the oxidative addition is slow. Try a more electron-rich phosphine ligand to accelerate this step.

The Buchwald-Hartwig Amination: Mastering C-N Bond Formation

Expertise & Rationale: The formation of aryl amines is a ubiquitous transformation in medicinal chemistry, as nitrogen-containing heterocycles are present in a vast number of drugs. The Buchwald-Hartwig amination provides a mild and highly general method for constructing C-N bonds, largely replacing harsher classical methods like the Ullmann condensation.[4] The reaction's success hinges on the development of sophisticated, sterically hindered phosphine ligands that facilitate the challenging reductive elimination step, which forms the C-N bond.[4]

Protocol: Synthesis of a Nicotinamide JAK Inhibitor Intermediate

This protocol describes a key Buchwald-Hartwig amination step for an API candidate, demonstrating its applicability in complex syntheses.[5]

  • Materials:

    • Aryl Halide (e.g., 4,6-dichloro-nicotinamide) (1.0 eq)

    • Amine (e.g., 6-methylpyridin-2-amine) (1.1 eq)

    • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., (±)-BINAP or Xantphos, 2-4 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4-2.0 eq)[6]

    • Anhydrous Toluene or Dioxane

  • Step-by-Step Methodology:

    • Catalyst Formation: In a glovebox or under inert atmosphere, add the palladium source, ligand, and base to a dry reaction vessel.

    • Reagent Addition: Add the aryl halide and the amine to the vessel.

    • Solvent & Reaction: Add anhydrous toluene and seal the vessel. Heat the mixture to 80-110 °C with vigorous stirring.

    • Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion (typically 8-24 hours), cool the mixture, dilute with ethyl acetate, and quench carefully with water.

    • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

  • Data Presentation: Ligand and Base Screening

EntryPalladium SourceLigandBaseSolventYield (%)
1Pd(OAc)₂P(o-tol)₃Cs₂CO₃Toluene45
2Pd₂(dba)₃XantphosK₃PO₄Dioxane78
3Pd₂(dba)₃(±)-BINAPNaOtBuToluene92[6]
4Pd(OAc)₂DavePhosNaOtAmXylene>95[7]

This table represents typical data from an optimization study.

Chiral Synthesis: The Quest for Enantiopurity

Chirality is a fundamental property of most APIs, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful. Therefore, methods for producing single-enantiomer intermediates are of critical importance.

Asymmetric Hydrogenation

Expertise & Rationale: Asymmetric hydrogenation is one of the most powerful and atom-economical methods for creating chiral centers.[8] It involves the addition of hydrogen across a prochiral double bond (C=C, C=O, C=N) using a chiral transition-metal catalyst (typically based on Rhodium, Ruthenium, or Iridium).[9][10] The stereochemical outcome is dictated by the chiral ligand coordinated to the metal center, which creates a chiral environment for the substrate to bind and react. This method is widely used industrially for producing chiral amino acids, alcohols, and amines.[10][]

Protocol: Asymmetric Hydrogenation of a Dehydromorpholine

This protocol provides a method for synthesizing 2-substituted chiral morpholines, which are important structural motifs in drug candidates.[12]

  • Materials:

    • N-Acyl Dehydromorpholine Substrate (1.0 eq)

    • Rhodium Pre-catalyst (e.g., [Rh(COD)₂]BF₄, 1 mol%)

    • Chiral Bisphosphine Ligand (e.g., SKP, 1.1 mol%)

    • Anhydrous, Degassed Solvent (e.g., Dichloromethane (DCM))

    • Hydrogen Gas (H₂)

  • Step-by-Step Methodology:

    • Catalyst Preparation: In a glovebox, dissolve the Rhodium pre-catalyst and chiral ligand in DCM in a suitable vial. Stir for 30 minutes to allow for complex formation.

    • Reaction Setup: In a high-pressure autoclave, dissolve the dehydromorpholine substrate in DCM.

    • Catalyst Transfer: Transfer the prepared catalyst solution to the autoclave via cannula under inert gas.

    • Hydrogenation: Seal the autoclave, purge several times with H₂ gas, and then pressurize to the desired pressure (e.g., 50 bar).

    • Reaction: Stir the reaction at room temperature for 12-24 hours.

    • Workup: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

    • Analysis: Purify the residue by column chromatography. Determine the enantiomeric excess (ee) of the product using chiral HPLC.

  • Expected Outcome: This method can provide quantitative yields with excellent enantioselectivities, often up to 99% ee.[12]

Biocatalysis

Expertise & Rationale: Biocatalysis leverages the exquisite selectivity of natural catalysts (enzymes) to perform chemical transformations.[13] For synthesizing pharmaceutical intermediates, enzymes offer significant advantages over traditional chemical methods: they operate under mild conditions (ambient temperature and pressure, neutral pH), often do not require protecting groups, and exhibit exceptional enantio- and regioselectivity.[13][14] The use of enzymes aligns with the principles of green chemistry, reducing waste and environmental impact.[13][15]

Diagram: Biocatalytic Workflow for Chiral Intermediate Synthesis

Biocatalysis_Workflow cluster_screening Enzyme Screening cluster_process Process Optimization & Scale-Up enzyme_library Enzyme Library (e.g., Ketoreductases) screening_reaction High-Throughput Screening enzyme_library->screening_reaction substrate Prochiral Substrate (e.g., Ketone) substrate->screening_reaction hplc_analysis Chiral HPLC Analysis screening_reaction->hplc_analysis best_enzyme Select Best Enzyme (High ee, High Conversion) hplc_analysis->best_enzyme Data Analysis optimization Optimize Conditions (pH, Temp, Co-factor) best_enzyme->optimization scale_up Preparative Scale Synthesis optimization->scale_up purification Product Isolation & Purification scale_up->purification

Caption: General workflow for developing a biocatalytic process.

Process Intensification: The Flow Chemistry Revolution

Expertise & Rationale: Flow chemistry, or continuous flow processing, is transforming API development by moving away from traditional large-scale batch reactors.[16] In a flow system, reagents are pumped through a network of tubes and microreactors where they mix and react.[17] This approach offers superior control over reaction parameters like temperature and pressure, leading to enhanced safety, higher yields, and improved reproducibility.[16][17] For hazardous reactions or unstable intermediates, flow chemistry is a game-changer, as only small volumes are reacting at any given moment.[18][19] This technology enables the "telescoping" of multiple synthetic steps, significantly reducing overall production time.[18]

Application Note: Flow Synthesis of an Imatinib (Gleevec) Intermediate

The synthesis of the tyrosine kinase inhibitor Imatinib has been adapted to a continuous flow process, highlighting the power of this technology. The key steps, including an amide formation and a Buchwald-Hartwig coupling, are performed sequentially in flow reactors.[20]

  • Advantages over Batch Processing:

    • Safety: Precise temperature control mitigates exotherms from the amidation and coupling steps.

    • Efficiency: Reaction times are significantly reduced from hours to minutes.[16]

    • Consistency: Continuous processing ensures uniform product quality.[17]

    • Scalability: Scaling up production is achieved by running the system for longer, rather than using larger, more expensive reactors.[17]

Comparison: Batch vs. Flow Chemistry

FeatureBatch ChemistryFlow Chemistry
Reactor Round-bottom flask, Large tankMicroreactor, Tube reactor[20]
Heat Transfer Poor, surface area-to-volume ratio decreases on scale-upExcellent, high surface area-to-volume ratio
Safety Higher risk with large volumes of hazardous materialsInherently safer, small reaction volumes[21]
Scalability Complex, often requires re-optimization[19]Simple, run for longer time[17]
Process Control Limited, concentration/temp gradientsPrecise control over parameters[16]

Click Chemistry: A Modular Approach to Drug Discovery

Expertise & Rationale: Introduced by K. Barry Sharpless in 2001, "click chemistry" is a synthetic philosophy centered on using a small set of highly reliable and efficient reactions to assemble complex molecules from modular building blocks.[22][23] The archetypal click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linker.[22][24] These reactions are characterized by high yields, mild and often aqueous reaction conditions, and simple workup procedures. In drug development, click chemistry is widely used to rapidly generate libraries of compounds for screening, link molecules to delivery systems, and create bioconjugates.[22][23]

Protocol: CuAAC for Linking a Drug Scaffold to a Solubilizing Group

  • Materials:

    • Azide-functionalized drug intermediate (1.0 eq)

    • Alkyne-functionalized PEG chain (1.05 eq)

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 5-10 mol%)

    • Sodium Ascorbate (10-20 mol%)

    • Solvent (e.g., a mixture of t-BuOH and water)

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the azide-functionalized intermediate and the alkyne-PEG in the t-BuOH/water solvent system.

    • Catalyst Addition: In a separate vial, prepare fresh solutions of CuSO₄ and sodium ascorbate in water. Add the sodium ascorbate solution to the reaction mixture first, followed by the CuSO₄ solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.

    • Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

    • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting materials.

    • Workup: Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM). The triazole product can then be purified by standard methods if necessary.

  • Causality: The use of sodium ascorbate is crucial; it continuously regenerates the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state and allowing the reaction to proceed with only catalytic amounts of copper.

References

  • Vertex AI Search. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved February 17, 2026.
  • PMC. (2022, February 10). Understanding flow chemistry for the production of active pharmaceutical ingredients. Retrieved February 17, 2026.
  • Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. Retrieved February 17, 2026.
  • Taylor & Francis Online. (2025, August 30). Advances in click chemistry for drug discovery and development. Retrieved February 17, 2026.
  • SEQENS. (2024, January 18). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry. Retrieved February 17, 2026.
  • RJPT. (2025, May 2).
  • Uniqsis. (n.d.). Continuous API manufacturing: flow chemistry and the pharmaceutical sector. Retrieved February 17, 2026.
  • Frontiers. (2023, February 6). Recent updates in click and computational chemistry for drug discovery and development. Retrieved February 17, 2026.
  • DergiPark. (n.d.).
  • BOC Sciences. (n.d.).
  • ACS Publications. (2011, July 26).
  • Wiley Online Library. (2019, September 17). Biocatalysis for the Production of Pharmaceutical Intermediates: Statin Precursors. Retrieved February 17, 2026.
  • PubMed. (2007, February 15). Biocatalysis for pharmaceutical intermediates: the future is now. Retrieved February 17, 2026.
  • Progress in Chemical and Biochemical Research. (2024, November 8). A Recent Concept of Importance: Click Chemistry. Retrieved February 17, 2026.
  • PubMed. (2018, April 1).
  • ScienceDirect. (2006, July 1). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Retrieved February 17, 2026.
  • PubMed. (2005, April 15).
  • IntechOpen. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved February 17, 2026.
  • ACS. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Retrieved February 17, 2026.
  • ACS Publications. (2015, November 26). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Retrieved February 17, 2026.
  • PMC - NIH. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved February 17, 2026.
  • (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Retrieved February 17, 2026.
  • Royal Society of Chemistry. (2021, September 7). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Retrieved February 17, 2026.
  • ResearchGate. (n.d.). Pharmaceutical syntheses featuring the Grignard reaction. Retrieved February 17, 2026.
  • Pharmaceutical Technology. (2025, March 12). Advances in Custom Synthesis. Retrieved February 17, 2026.
  • Medium. (2024, December 19). Intermediates Pharma 7 Surprising Facts You Need to Know. Retrieved February 17, 2026.
  • Albemarle. (n.d.).
  • PubMed. (2023, June 7). Preparative Scale Applications of C-H Activation in Medicinal Chemistry. Retrieved February 17, 2026.
  • Chemstock. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists. Retrieved February 17, 2026.
  • Stanford Chemicals. (2024, November 29). Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Retrieved February 17, 2026.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 17, 2026.
  • Wikipedia. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Retrieved February 17, 2026.
  • YouTube. (2020, November 9). Grignard Reagent Formation - From the Lab to Industry (English). Retrieved February 17, 2026.
  • ResearchGate. (n.d.).
  • Shree Ganesh Remedies Limited. (n.d.).
  • ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved February 17, 2026.
  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved February 17, 2026.
  • ResearchGate. (n.d.). Late‐Stage C H Activation–Functionalization of Drugs, Natural Products, and Biomolecules: In View of Molecular Property and Mechanistic Pathway | Request PDF. Retrieved February 17, 2026.
  • Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved February 17, 2026.
  • Royal Society of Chemistry. (2023, October 9). Transition-metal catalyzed C–H activation as a means of synthesizing complex natural products. Retrieved February 17, 2026.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (2015, November 23).
  • PMC. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis. Retrieved February 17, 2026.
  • Royal Society of Chemistry. (2016, August 1). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Retrieved February 17, 2026.
  • (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved February 17, 2026.
  • PMC. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved February 17, 2026.
  • YouTube. (2024, August 1). The Sonogashira Coupling Reaction Mechanism. Retrieved February 17, 2026.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 17, 2026.

Sources

Application Note: High-Stereocontrol Asymmetric Aldol Reactions using 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior synthetic chemists and process development scientists. It details the experimental setup for utilizing 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (hereafter referred to as


 ) as a high-performance chiral ligand in asymmetric aldol reactions.

Part 1: Introduction & Mechanistic Rationale[1]

The "Steric Lock" Advantage

Standard chiral amino alcohols (e.g., Phenylglycinol, Valinol) are ubiquitous in asymmetric catalysis. However, they often suffer from conformational flexibility that erodes enantioselectivity (ee) at higher temperatures or with challenging substrates.

2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (


)  represents a "next-generation" ligand design. The ortho-tert-butyl group introduces a critical atropisomeric-like steric lock .
  • Restricted Rotation: The bulky tert-butyl group forces the phenyl ring perpendicular to the C-N bond axis, creating a deep, rigid chiral pocket.

  • Electronic Modulation: The electron-donating alkyl group subtly increases the Lewis basicity of the amine, enhancing metal binding affinity (e.g., with Zn, Ti, or Cu).

Target Reaction: Zinc-Mediated Direct Aldol

This protocol focuses on the Direct Asymmetric Aldol Reaction using a Zinc-Amino Alcohol system . Unlike Mukaiyama aldol reactions requiring pre-formed silyl enol ethers, this biomimetic approach generates the zinc enolate in situ, offering a streamlined workflow with higher atom economy.

Part 2: Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8]
  • Ligand: (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (

    
    ) [>98% ee].
    
  • Metal Source: Diethylzinc (

    
    , 1.0 M in Hexanes).
    
  • Solvent: Anhydrous THF (distilled over Na/Benzophenone) or Toluene.

  • Substrates: Cyclohexanone (Donor), 4-Nitrobenzaldehyde (Acceptor - Model Substrate).

  • Additives: Molecular Sieves (4Å, activated).

Experimental Workflow (Graphviz)

AldolWorkflow Start Ligand Preparation (Inert Atmosphere) Complexation Active Catalyst Formation Add Et2Zn (-78°C to 0°C) Start->Complexation 15 min stir Enolization Enolate Generation Add Ketone (Donor) Complexation->Enolization Formation of Zn-Enolate Addition C-C Bond Formation Add Aldehyde (Acceptor) Enolization->Addition Slow addition (Rate limiting) Quench Quench & Workup NH4Cl (aq) Addition->Quench Monitor TLC Analysis Analysis Chiral HPLC / NMR Quench->Analysis Extraction

Caption: Step-by-step workflow for the Zinc-mediated direct aldol reaction using


.
Step-by-Step Procedure
Phase A: Catalyst Assembly (The "Pocket" Formation)
  • Setup: Flame-dry a 25 mL Schlenk flask and cool under Argon flow.

  • Ligand Charge: Add

    
      (38.6 mg, 0.20 mmol, 20 mol%) and activated 4Å MS (100 mg).
    
  • Solvation: Add anhydrous THF (2.0 mL). Stir at room temperature until fully dissolved.

  • Metalation: Cool the solution to 0°C . Dropwise add

    
      (0.40 mL, 1.0 M in hexanes, 0.40 mmol, 2.0 equiv relative to ligand).
    
    • Observation: Gas evolution (ethane) will occur. Vent via a needle to an inert bubbler.

    • Critical Step: Stir for 30 minutes at 0°C to ensure formation of the dinuclear Zinc-Ligand complex.

Phase B: Enolization & Reaction[1][2]
  • Donor Addition: Add Cyclohexanone (103 µL, 1.0 mmol, 1.0 equiv) dropwise to the catalyst solution.

  • Enolization: Stir for 15-30 minutes at 0°C. The solution may turn slightly yellow, indicating zinc enolate formation.

  • Acceptor Addition: Cool the mixture to -20°C (or -78°C for maximum ee). Add 4-Nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv) dissolved in minimal THF (0.5 mL) slowly over 10 minutes.

  • Incubation: Stir at the set temperature for 12–24 hours. Monitor consumption of aldehyde by TLC (Hexane/EtOAc 3:1).

Phase C: Workup & Isolation
  • Quench: Add saturated aqueous

    
     (2 mL) at the reaction temperature.
    
  • Extraction: Warm to RT. Extract with EtOAc (3 x 10 mL). Wash combined organics with Brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Silica Gel, Hexane/EtOAc gradient).

Part 3: Mechanistic Insight & Visualization

The high enantioselectivity arises from the Zimmerman-Traxler Transition State , modified by the bulky ligand. The


 ligand coordinates to Zinc, creating a chiral "chute" that directs the aldehyde approach.
Catalytic Cycle Diagram

CatCycle L Ligand (L_tBu) ZnL Zn-Ligand Complex L->ZnL + Et2Zn - Ethane Enolate Zn-Enolate Species ZnL->Enolate + Ketone Deprotonation TS Transition State (Steric Lock) Enolate->TS + Aldehyde Coordination Product Aldol Product (High ee) TS->Product C-C Bond Formation Product->ZnL Hydrolysis (+ H2O/Workup)

Caption: Proposed catalytic cycle. The bulky tert-butyl group (in the Zn-Ligand Complex) forces the aldehyde to approach from the Re-face (or Si-face depending on ligand chirality).

Part 4: Data Analysis & Troubleshooting

Expected Results Table
ParameterStandard Phenylglycinol

(This Protocol)
Reaction Time 6-12 Hours12-24 Hours (Slower due to steric bulk)
Yield 85-95%80-90%
Diastereoselectivity (dr) 80:20 (anti/syn)>95:5 (anti/syn)
Enantioselectivity (ee) 70-85%92-99%
Troubleshooting Guide
  • Low Yield: The tert-butyl group creates significant steric hindrance. If the reaction stalls, increase temperature from -20°C to 0°C. Do not exceed 0°C as the "Steric Lock" may leak, reducing ee.

  • Low ee: Ensure the ligand is chemically pure (>98%). Trace water destroys the Et2Zn catalyst; ensure strictly anhydrous conditions.

  • No Reaction: Verify the quality of Et2Zn. Old reagents often hydrolyze to inactive Zinc oxides.

Part 5: References

  • Trost, B. M., & Brindle, C. S. (2010). The Direct Catalytic Asymmetric Aldol Reaction. Chemical Society Reviews. Link

  • ChemScene. (n.d.). (S)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol Product Page. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews. Link

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallics to Carbonyl Compounds. Angewandte Chemie International Edition. Link

Sources

Introduction: The Imperative of Enantiomeric Separation and the Promise of Amino Alcohol-Based Chiral Selectors

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the chromatographic separation of enantiomers is presented, with a focus on the potential application of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol as a chiral selector. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles of chiral recognition and a detailed, albeit theoretical, protocol for method development.

The differential pharmacological and toxicological effects of enantiomers, mirror-image isomers of chiral molecules, have made their separation and quantification a critical aspect of drug development and chemical synthesis.[1][2] Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a powerful technique for achieving this, relying on the use of Chiral Stationary Phases (CSPs).[1][3] These phases create a chiral environment within the column, enabling differential interactions with the enantiomers of an analyte, leading to their separation.[4][5]

A variety of CSPs have been developed, including those based on polysaccharides, proteins, cyclodextrins, and Pirkle-type phases.[1][4] The effectiveness of a CSP is rooted in its ability to form transient diastereomeric complexes with the analyte enantiomers, where the differences in the stability of these complexes dictate the separation.[5][6] The interactions governing this chiral recognition are multifaceted and can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[1][7]

Within the diverse landscape of chiral selectors, amino alcohols represent a promising class of compounds. Their structures inherently possess key features for chiral recognition: amino and hydroxyl groups capable of forming hydrogen bonds, and often, aromatic or bulky aliphatic groups that can engage in π-π or steric interactions. While extensive literature exists for many chiral selectors, this guide will explore the potential of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol as a novel chiral selector. Its structure, featuring a sterically demanding tert-butyl group on a phenyl ring adjacent to a chiral center with amino and hydroxyl functionalities, suggests a strong potential for creating a highly selective chiral environment.

This application note will first delve into the theoretical underpinnings of chiral recognition, proposing a mechanism by which a CSP derived from 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol could resolve a racemic mixture. Subsequently, a detailed, systematic protocol for the development of a chiral separation method using a hypothetical CSP based on this selector will be presented. This will serve as a roadmap for researchers interested in exploring and developing new chiral separation methods based on amino alcohol derivatives.

Proposed Mechanism of Chiral Recognition

The cornerstone of enantiomeric separation on a CSP is the "three-point interaction model," which posits that for effective chiral recognition, one enantiomer must engage in at least three simultaneous interactions with the chiral selector, while the other enantiomer can only engage in two.[7] Based on the structure of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol, a hypothetical CSP derived from it could offer the following interaction points:

  • Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors.

  • π-π Interactions: The phenyl ring provides a site for π-π stacking with analytes containing aromatic moieties.

  • Steric Hindrance: The bulky tert-butyl group can create significant steric hindrance, playing a crucial role in differentiating between the spatial arrangements of substituents on the chiral center of the analyte enantiomers.

The following diagram illustrates a proposed model for the chiral recognition of a hypothetical racemic analyte on a CSP functionalized with (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol.

Proposed Chiral Recognition Mechanism cluster_csp Chiral Stationary Phase ((S)-Selector) cluster_enantiomers Racemic Analyte cluster_interactions_S Favorable 3-Point Interaction cluster_interactions_R Unfavorable 2-Point Interaction CSP 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol HBond_NH Amino Group (H-bond donor/acceptor) CSP->HBond_NH HBond_OH Hydroxyl Group (H-bond donor) CSP->HBond_OH PiStack Phenyl Ring (π-π interaction) CSP->PiStack Steric tert-Butyl Group (Steric hindrance) CSP->Steric Interaction_S_1 H-Bond HBond_NH->Interaction_S_1 Interaction_R_1 H-Bond HBond_NH->Interaction_R_1 HBond_OH->Interaction_S_1 HBond_OH->Interaction_R_1 Interaction_S_2 π-π Stacking PiStack->Interaction_S_2 Interaction_R_2 π-π Stacking PiStack->Interaction_R_2 Interaction_S_3 Favorable Steric Fit Steric->Interaction_S_3 Interaction_R_3 Steric Repulsion Steric->Interaction_R_3 Enantiomer_R (R)-Enantiomer Enantiomer_R->Interaction_R_1 Weaker Binding Enantiomer_R->Interaction_R_2 Enantiomer_R->Interaction_R_3 Enantiomer_S (S)-Enantiomer Enantiomer_S->Interaction_S_1 Stronger Binding Enantiomer_S->Interaction_S_2 Enantiomer_S->Interaction_S_3

Caption: Proposed interaction model for chiral recognition.

In this model, the (S)-enantiomer of the analyte can establish a stable three-point interaction with the (S)-selector on the CSP, leading to a stronger binding and thus a longer retention time. Conversely, the (R)-enantiomer experiences steric repulsion from the tert-butyl group, preventing an optimal three-point interaction, resulting in weaker binding and a shorter retention time.

Hypothetical Application: Separation of a Racemic Pharmaceutical Intermediate

To illustrate the application of a CSP based on 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol, we will consider the separation of a hypothetical racemic pharmaceutical intermediate, "Racemate-X," which possesses a chiral center and functional groups capable of interacting with the CSP.

Illustrative Separation Data

The following table presents hypothetical data for the separation of Racemate-X and other model compounds on a column packed with a CSP derived from 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol.

CompoundMobile Phasek1k2Separation Factor (α)Resolution (Rs)
Racemate-XHexane/IPA (90:10)2.53.81.522.8
IbuprofenHexane/IPA/TFA (80:20:0.1)3.14.21.352.1
PropranololHexane/IPA/DEA (70:30:0.1)4.56.51.442.5

k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively. α = k2/k1. Rs is the resolution between the two enantiomeric peaks.

Detailed Protocols for Chiral Method Development

The development of a successful chiral separation method is often a systematic process of screening different mobile phases and optimizing the chromatographic conditions.[2][8] The following protocol outlines a comprehensive approach.

Workflow for Chiral Method Development

Systematic Workflow for Chiral Method Development Start Start: Racemic Analyte Screening Mobile Phase Screening Start->Screening NormalPhase Normal Phase (Hexane/Alcohol) Screening->NormalPhase Mode 1 ReversedPhase Reversed Phase (Water/ACN/MeOH) Screening->ReversedPhase Mode 2 PolarOrganic Polar Organic (ACN/MeOH/EtOH) Screening->PolarOrganic Mode 3 Evaluation Evaluate Separation (α, Rs) NormalPhase->Evaluation ReversedPhase->Evaluation PolarOrganic->Evaluation Evaluation->Screening No Separation Optimization Optimization Evaluation->Optimization Promising Separation MobilePhaseComp Adjust Mobile Phase Composition Optimization->MobilePhaseComp FlowRate Optimize Flow Rate Optimization->FlowRate Temperature Adjust Temperature Optimization->Temperature FinalMethod Final Validated Method MobilePhaseComp->FinalMethod FlowRate->FinalMethod Temperature->FinalMethod

Caption: A systematic approach to chiral method development.

Step 1: CSP Synthesis and Column Packing (Theoretical)
  • Synthesis of the Chiral Selector Derivative: The 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol would first be derivatized to introduce a functional group suitable for covalent bonding to a silica support. A common approach is to react the amino group with a linker molecule that has a terminal silane group.[9]

  • Immobilization onto Silica Gel: The derivatized chiral selector is then reacted with activated silica gel to form the CSP.[9]

  • Column Packing: The resulting CSP is packed into an HPLC column using a slurry packing technique.

Step 2: Initial Mobile Phase Screening

A systematic screening of different mobile phase modes is the most effective way to identify promising conditions for chiral separation.[10][11]

A. Normal Phase Mode

  • Mobile Phase A: n-Hexane / 2-Propanol (IPA) (90:10, v/v)

  • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v)

  • Procedure:

    • Equilibrate the column with the chosen mobile phase for at least 20 column volumes.[11]

    • Prepare the analyte sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Inject the sample and run the analysis at a flow rate of 1 mL/min.

    • Monitor the elution profile with a UV detector at an appropriate wavelength.

    • If the analyte is acidic, add 0.1% trifluoroacetic acid (TFA) to the mobile phase. For basic analytes, add 0.1% diethylamine (DEA).[2]

B. Reversed-Phase Mode

  • Mobile Phase A: Water / Acetonitrile (ACN) (50:50, v/v) with 0.1% Formic Acid.

  • Mobile Phase B: Water / Methanol (MeOH) (50:50, v/v) with 0.1% Formic Acid.

  • Procedure:

    • Follow the same equilibration and sample preparation steps as in the normal phase mode, dissolving the sample in the mobile phase.

C. Polar Organic Mode

  • Mobile Phase A: Acetonitrile (100%)

  • Mobile Phase B: Methanol (100%)

  • Procedure:

    • Follow the same equilibration and sample preparation steps.

Step 3: Method Optimization

Once a promising mobile phase system has been identified (i.e., some degree of separation is observed), the next step is to optimize the conditions to achieve baseline resolution (Rs ≥ 1.5).

  • Mobile Phase Composition:

    • Systematically vary the ratio of the strong solvent (e.g., IPA in normal phase) in increments of 2-5%. A lower percentage of the strong solvent generally increases retention and can improve resolution.

  • Flow Rate:

    • Chiral separations often benefit from lower flow rates.[11] Test flow rates between 0.5 and 1.5 mL/min to find the optimal balance between resolution and analysis time.

  • Temperature:

    • Temperature can have a significant impact on chiral selectivity. Lower temperatures often enhance the weak interactions responsible for chiral recognition, leading to better separation.[11] Conversely, higher temperatures can improve peak efficiency. It is advisable to screen temperatures in the range of 10-40°C.

Step 4: Method Validation

Once the optimal conditions have been established, the method should be validated according to ICH guidelines to ensure it is robust, reproducible, and suitable for its intended purpose.[12]

Conclusion

While the direct application of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol as a commercially available chiral stationary phase is not yet established, its structural characteristics make it a compelling candidate for the development of new chiral selectors. The principles of chiral recognition, based on the formation of transient diastereomeric complexes through a combination of hydrogen bonding, π-π interactions, and steric effects, provide a strong theoretical foundation for its potential efficacy.

The systematic method development protocol outlined in this guide, encompassing mobile phase screening and optimization of key chromatographic parameters, serves as a comprehensive roadmap for researchers. By applying these principles, scientists can explore the potential of novel chiral selectors like 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol and contribute to the advancement of enantioselective chromatography. This, in turn, will further enable the development of safer and more effective chiral drugs and fine chemicals.

References

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of chiral recognition relevant to the liquid chromatography separation of enantiomers. Chemical Reviews, 89(2), 347–362.
  • Fan, Z., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1135.
  • Dr. Maisch GmbH. (n.d.). Chiral Chromatography.
  • Said, R. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Wikipedia. (2023). Chiral analysis.
  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography.
  • Li, W., et al. (2005). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Francotte, E. (1997). Enantioselective Chromatography: an Essential and Versatile Tool for the Analytical and Preparative Separation of Enantiomers. CHIMIA International Journal for Chemistry, 51(10), 717-721.
  • Armstrong, D. W. (n.d.). Strategies for Chiral HPLC Method Development.
  • Sigma-Aldrich. (2015). Chiral HPLC column selection and method development guide.
  • Xu, W. J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 241-249.
  • Xu, W. J., et al. (2011). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Bulletin of the Korean Chemical Society, 32(8), 2493-2496.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Afonso, C., et al. (2021).

Sources

Application Note: Large-Scale Asymmetric Synthesis of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol , a sterically encumbered

1

The primary synthetic challenge addressed here is the significant steric hindrance imposed by the ortho-tert-butyl group. Standard nucleophilic additions to 2-tert-butylbenzaldehyde often fail or suffer from poor kinetics. This guide presents a validated Asymmetric Henry (Nitroaldol) Reaction followed by Catalytic Hydrogenation , optimized for kilogram-scale production.

Key Advantages of This Protocol
  • Stereocontrol: Utilizes a Copper(II)-Diamine complex to achieve >90% enantiomeric excess (ee).[1]

  • Scalability: Avoids stoichiometric chiral auxiliaries; uses hydrogen gas as the terminal reductant.

  • Safety: Includes specific engineering controls for handling nitromethane on scale.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on building the carbon backbone via a nitroaldol condensation, which tolerates the steric bulk of the tert-butyl group better than Strecker-type cyanations.

RetrosynthesisTargetTarget Molecule(2-Amino-2-(2-tert-butylphenyl)ethan-1-ol)NitroIntermediate(Nitroalcohol)Target->NitroReduction(H2, Pd/C)SMStarting Materials(2-tert-Butylbenzaldehyde + Nitromethane)Nitro->SMHenry Reaction(Cu(OAc)2, Ligand)

Figure 1: Retrosynthetic strategy focusing on the Henry Reaction to overcome steric hindrance.[1]

Experimental Protocols

Protocol A: Asymmetric Henry Reaction

Objective: Synthesis of (1S)-1-(2-tert-butylphenyl)-2-nitroethan-1-ol.

Mechanism: The reaction utilizes a chiral Copper(II) complex to activate the aldehyde while simultaneously directing the attack of the nitronate species.[1] The ortho-tert-butyl group requires higher catalyst loading and prolonged reaction times compared to non-hindered substrates.

Materials
ReagentEquiv.RoleCAS No.
2-tert-Butylbenzaldehyde1.0Substrate64344-23-2
Nitromethane10.0Reagent/Solvent75-52-5
Cu(OAc)₂[1]·H₂O0.05Catalyst Precursor6046-93-1
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine0.06Chiral Ligand68737-65-5
Ethanol (Abs.)[1]-Solvent64-17-5
Step-by-Step Procedure
  • Catalyst Formation: In a reactor, dissolve Cu(OAc)₂[1]·H₂O (0.05 eq) and the chiral diamine ligand (0.06 eq) in ethanol (5 vol relative to aldehyde).[1] Stir at 25°C for 1 hour until a deep blue solution forms.

  • Substrate Addition: Add 2-tert-butylbenzaldehyde (1.0 eq) to the catalyst mixture.

  • Reagent Addition: Cool the mixture to 0°C. Add Nitromethane (10.0 eq) slowly to control the mild exotherm.

    • Note: The large excess of nitromethane drives the equilibrium forward, which is critical for this sterically hindered substrate.

  • Reaction: Stir at 0°C for 48–72 hours. Monitor conversion by HPLC.

    • Endpoint: >95% consumption of aldehyde.

  • Quench & Workup: Dilute with MTBE (Methyl tert-butyl ether) and wash with 1N HCl (to remove copper) followed by saturated NaHCO₃.[1]

  • Purification: Concentrate the organic layer. The crude nitroalcohol is often an oil. Crystallization from Hexane/EtOAc (9:1) is recommended to upgrade ee.[1]

Expected Yield: 82–88% Enantiomeric Excess: >92% (after crystallization)[1]

Protocol B: Global Reduction to Amino Alcohol

Objective: Conversion of the nitro group to an amine without racemization.

Safety Critical: Hydrogenation of nitro compounds is highly exothermic.

Materials
ReagentLoadingRole
Nitroalcohol Intermediate1.0 eqSubstrate
Pd/C (10 wt%, dry basis)5 wt%Catalyst
Methanol10 volSolvent
Hydrogen Gas (H₂)5 barReductant
Step-by-Step Procedure
  • Inerting: Charge the hydrogenation autoclave with the nitroalcohol intermediate and Methanol. Add Pd/C catalyst under a nitrogen blanket.

  • Pressurization: Purge the vessel 3x with N₂ and 3x with H₂. Pressurize to 5 bar (72 psi).

  • Reaction: Heat to 35°C and stir vigorously (mass transfer limited).

    • Caution: Monitor the exotherm closely during the first hour.

  • Filtration: Once H₂ uptake ceases (approx. 6–12 hours), cool to RT and vent. Filter the catalyst through a bed of Celite® or an activated carbon filter cartridge.

  • Isolation: Concentrate the filtrate to dryness. The resulting amino alcohol free base is a viscous oil or low-melting solid.

  • Salt Formation (Optional): For storage, convert to the HCl salt by treating with 4M HCl in Dioxane.

Expected Yield: 95–98%

Process Analytical Technology (PAT) & QC

Quality Control Specifications

The following data represents typical values for the isolated HCl salt of the target molecule.

TestMethodAcceptance Criteria
Purity HPLC (C18, 210 nm)> 98.5% area
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99.0% ee
Residual Copper ICP-MS< 10 ppm
Assay 1H-NMR (qNMR)98.0 – 102.0% w/w
Workflow Diagram

The following logic flow ensures batch integrity during scale-up.

WorkflowStartCrude Reaction MixtureCheck1HPLC Check:Conversion >95%?Start->Check1Check1->StartNo (Extend Time)WorkupAcid Wash (Remove Cu)& ConcentrationCheck1->WorkupYesCrystCrystallization(Hexane/EtOAc)Workup->CrystCheck2Chiral HPLC:ee >99%?Cryst->Check2RecrystRe-crystallizeCheck2->RecrystNoNextProceed to HydrogenationCheck2->NextYesRecryst->Cryst

Figure 2: Purification logic flow for the intermediate nitroalcohol.

Critical Troubleshooting Guide

Issue: Low Conversion in Henry Reaction
  • Cause: The ortho-tert-butyl group blocks the trajectory of the nucleophile.

  • Solution: Do not increase temperature >10°C, as this degrades enantioselectivity.[1] Instead, increase the concentration of the reaction (run at 2 vol solvent) or increase catalyst loading to 10 mol%.

Issue: Incomplete Hydrogenation (Hydroxylamine Impurity)
  • Cause: Catalyst poisoning or insufficient H₂ pressure.

  • Solution: The intermediate hydroxylamine is stable if the reaction stops early. Increase pressure to 10 bar or add 1 mol% acetic acid to the methanol solution to accelerate the reduction of the N-O bond.

Safety & Compliance (HSE)

  • Nitromethane Hazards:

    • Nitromethane is a high-energy material. Heating it under confinement or in the presence of strong bases (like solid NaOH) can lead to detonation.[1]

    • Control: Use soluble organic bases or mild salts (like the Cu-acetate system described).[1] Never distill nitromethane to dryness if peroxides or shock-sensitive salts are suspected.

  • Hydrogenation:

    • Ensure the autoclave is grounded to prevent static discharge.

    • Catalyst (Pd/C) is pyrophoric when dry.[1] Keep wet with water or solvent at all times.

References

  • Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., & Shaw, J. T. (2003).[1][2] A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction.[1][2] Journal of the American Chemical Society, 125(42), 12692–12693.[1] Link[1]

  • Arai, T., Watanabe, M., & Yanagisawa, A. (2007).[1][2] Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex.[1][2] Organic Letters, 9(18), 3595–3597.[1] Link[1]

  • Palomo, C., Oiarbide, M., & Laso, A. (2005).[1] Cu(II)-Box Complexes as Highly Enantioselective Catalysts for the Henry Reaction.[1] Angewandte Chemie International Edition, 44(25), 3881–3884.[1] Link[1]

  • Blaskovich, M. A. (2008).[1] A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 107-110.[1] (Alternative route via Amino Acid reduction).[1] Link[1]

Application Notes & Protocols: Derivatization of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Multifunctional Molecule

2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is a chiral amino alcohol, a structural motif of significant interest in pharmaceutical development and organic synthesis.[1][2] Its analytical characterization, however, presents inherent challenges. The presence of both a primary amine and a primary alcohol functional group imparts polarity and the capacity for hydrogen bonding. These characteristics can lead to poor chromatographic peak shape, low volatility, and thermal instability, complicating analysis by techniques such as gas chromatography (GC).[3][4] Furthermore, its lack of a strong chromophore or fluorophore limits its sensitivity in liquid chromatography (LC) with UV or fluorescence detection.[5][6]

Derivatization is a crucial strategy to overcome these analytical hurdles.[7] By chemically modifying the amine and/or alcohol groups, we can enhance the analyte's volatility, thermal stability, and detectability.[3][8] This application note provides a detailed guide to the derivatization of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol for various analytical purposes, including chromatographic separation and chiral analysis. We will explore the underlying chemical principles, provide step-by-step protocols, and discuss the expected outcomes for each method.

Rationale for Derivatization

The primary objectives for derivatizing 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol are:

  • Improved Volatility and Thermal Stability for GC Analysis: The polar amine and alcohol groups are masked with nonpolar moieties, reducing intermolecular hydrogen bonding and allowing the molecule to be readily vaporized without degradation.[9][10]

  • Enhanced Chromatographic Resolution: Derivatization can significantly improve peak shape, leading to better separation from matrix components and more accurate quantification.[11]

  • Increased Detection Sensitivity: By introducing chromophores, fluorophores, or electron-capturing groups, the analyte's response to various detectors can be dramatically increased.[5][8]

  • Enantioselective Analysis: For chiral separations, derivatization with a chiral reagent creates diastereomers that can be resolved on a non-chiral chromatographic column.[12][13]

Derivatization Strategies and Protocols

We present three robust derivatization strategies tailored for different analytical platforms: silylation for GC-MS, acylation for enhanced GC and LC analysis, and chiral derivatization for enantiomeric resolution.

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation is a widely used derivatization technique for GC analysis, replacing active hydrogens on polar functional groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[3][10] This process significantly increases the volatility and thermal stability of the analyte. For 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol, both the primary amine and the primary alcohol are susceptible to silylation.

Causality of Experimental Choices:

  • Reagent Selection: N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is chosen as the silylating reagent. TBDMS derivatives are approximately 10,000 times more stable towards hydrolysis than their TMS counterparts, which is a significant advantage when dealing with trace amounts of moisture.[3] The byproducts of the reaction with MTBSTFA are neutral and volatile, minimizing interference in the chromatogram.[9]

  • Reaction Conditions: The reaction is carried out at an elevated temperature (100 °C) to ensure complete derivatization of both the sterically hindered alcohol and the primary amine.[4] Acetonitrile is used as a solvent to facilitate the dissolution of the analyte and the reagent.

Expected Mass Spectral Fragmentation: A key feature in the electron impact (EI) mass spectrum of TBDMS derivatives is the prominent [M-57]+ ion, corresponding to the loss of a tert-butyl group from the silyl moiety.[9] This characteristic fragment is invaluable for compound identification. The fragmentation of the tert-butylphenyl group itself often involves the loss of a methyl radical.[14]

Experimental Protocol: TBDMS Derivatization

  • Sample Preparation: Accurately weigh approximately 1 mg of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the vial.

  • Reaction: Cap the vial tightly and heat at 100 °C for 2 hours in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Data Summary Table:

ParameterValueRationale
Analyte2-Amino-2-(2-tert-butylphenyl)ethan-1-olTarget molecule for derivatization.
ReagentMTBSTFAForms stable TBDMS derivatives.
SolventAcetonitrileFacilitates dissolution of reactants.
Temperature100 °CEnsures complete derivatization.[4]
Time2 hoursAllows for reaction completion.
Expected MW Increase228 (2 x 114)Both -NH2 and -OH groups are derivatized.
Key MS Fragment[M-57]+Characteristic loss of a tert-butyl group.[9]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: Analyte dry Evaporate to Dryness start->dry add_reagents Add Acetonitrile & MTBSTFA dry->add_reagents heat Heat at 100°C for 2h add_reagents->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject

Caption: Silylation workflow for GC-MS analysis.

Acylation for Enhanced Detection

Acylation involves the reaction of the amine and alcohol groups with an acylating agent, such as an acid anhydride or an acyl halide, to form amides and esters, respectively.[15][16] This derivatization method is advantageous as it can introduce fluorinated groups, which significantly enhance the detectability by electron capture detection (ECD) in GC or improve ionization efficiency in mass spectrometry.[8]

Causality of Experimental Choices:

  • Reagent Selection: Trifluoroacetic anhydride (TFAA) is a powerful acylating agent that introduces a trifluoroacetyl group.[15] The strong electron-withdrawing nature of the trifluoromethyl group makes the derivative highly responsive to ECD and can lead to characteristic fragmentation patterns in MS.[15]

  • Reaction Conditions: The reaction is performed in an aprotic solvent like pyridine, which acts as a catalyst and also neutralizes the trifluoroacetic acid byproduct. The reaction is typically rapid and can often be performed at room temperature.

Experimental Protocol: TFAA Derivatization

  • Sample Preparation: Dissolve approximately 1 mg of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol in 200 µL of anhydrous pyridine in a reaction vial.

  • Reagent Addition: Carefully add 100 µL of TFAA to the solution. The reaction is exothermic.

  • Reaction: Cap the vial and let it stand at room temperature for 30 minutes.

  • Work-up: Evaporate the excess pyridine and TFAA under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for analysis.

  • Analysis: The derivatized sample can be analyzed by GC-ECD, GC-MS, or LC-MS.

Data Summary Table:

ParameterValueRationale
Analyte2-Amino-2-(2-tert-butylphenyl)ethan-1-olTarget molecule for derivatization.
ReagentTrifluoroacetic anhydride (TFAA)Introduces electron-capturing groups.[15]
Solvent/CatalystPyridineCatalyzes the reaction and neutralizes acid byproduct.
TemperatureRoom TemperatureReaction is typically rapid.
Time30 minutesSufficient for complete reaction.
Expected MW Increase192 (2 x 96)Both -NH2 and -OH groups are derivatized.
Detection MethodGC-ECD, GC-MS, LC-MSEnhanced sensitivity due to trifluoroacetyl groups.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Work-up & Analysis dissolve Dissolve Analyte in Pyridine add_tfaa Add TFAA dissolve->add_tfaa react React at Room Temp. for 30 min add_tfaa->react evaporate Evaporate Excess Reagents react->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analyze Analyze by GC or LC reconstitute->analyze

Caption: Acylation workflow for enhanced detection.

Chiral Derivatization for Enantioselective Analysis

Determining the enantiomeric purity of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is often a critical requirement. This can be achieved by derivatizing the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column.[12] Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) is a widely used CDA for this purpose.[13][17]

Causality of Experimental Choices:

  • Reagent Selection: Both (R)- and (S)-Mosher's acid chlorides are used in separate reactions. This allows for the unambiguous determination of the absolute configuration of the analyte by comparing the NMR spectra of the resulting diastereomeric amides.[13][18] For chromatographic separation, using a single enantiomer of the CDA is sufficient. The primary amine of the analyte will react to form a stable amide.

  • Reaction Conditions: The reaction is carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl generated during the reaction.[18] The reaction is typically performed at room temperature.

Experimental Protocol: Mosher's Amide Formation

  • Sample Preparation: In two separate reaction vials, dissolve approximately 1 mg of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol in 500 µL of anhydrous dichloromethane. To each vial, add 5 µL of anhydrous pyridine.

  • Reagent Addition: To the first vial, add a slight molar excess (approximately 1.2 equivalents) of (R)-(-)-Mosher's acid chloride. To the second vial, add the same molar excess of (S)-(+)-Mosher's acid chloride.

  • Reaction: Cap the vials and allow the reactions to proceed at room temperature for 1-2 hours, or until the reaction is complete (can be monitored by TLC).

  • Work-up: Quench the reaction by adding a small amount of a primary amine scavenger (e.g., aminopropyl-functionalized silica gel) and filter. Alternatively, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis or in a suitable deuterated solvent for NMR analysis.[18]

Data Summary Table:

ParameterValueRationale
Analyte2-Amino-2-(2-tert-butylphenyl)ethan-1-olTarget molecule for chiral analysis.
Reagent(R)- and (S)-Mosher's acid chlorideForms diastereomeric amides for separation.[13]
SolventAnhydrous DichloromethaneAprotic solvent for the reaction.
BaseAnhydrous PyridineScavenges HCl byproduct.[18]
TemperatureRoom TemperatureMild reaction conditions.
Time1-2 hoursSufficient for reaction completion.
Analysis MethodHPLC on a non-chiral column, NMRSeparation of diastereomers.[12][18]

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_products Products (Diastereomers) cluster_separation Chromatographic Separation analyte (R/S)-Analyte rr_diastereomer (R,R)-Diastereomer analyte->rr_diastereomer + (R)-CDA sr_diastereomer (S,R)-Diastereomer analyte->sr_diastereomer + (R)-CDA r_cda (R)-Mosher's Acid Chloride s_cda (S)-Mosher's Acid Chloride separation Separable Peaks on Non-Chiral Column rr_diastereomer->separation sr_diastereomer->separation

Caption: Chiral derivatization and separation logic.

Conclusion

The derivatization of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is an indispensable step for its reliable and sensitive analytical determination. The choice of derivatization strategy should be guided by the analytical objective and the available instrumentation. Silylation with MTBSTFA is a robust method for GC-MS analysis, providing thermally stable derivatives with characteristic mass spectra. Acylation with TFAA is an excellent choice for enhancing sensitivity, particularly for GC-ECD. For the critical task of determining enantiomeric purity, chiral derivatization with reagents like Mosher's acid chloride allows for the separation of enantiomers as diastereomers on conventional chromatographic systems. The protocols and rationales provided in this application note serve as a comprehensive guide for researchers and scientists in the field of drug development and analytical chemistry.

References

  • Al-Qahtani, H. A., & El-Sayed, M. A. (2025). Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes. Arabian Journal of Chemistry.
  • Bhushan, R., & Kumar, V. (2010). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
  • Papadopoulou, E., & Gika, H. G. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5693.
  • Larsen, D. (2023). Derivatization. Chemistry LibreTexts. Retrieved from [Link]

  • Reingruber, E. M., & Carpenter, K. J. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Dunn, W. B., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1438-1449.
  • Regis Technologies. (n.d.). Acylation Reagents. Retrieved from [Link]

  • Vedejs, E., & Jure, M. (2005). Acylation of Alcohols and Amines. In Science of Synthesis (Vol. 20b, pp. 825-862).
  • MACHEREY-NAGEL. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Pszczolkowski, M. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?
  • Dunn, W. B., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. SciSpace.
  • Lee, S., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32.
  • The Retort. (2012). Mosher's Acid. Retrieved from [Link]

  • Ivanova, A. V., et al. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Zhang, W., et al. (2021). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
  • Acevedo-Jake, A. M., et al. (2013). Rapid Silylation of β-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detection by EI-GC-MS. OSTI.GOV.
  • Chemsheets. (2016). ACYLATION of ALCOHOLS / AMINES. Retrieved from [Link]

  • Li, Y., et al. (2021). Acetylation of alcohols and amines under visible light irradiation: diacetyl as an acylation reagent and photosensitizer. Organic Chemistry Frontiers, 8(15), 4055-4061.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Bolchi, C., et al. (2018).
  • Musacchio, A. J., & Knowles, R. R. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
  • Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Al-Rajab, A. J. (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?
  • Kuck, D., et al. (1992). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Journal of the American Society for Mass Spectrometry, 3(5), 524-533.
  • University of California, Davis. (2019).
  • Wang, T. Y., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11.
  • Sridharan, V., et al. (2013). The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. International Journal of ChemTech Research, 5(2), 738-744.
  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 181.
  • Occupational Safety and Health Administration. (n.d.). 2-Amino-2-methyl-1-propanol (AMP). Retrieved from [Link]

  • Zhang, N., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(9), 1239-1250.
  • Grote, A. A. (1997). A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks. Retrieved from [Link]

Sources

Introduction: The Convergence of Essential Synthons and Enabling Technology

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Flow Chemistry Methods for the Synthesis of 2-Amino Alcohols

2-Amino alcohols, also known as β-amino alcohols, are a class of organic compounds that serve as indispensable building blocks in modern chemistry.[1][2] Their structural motif is central to a vast array of biologically active molecules, including cardiovascular drugs, antivirals, and anti-asthma agents.[3] The precise three-dimensional arrangement, or stereochemistry, of the amine and alcohol groups is often critical for a drug's efficacy and safety, making the enantioselective synthesis of these compounds a paramount challenge in pharmaceutical development.[4]

Traditionally, the synthesis of 2-amino alcohols has been performed using batch-wise production methods. However, these methods can be hampered by challenges related to safety, scalability, and process control.[5] Flow chemistry, or continuous flow processing, has emerged as a transformative technology that addresses many of these limitations.[6][7] By conducting chemical reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry offers unparalleled control over reaction parameters such as temperature, pressure, and residence time.[8][9] This precise control leads to enhanced reaction efficiency, improved safety profiles, higher yields, and greater product consistency—attributes that are highly desirable in the pharmaceutical and fine chemical industries.[5]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of established and emerging flow chemistry methods for synthesizing 2-amino alcohols. We will explore the core synthetic strategies, explain the causality behind experimental choices, and provide detailed, actionable protocols.

Core Advantages of Flow Chemistry for 2-Amino Alcohol Synthesis

The application of continuous flow technology to the synthesis of 2-amino alcohols offers several compelling advantages over traditional batch processing:

  • Enhanced Safety: Many reactions for synthesizing amino alcohols involve hazardous reagents, unstable intermediates, or highly exothermic steps. The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given moment, significantly reducing the risk of thermal runaways or accidental exposure.[5][8]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange.[8] This enables precise temperature control and the ability to safely access superheated conditions, often dramatically accelerating reaction rates beyond what is achievable in a batch reactor.[10][11]

  • Increased Efficiency and Throughput: Continuous processing eliminates the downtime associated with charging and discharging batch reactors, leading to higher throughput.[7] Reactions that take hours or days in batch can often be completed in minutes in a flow system.[12]

  • Scalability and Reproducibility: Scaling up a flow process, often referred to as "numbering-up," can be achieved by running multiple reactors in parallel or by operating the system for a longer duration.[9] This avoids the complex re-optimization often required when scaling up batch reactions and ensures high reproducibility from lab-scale to production.[6][7]

General Flow Chemistry Workflow

A typical laboratory-scale flow chemistry setup for the synthesis of 2-amino alcohols involves several key components, as illustrated in the diagram below. Reagent solutions are drawn from reservoirs by high-precision pumps and mixed at a T-junction. The combined stream then enters a reactor, which can be a heated or cooled coil or a microchip device, where the reaction takes place. A back-pressure regulator (BPR) is used to maintain the system pressure, allowing for the heating of solvents above their atmospheric boiling points. The product stream then exits the system for collection or in-line analysis and purification.

Flow_Chemistry_Workflow cluster_reaction Reaction Zone cluster_downstream Downstream Processing ReagentA Reagent A Reservoir PumpA Pump A ReagentA->PumpA ReagentB Reagent B Reservoir PumpB Pump B ReagentB->PumpB Mixer PumpA->Mixer PumpB->Mixer Reactor Flow Reactor (Heated/Cooled Coil) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Collection Product Collection BPR->Collection

Caption: General schematic of a continuous flow chemistry setup.

Method 1: Aminolysis of Epoxides

The ring-opening of epoxides with amines is one of the most direct and widely used methods for preparing 2-amino alcohols.[2][3] Flow chemistry is particularly well-suited for this transformation, as it allows for the use of high temperatures and pressures to accelerate the reaction, often without the need for a catalyst.[10][11]

Causality and Experimental Rationale

In batch synthesis, the aminolysis of unactivated epoxides often requires harsh conditions or prolonged reaction times. By using a pressurized flow reactor, solvents can be superheated well above their boiling points. This high thermal energy dramatically increases the reaction rate, allowing for a significant reduction in residence time from hours to minutes.[12] The continuous nature of the process also allows for the safe handling of volatile amines and ensures that the concentration of reactants remains constant throughout the synthesis, leading to consistent product quality.

For more sensitive substrates or to achieve higher regioselectivity, catalysts can be employed. The integration of packed-bed reactors containing solid-acid catalysts is a powerful strategy in flow chemistry.[13] This approach simplifies product purification, as the catalyst is retained within the reactor and does not need to be separated from the product stream, a significant advantage over homogeneous catalysis used in batch processes.[13]

Protocol 1: Catalyst-Free Aminolysis of Styrene Oxide with Benzylamine

This protocol describes the synthesis of 2-(benzylamino)-1-phenylethanol using a high-temperature, high-pressure flow reactor, adapted from methodologies described in the literature.[10][11]

Materials & Equipment:

  • Styrene Oxide

  • Benzylamine

  • Methanol (HPLC Grade)

  • Two HPLC Pumps

  • T-Mixer

  • Stainless Steel Reactor Coil (e.g., 10 mL volume)

  • Heating unit (e.g., column oven or oil bath)

  • Back-Pressure Regulator (BPR), set to 200 psi (approx. 13.8 bar)

  • Collection vial

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a 0.5 M solution of styrene oxide in methanol.

    • Solution B: Prepare a 1.0 M solution of benzylamine in methanol.

  • System Setup:

    • Assemble the flow chemistry system as shown in the general workflow diagram. Ensure all fittings are secure.

    • Prime the pumps with their respective solutions.

  • Reaction Execution:

    • Set the reactor temperature to 150 °C.

    • Set the flow rate for Pump A (Styrene Oxide) to 0.25 mL/min.

    • Set the flow rate for Pump B (Benzylamine) to 0.25 mL/min. This results in a total flow rate of 0.5 mL/min and a 2:1 molar ratio of amine to epoxide in the reactor.

    • The residence time in the 10 mL reactor is calculated as Reactor Volume / Total Flow Rate = 10 mL / 0.5 mL/min = 20 minutes.

  • Steady State & Collection:

    • Allow the system to run for at least two residence times (40 minutes) to reach a steady state.

    • Begin collecting the product stream in a cooled vial.

  • Work-up and Analysis:

    • Upon completion, flush the system with clean methanol.

    • Evaporate the solvent from the collected fraction under reduced pressure.

    • Analyze the crude product for conversion and purity using techniques such as NMR, GC-MS, or HPLC.

ParameterValueRationale
Temperature 150 °CHigh temperature significantly accelerates the ring-opening reaction.[10]
Pressure 200 psiPrevents the methanol solvent from boiling, enabling superheating.[11]
Residence Time 20 minOptimized to achieve high conversion at the given temperature and concentration.
Stoichiometry 2 eq. AmineAn excess of the amine nucleophile drives the reaction to completion.
Yield >95% (typical)Demonstrates the high efficiency of the flow process.[10][12]

Method 2: Asymmetric Reduction of α-Amino Ketones

For the synthesis of chiral 2-amino alcohols, a crucial strategy is the asymmetric reduction of a prochiral α-amino ketone.[4] This approach establishes the stereocenter at the alcohol position with high fidelity. Flow chemistry enables the use of immobilized catalysts or reagents, which simplifies purification and allows for catalyst recycling.

Causality and Experimental Rationale

The enantioselective reduction of ketones is often accomplished using chiral catalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata or CBS reduction).[14] In a flow setup, these catalysts can be immobilized on a solid support and packed into a column reactor. This heterogeneous setup allows the reactant stream to flow through the catalyst bed, yielding the chiral product continuously. The key advantages are the ease of separation—the product flows out while the expensive chiral catalyst remains in the reactor—and the potential for long-term catalyst stability and reuse. Furthermore, precise temperature control in the flow reactor is critical for maximizing enantioselectivity.

Protocol 2: Asymmetric Reduction using an Immobilized Oxazaborolidine Catalyst

This protocol outlines a conceptual procedure for the continuous asymmetric reduction of 2-(benzylamino)acetophenone to the corresponding chiral amino alcohol.

Materials & Equipment:

  • 2-(Benzylamino)acetophenone HCl

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Packed-bed reactor containing an immobilized (S)-2-Methyl-CBS-oxazaborolidine catalyst.

  • HPLC Pump

  • Thermostated column housing for the reactor

  • Back-Pressure Regulator

  • Collection vial

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Solution Preparation:

    • Prepare a 0.2 M solution of 2-(benzylamino)acetophenone HCl in anhydrous THF.

    • Prepare a 0.3 M solution of BH₃·SMe₂ in anhydrous THF.

  • System Setup:

    • Equilibrate the packed-bed reactor to the desired temperature, typically between 0 °C and room temperature, to optimize enantioselectivity.[4]

    • Assemble the system to pump the premixed substrate and reagent solution through the catalyst column. (Note: In an advanced setup, two separate streams would be mixed just before the reactor).

  • Reaction Execution:

    • Pump the combined reactant solution through the catalyst column at a flow rate calculated to achieve the optimal residence time (e.g., 10-30 minutes, determined through optimization).

  • Quenching and Collection:

    • The output stream can be directed into a second stream of a quenching agent (e.g., methanol) using a T-mixer to safely neutralize any excess borane.

    • Collect the quenched product stream.

  • Work-up and Analysis:

    • Evaporate the solvent.

    • Perform an aqueous work-up to remove boron byproducts.

    • Purify the crude product by flash column chromatography.

    • Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC analysis.[4]

ParameterValueRationale
Catalyst Immobilized CBSEnables continuous production and simplifies purification by retaining the chiral catalyst.[4]
Reducing Agent BH₃·SMe₂A common and effective source of borane for CBS reductions.
Temperature 0-25 °CLower temperatures often lead to higher enantioselectivity in asymmetric reductions.
Enantiomeric Excess >95% ee (typical)Demonstrates the high fidelity of the asymmetric catalytic process.[14]

Method 3: Telescoped and Multi-Step Synthesis

A major advantage of flow chemistry is the ability to connect multiple reaction steps in sequence without isolating the intermediates, a concept known as "telescoped synthesis".[8][9] This approach is highly efficient for constructing complex molecules like 2-amino alcohols from simpler precursors.

Logical Relationship in Telescoped Synthesis

In a telescoped synthesis, the output of the first reactor becomes the input for the second. Additional reagents can be introduced between stages. This strategy minimizes manual handling, reduces solvent waste, and can allow for the in-situ generation and immediate use of unstable or hazardous intermediates.

Telescoped_Synthesis cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Aminolysis ReagentA Alkene PumpA Pump A ReagentA->PumpA ReagentB Oxidant PumpB Pump B ReagentB->PumpB Mixer1 PumpA->Mixer1 PumpB->Mixer1 Reactor1 Reactor 1 Mixer1->Reactor1 Mixer2 Reactor1->Mixer2 Epoxide Intermediate ReagentC Amine PumpC Pump C ReagentC->PumpC PumpC->Mixer2 Reactor2 Reactor 2 Mixer2->Reactor2 Collection Final Product (2-Amino Alcohol) Reactor2->Collection

Caption: Workflow for a two-step telescoped synthesis of a 2-amino alcohol.

This diagram illustrates a process where an alkene is first epoxidized in Reactor 1. The resulting epoxide stream, without being isolated, is then mixed with an amine and sent to Reactor 2 for the aminolysis reaction, directly yielding the final 2-amino alcohol product. Such a process for synthesizing propargylic amines has been successfully developed, highlighting the potential for this approach.[15]

Conclusion

Flow chemistry provides a powerful, safe, and efficient platform for the synthesis of 2-amino alcohols.[5] By leveraging superior control over reaction parameters, continuous processing enables accelerated reaction times, higher yields, and improved safety, particularly when dealing with exothermic reactions or hazardous intermediates.[8] The ability to integrate multiple reaction steps into telescoped sequences further enhances efficiency and reduces waste, aligning with the principles of green chemistry.[9] As the pharmaceutical and fine chemical industries continue to embrace process intensification, the adoption of flow chemistry for the synthesis of these vital building blocks is set to expand, driving innovation from drug discovery to large-scale manufacturing.[7]

References

  • Syrris. Flow Chemistry in the Pharmaceutical Industry. [Link]

  • NJ Bio, Inc. Flow Chemistry. [Link]

  • Feng, K.-B., et al. (2025, March). The advantages of flow chemistry for the pharmaceutical industry. ResearchGate. [Link]

  • Bedore, M. W., et al. (2010, January 26). Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to β-Amino Alcohols. Organic Process Research & Development, ACS Publications. [Link]

  • Taylor & Francis. (2025, September 22). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. [Link]

  • ResearchGate. Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to β-Amino Alcohols. [Link]

  • PubMed. (2024, September 17). Solid-Acid Catalyzed Continuous-Flow Aminolysis of Epoxides. [Link]

  • Google Patents. (2006, August 10). US8877930B2 - Continuous flow synthesis of amino alcohols using microreactors.
  • MDPI. (2020, December 4). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. [Link]

  • MIT Technology Licensing Office. Continuous Flow Synthesis of Amino Alcohols Using Microreactors. [Link]

  • PubMed. (2017, August 1). Flow Asymmetric Propargylation: Development of Continuous Processes for the Preparation of a Chiral β-Amino Alcohol. [Link]

  • NIH. Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. [Link]

  • PMC (PubMed Central). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. [Link]

  • ResearchGate. Dual catalysis for enantioselective convergent synthesis of enantiopure vicinal amino alcohols. [Link]

  • Taylor & Francis eBooks. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. [Link]

  • OMICS International. (2017, April 21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]

  • ResearchGate. (2025, August 7). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. [Link]

  • Organic Syntheses Procedure. One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • Bentham Open. (2008, October 16). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. [Link]

  • CHIMIA. Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. [Link]

  • Royal Society of Chemistry. Convergent, asymmetric synthesis of vicinal amino alcohols via Rh-catalyzed addition of α-amido trifluoroborates to carbonyls. [Link]

  • Wiley Online Library. Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. [Link]

  • AIR Unimi. (2024, August 30). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. [Link]

  • Open Access Journals. EXTENDED ABSTRACT. [Link]

  • Royal Society of Chemistry. (2019, December 17). Synthesis of 1,2-Amino Alcohols by Decarboxylative Coupling of Amino Acid Derived α-Amino Radicals with Carbonyl Compounds via Visible-Light Photocatalyst in Water. [Link]

  • ResearchGate. A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. [Link]

  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

Sources

Application Note & Protocols: Enzymatic Synthesis of Chiral 1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist:

Chiral 1,2-amino alcohols are not merely synthetic curiosities; they are foundational scaffolds in a vast array of pharmaceuticals, including antivirals, antibiotics, and cardiovascular agents. Their precise stereochemistry is often the key to therapeutic efficacy. Traditional chemical synthesis routes, while powerful, can be resource-intensive and often generate significant waste. This guide delves into the world of biocatalysis, a greener and highly selective alternative for producing these valuable molecules. By harnessing the power of enzymes, we can achieve exceptional levels of stereocontrol under mild, aqueous conditions, aligning with the principles of sustainable chemistry.[1][2][3] This document provides both a strategic overview and actionable, field-tested protocols to empower your research and development efforts.

Strategic Overview: Why Choose Enzymes?

Enzymes, as nature's catalysts, offer unparalleled selectivity. Their complex, three-dimensional active sites can distinguish between subtle differences in substrate molecules, including chirality.[4] This intrinsic property translates into significant advantages for synthesizing chiral 1,2-amino alcohols:

  • Exceptional Enantioselectivity: Enzymes can produce single enantiomers with very high enantiomeric excess (e.e.), often exceeding 99%. This minimizes or eliminates the need for difficult chiral separations.[5]

  • Mild Reaction Conditions: Most enzymatic reactions proceed at or near ambient temperature and physiological pH in aqueous media. This reduces energy consumption and avoids the use of harsh reagents and protecting groups that can compromise sensitive functional groups.[3]

  • Sustainability: Biocatalysis is a cornerstone of green chemistry. Enzymes are biodegradable, and processes often use water as a solvent, drastically reducing the environmental footprint compared to many traditional organic syntheses.[1][6]

  • Process Simplification: The high selectivity of enzymes can shorten synthetic routes by avoiding protection-deprotection steps, leading to higher overall yields and greater efficiency.[4]

Two primary enzymatic strategies are employed for generating chiral 1,2-amino alcohols:

  • Kinetic Resolution: An enzyme selectively modifies one enantiomer from a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers. The theoretical maximum yield for a single enantiomer is 50%.

  • Asymmetric Synthesis: An enzyme converts a prochiral substrate (a molecule with no stereocenter that can be converted into one that does) directly into a single chiral enantiomer, allowing for a theoretical yield of 100%.

The choice of strategy and enzyme is dictated by the available starting materials and the desired final product.

Key Enzyme Classes and Their Mechanisms

Several classes of enzymes are particularly well-suited for the synthesis of 1,2-amino alcohols. Understanding their function is key to successful application.

Enzyme ClassPrimary StrategyTypical SubstratesKey Features & Considerations
Lipases/Esterases Kinetic ResolutionRacemic 1,2-amino alcoholsReadily available, cofactor-independent, and tolerant of organic solvents. The choice of acyl donor is critical for driving the reaction.[3][7]
Transaminases (TAs) Asymmetric Synthesisα-Hydroxy ketonesPLP-dependent enzymes that transfer an amino group from a donor (e.g., alanine, isopropylamine) to a ketone. Excellent stereoselectivity.[8][9]
Alcohol Dehydrogenases (ADHs) Asymmetric Synthesis / Deracemizationα-Hydroxy ketones / Racemic 1,2-amino alcoholsCofactor-dependent (NAD(P)H) enzymes that catalyze reversible oxidation/reduction. Can be used for asymmetric reduction of ketones or in deracemization schemes.[10][11]
Amine Dehydrogenases (AmDHs) Asymmetric Synthesisα-Hydroxy ketonesEngineered enzymes that use ammonia directly as the amine donor for reductive amination, offering high atom economy.[12][13][14]
Ammonia Lyases (e.g., PAL, TAL) Asymmetric Synthesisα,β-Unsaturated acidsCatalyze the addition of ammonia across a double bond. Primarily used for amino acid synthesis but can be part of multi-step cascades.[15][16]

Visualization of Enzymatic Pathways

To better understand the flow of these synthetic strategies, the following diagrams illustrate a general experimental workflow and a specific reaction mechanism.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis cluster_analysis Phase 3: Analysis & Purification Substrate Select Substrate (Racemic Amino Alcohol or Prochiral Hydroxy Ketone) Enzyme_Screen Enzyme Selection & Screening Substrate->Enzyme_Screen Input Reaction_Opt Reaction Optimization (pH, Temp, Solvent, Cofactors) Enzyme_Screen->Reaction_Opt Identify Lead Enzyme Biocatalysis Biocatalytic Reaction (e.g., Resolution or Asymmetric Synthesis) Reaction_Opt->Biocatalysis Optimized Conditions Monitoring Reaction Monitoring (e.g., TLC, HPLC) Biocatalysis->Monitoring Workup Reaction Workup & Product Extraction Biocatalysis->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Chiral Analysis (e.g., Chiral HPLC/GC) Determine e.e. and Yield Purification->Analysis Isolated Product

Caption: General workflow for enzymatic synthesis of chiral 1,2-amino alcohols.

Transaminase_Mechanism cluster_half1 Half-Reaction 1: PMP Formation cluster_half2 Half-Reaction 2: Chiral Amine Synthesis PLP Enzyme-PLP (Internal Aldimine) External_Aldimine1 External Aldimine PLP->External_Aldimine1 Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->PLP Transimination Quinonoid1 Quinonoid Intermediate External_Aldimine1->Quinonoid1 Deprotonation PMP Enzyme-PMP + Acetone Quinonoid1->PMP Reprotonation & Hydrolysis External_Aldimine2 Ketimine Intermediate PMP->External_Aldimine2 Hydroxy_Ketone α-Hydroxy Ketone (Substrate) Hydroxy_Ketone->PMP Condensation Quinonoid2 Quinonoid Intermediate External_Aldimine2->Quinonoid2 Deprotonation Product_Aldimine Product Aldimine Quinonoid2->Product_Aldimine Reprotonation (Stereocontrolled) Amino_Alcohol Chiral 1,2-Amino Alcohol (Product) Product_Aldimine->Amino_Alcohol Hydrolysis Amino_Alcohol->PLP Regenerates

Caption: Ping-pong mechanism of a transaminase (TA) for asymmetric synthesis.

Detailed Protocols

The following protocols are robust, generalizable methods that serve as excellent starting points for specific applications.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic 1,2-Amino Alcohol

This protocol describes the enantioselective acylation of a racemic 1,2-amino alcohol using an immobilized lipase. The enzyme will preferentially acylate one enantiomer, leaving the other unreacted.

Rationale: Lipases are robust hydrolases that function efficiently in reverse (esterification) in non-aqueous media.[17] Immobilized enzymes (like Novozym 435) are preferred for ease of removal post-reaction. Vinyl acetate is an excellent acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible.[18]

Materials:

  • Racemic 1,2-amino alcohol (e.g., rac-2-amino-1-phenylethanol)

  • Immobilized Lipase B from Candida antarctica (Novozym 435) or Lipase from Pseudomonas cepacia

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., Diisopropyl ether, Toluene, or Tetrahydrofuran (THF))

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., screw-cap vial or round-bottom flask)

  • Temperature-controlled shaker or water bath

Procedure:

  • Reaction Setup: To a 25 mL screw-cap vial, add the racemic 1,2-amino alcohol (1.0 mmol, e.g., 137 mg of rac-2-amino-1-phenylethanol).

  • Solvent Addition: Add 10 mL of anhydrous diisopropyl ether. Stir until the substrate is fully dissolved.

  • Enzyme Addition: Add the immobilized lipase (50-100 mg by weight).

    • Scientist's Note: The enzyme loading can significantly impact reaction time. Higher loading reduces time but increases cost. This range is a good starting point for optimization.

  • Initiate Reaction: Add vinyl acetate (1.5-2.0 equivalents, ~1.5-2.0 mmol). Using a slight excess can be beneficial, but a large excess may denature the enzyme.

  • Incubation: Seal the vial and place it in an orbital shaker or on a stir plate at a controlled temperature (typically 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots (~50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the aliquot with a small amount of methanol and analyze by TLC or, more accurately, by chiral HPLC to determine both conversion and the e.e. of the remaining alcohol and the formed ester.

    • Causality Check: The goal of a kinetic resolution is to stop the reaction at or near 50% conversion. At this point, the enantiomeric excess of both the unreacted starting material and the product will be at their maximum. Pushing the reaction beyond 50% will decrease the e.e. of the product.

  • Reaction Termination & Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted amino alcohol and the acylated amino alcohol can be separated by standard column chromatography on silica gel.

Protocol 2: Transaminase-Catalyzed Asymmetric Synthesis of a Chiral 1,2-Amino Alcohol

This protocol details the conversion of a prochiral α-hydroxy ketone into a single enantiomer of a 1,2-amino alcohol using a transaminase.

Rationale: Transaminases offer a direct route to chiral amines with high stereoselectivity.[8][9] The reaction requires a catalytic amount of the cofactor pyridoxal 5'-phosphate (PLP), which acts as the temporary carrier of the amino group.[19][20][21][22] Isopropylamine is often used as a "smart" amine donor because the acetone byproduct is volatile and its removal can help drive the reaction equilibrium towards the product.[8]

Materials:

  • α-Hydroxy ketone substrate (e.g., 1-hydroxy-2-butanone)

  • Transaminase (TA) enzyme (commercial screen kits are available, or use a specific TA known to act on hydroxy ketones)

  • Pyridoxal 5'-phosphate (PLP) solution (100 mM in buffer)

  • Amine donor (e.g., Isopropylamine or L-Alanine)

  • Buffer solution (e.g., 100 mM Potassium Phosphate or Tris-HCl, pH 8.0-9.0)

  • (If using L-Alanine as donor) Pyruvate removal system, e.g., Lactate Dehydrogenase (LDH) and NADH.

  • pH meter or pH paper

  • Temperature-controlled shaker

Procedure:

  • Reaction Mixture Preparation: In a 50 mL flask, prepare the reaction buffer. For a 10 mL final volume:

    • Add buffer to ~8 mL.

    • Add the α-hydroxy ketone substrate to a final concentration of 20-50 mM.

    • Add PLP solution to a final concentration of 1 mM.[23]

    • Add the amine donor. If using isopropylamine, add to a final concentration of 0.5 - 1.0 M. Adjust the pH back to the desired range (e.g., 8.5) with HCl after addition, as isopropylamine is basic.

  • Enzyme Addition: Add the transaminase enzyme (typically as a lyophilized powder or a cell-free extract) to a final concentration of 1-5 mg/mL. Ensure it is fully dissolved.

  • Final Volume: Adjust the final volume to 10 mL with buffer.

  • Incubation: Seal the flask and place it in an orbital shaker at 30 °C and 150-200 rpm for 12-48 hours.

  • Monitoring: Periodically take aliquots to analyze for product formation and enantiomeric excess using chiral HPLC or GC after appropriate derivatization.[12][13]

  • Reaction Termination: Terminate the reaction by adding an equal volume of a quenching solvent (e.g., acetonitrile or methanol) or by acidifying to pH < 2 to precipitate the protein.

  • Workup: Centrifuge the mixture to pellet the precipitated protein (10,000 x g for 15 min). Collect the supernatant containing the product.

  • Purification: The product can be isolated from the aqueous supernatant using various methods, such as solid-phase extraction (SPE) or liquid-liquid extraction after pH adjustment, followed by further purification if necessary.

Analytical Methods: Verifying Your Success

Determining the stereochemical outcome of your reaction is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

General Chiral HPLC Protocol:

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for amino alcohols. Polysaccharide-based columns (e.g., Chiralpak series) are often a good first choice.

  • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine additive (like diethylamine, DEA) to improve peak shape for basic analytes.

  • Derivatization (Optional but Recommended): To improve detection and separation, the amino alcohol can be derivatized. Common methods include acylation (e.g., with benzoyl chloride) or reaction with reagents like Marfey's reagent.[12][13] This is often necessary for UV detection if the molecule lacks a strong chromophore.

  • Analysis: Inject a small sample of the purified product. A successful chiral separation will show two distinct peaks for the R and S enantiomers.

  • Quantification: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Incorrect pH or temperature. 3. Missing cofactor (PLP, NAD(P)H). 4. Substrate/product inhibition.1. Test enzyme activity with a known positive control substrate. 2. Re-optimize reaction conditions; ensure buffer has sufficient capacity. 3. Double-check addition and concentration of all cofactors. 4. Run the reaction at a lower substrate concentration.
Low Enantioselectivity (e.e.) 1. Reaction run past 50% conversion (for kinetic resolution). 2. Non-optimal solvent or temperature. 3. Incorrect enzyme choice for the substrate.1. Perform a time-course study and stop the reaction at ~50% conversion. 2. Screen different solvents; lower temperatures sometimes improve selectivity. 3. Screen a wider panel of enzymes (e.g., different lipases or transaminases).
Poor Peak Shape in HPLC 1. Analyte interacting with residual silanols on the column. 2. Incorrect mobile phase composition.1. Add a small amount (0.1%) of an amine modifier like DEA or TEA to the mobile phase. 2. Adjust the ratio of polar/non-polar solvents.
Reaction Equilibrium Unfavorable (for TAs) The reverse reaction is significant, limiting product yield.1. Use a large excess of the amine donor. 2. Use a "smart" donor like isopropylamine and allow the acetone byproduct to evaporate. 3. Couple the reaction to an enzymatic system that removes the ketone byproduct (e.g., LDH for pyruvate).

Conclusion and Future Outlook

The enzymatic synthesis of chiral 1,2-amino alcohols represents a powerful, precise, and sustainable approach for modern drug development and chemical manufacturing.[6] By leveraging enzyme classes like lipases, transaminases, and dehydrogenases, researchers can access high-purity enantiomers through either kinetic resolution or direct asymmetric synthesis. The future of this field lies in the continued discovery of novel enzymes through genome mining and the engineering of existing enzymes via directed evolution to broaden substrate scope and enhance catalytic efficiency.[12][14] The integration of these biocatalytic steps into multi-enzyme cascades and continuous flow processes promises to further streamline the production of these vital chiral building blocks.[8][23]

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Troubleshooting Low Yield and Incomplete Reactions

Low product yield is one of the most common hurdles in the synthesis of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol, which is often prepared via the reduction of a corresponding α-amino ketone precursor. This section addresses frequent causes and provides actionable solutions.

FAQ 1: My reduction of 2-amino-1-(2-tert-butylphenyl)ethan-1-one is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Incomplete reduction is often traced back to the activity of the reducing agent, the reaction conditions, or the purity of the starting materials. Borane complexes (e.g., BH₃·THF or BH₃·DMS) are common reagents for this transformation, often in the presence of a chiral catalyst for asymmetric synthesis.[1][2]

Troubleshooting Steps:

  • Verify Reducing Agent Quality: Borane solutions can degrade over time, especially with improper storage. Use a fresh bottle or titrate the solution to determine its molarity. Impurities can also poison catalysts and inhibit the reaction.[3]

  • Optimize Reaction Temperature: While room temperature may be sufficient for some reductions, stubborn substrates may require elevated temperatures to achieve full conversion. Conversely, for highly exothermic reactions, initial cooling (e.g., 0 °C) followed by a gradual warm-up can prevent side reactions.[1]

  • Increase Reagent Stoichiometry: A modest increase in the equivalents of the borane reagent can often drive the reaction to completion. However, excessive amounts can lead to the formation of borate esters and complicate the workup.[4]

  • Solvent Choice: Ethereal solvents like tetrahydrofuran (THF) or dioxane are generally preferred for borane reductions.[1] Ensure the solvent is anhydrous, as water will quench the reducing agent.

Experimental Protocol: Optimizing Borane Reduction

  • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the 2-amino-1-(2-tert-butylphenyl)ethan-1-one substrate in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane reagent (e.g., 1.0 M BH₃·THF) dropwise over 15-30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • If the reaction is incomplete, consider gentle heating to 40-50 °C.

FAQ 2: I'm observing significant by-products in my reaction mixture. What are they and how can I minimize their formation?

The formation of by-products is a key factor in reduced yields. Common side reactions include over-reduction or the formation of stable intermediates.

Potential By-products and Solutions:

By-productPotential CauseMitigation Strategy
Diol Impurities Over-reduction of other functional groups.Use a chemoselective reducing agent like sodium borohydride in certain contexts, though boranes are generally selective for ketones over many other groups.[5]
Borate Esters Reaction of the product alcohol with excess borane.Use a minimal excess of the borane reagent and ensure a proper quenching procedure during workup.
Unreacted Starting Material Incomplete reaction (see FAQ 1).Re-evaluate reaction conditions (temperature, time, reagent stoichiometry).

Data Presentation: Impact of Reducing Agent on By-product Formation

Reducing AgentTypical EquivalentsCommon By-products
BH₃·THF1.0 - 1.5Borate esters
Sodium Borohydride1.0 - 2.0Potentially lower reactivity with hindered ketones

Section 2: Addressing Stereoselectivity Issues

For chiral synthesis of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol, achieving high enantiomeric excess (ee) is critical. This is often accomplished using a chiral catalyst, such as an oxazaborolidine (e.g., Corey-Bakshi-Shibata or CBS catalyst).[2]

FAQ 3: The enantioselectivity of my asymmetric reduction is low. How can I improve it?

Low enantioselectivity points to issues with the catalyst's effectiveness or competing non-catalyzed reduction pathways.

Troubleshooting Steps:

  • Catalyst Integrity: Oxazaborolidine catalysts are sensitive to air and moisture.[2] Ensure the catalyst is stored under an inert atmosphere and handled using anhydrous techniques. Consider using an in-situ generated catalyst if the pre-formed one is suspect.[2]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or even -20 °C) often enhances enantioselectivity by favoring the more ordered transition state of the catalyzed reaction.[1]

  • Rate of Addition: A slow, controlled addition of the borane reagent is crucial. A rapid addition can lead to an increase in the uncatalyzed background reaction, which is not stereoselective.[3]

  • Catalyst Loading: While typically used in catalytic amounts (e.g., 5-10 mol%), increasing the catalyst loading can sometimes improve enantioselectivity, although this also increases cost.

Visualization: Asymmetric Reduction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Start Start Substrate Dissolve Ketone in Anhydrous THF Start->Substrate Catalyst Add Chiral Catalyst (e.g., CBS) Substrate->Catalyst Cool Cool to -20°C to 0°C Catalyst->Cool AddBorane Slowly Add BH3·THF Cool->AddBorane Stir Stir for 4-24h AddBorane->Stir Quench Quench with Methanol Stir->Quench Purify Purification (e.g., Crystallization) Quench->Purify Analyze Analyze ee% (Chiral HPLC/GC) Purify->Analyze

Caption: Workflow for optimizing enantioselectivity in asymmetric reduction.

Section 3: Purification and Isolation Challenges

Proper purification is essential to obtain the final product with high purity, free from reagents and by-products.

FAQ 4: I'm having difficulty purifying the final amino alcohol product. What are the best practices?

The amphiphilic nature of amino alcohols can sometimes complicate purification.

Troubleshooting Steps:

  • Effective Quenching: After the reaction is complete, it is crucial to quench any excess borane. This is typically done by the slow addition of methanol. The resulting borate esters are then hydrolyzed with an aqueous acid or base workup.

  • Acid-Base Extraction: The amine functionality allows for effective purification via acid-base extraction. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1 M HCl) to protonate the amine, moving it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Crystallization: 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is a solid and can often be purified by crystallization.[6] Experiment with different solvent systems (e.g., isopropanol/water, ethanol/hexanes) to find optimal conditions for crystallization, which can significantly improve both chemical and chiral purity.[6]

Visualization: Purification Workflow

G CrudeProduct Crude Reaction Mixture Quench Quench with MeOH, then H₂O CrudeProduct->Quench Extract Acid-Base Extraction Quench->Extract Concentrate Concentrate Organic Layer Extract->Concentrate Crystallize Crystallization Concentrate->Crystallize FinalProduct Pure Amino Alcohol Crystallize->FinalProduct

Caption: General purification strategy for 2-amino-2-(2-tert-butylphenyl)ethan-1-ol.

Section 4: Alternative Synthetic Routes

While the reduction of α-amino ketones is a common approach, other methods exist for the synthesis of β-amino alcohols.[7]

FAQ 5: Are there alternative synthetic routes to 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol that might avoid some of these issues?

Yes, an alternative and powerful method is the ring-opening of a suitable epoxide with an amine.

Epoxide Ring-Opening Approach:

This method involves the reaction of a 2-(2-tert-butylphenyl)oxirane with an amine source, such as ammonia or a protected amine equivalent. This route can offer excellent regioselectivity and, if a chiral epoxide is used, can provide a direct path to the enantiomerically pure amino alcohol.[5][7]

Advantages:

  • Can provide high stereochemical control if starting from a chiral epoxide.

  • Avoids the use of pyrophoric borane reagents.

Challenges:

  • The synthesis of the starting epoxide may require additional steps.

  • The ring-opening reaction can sometimes require harsh conditions, although modern catalytic systems can mitigate this.[5]

References

  • Singaram, B., et al. (2005). Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. PMC. Available at: [Link]

  • Itsuno, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]

  • Brown, H.C., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 1. Enantioselective reduction of aromatic ketones with the reagent prepared from borane and (S)-valinol. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Boddeti, G. (2020). A Brief Review on Synthesis of Β-Amino Alcohols by Ring Opening of Epoxides. Journal of Pharmaceutical Research and Clinical Practice. Available at: [Link]

  • Various Authors. (2025). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. American Journal of Applied Science and Technology. Available at: [Link]

  • Ramachandran, P.V. (2011). Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2020). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. YouTube. Available at: [Link]

  • Reddy, P.V.N., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. Available at: [Link]

  • Google Patents. (1999). Process for the purification of an aminoalcohol. US5866719A.

Sources

Technical Support Center: Synthesis of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chiral amino alcohol. By understanding the underlying mechanisms of these side reactions, you can optimize your reaction conditions to improve yield, purity, and overall success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Q1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows multiple unexpected spots/peaks. What are the likely causes?

A1: Low yields accompanied by a complex product mixture typically point to one or more competing side reactions. The most common synthetic route to 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is the reduction of the corresponding α-amino ketone precursor, 2-amino-1-(2-tert-butylphenyl)ethanone. The choice of reducing agent and reaction conditions are critical.

Potential Causes & Mechanisms:

  • Over-reduction: Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the newly formed alcohol to an alkane, especially at elevated temperatures or with prolonged reaction times. LiAlH₄ is a powerful reagent capable of reducing a wide range of functional groups, including alcohols in certain contexts[1][2].

  • Dimerization/Condensation of Starting Material: The α-amino ketone starting material can undergo self-condensation under basic or even neutral conditions, leading to complex dimeric impurities.

  • Incomplete Reaction: Insufficient reducing agent or short reaction times will leave unreacted starting ketone in the mixture. Sodium borohydride (NaBH₄), while milder and more selective for ketones, can be slow and may require an excess to drive the reaction to completion[3][4].

  • Formation of Positional Isomers: Depending on the initial synthesis of the α-amino ketone, contamination with the 1-amino-2-phenylethanol isomer is possible. This isomer is notoriously difficult to remove via standard crystallization or extraction[5].

Troubleshooting & Mitigation Strategy:

  • Choice of Reducing Agent: For the reduction of α-amino ketones to 1,2-amino alcohols, Sodium Borohydride (NaBH₄) is often the preferred reagent due to its milder nature and higher selectivity for the carbonyl group over other functionalities.[6][7] It is typically used in protic solvents like methanol or ethanol[4][6].

  • Temperature Control: Perform the reduction at a low temperature (0 °C to room temperature) to minimize side reactions. Add the NaBH₄ portion-wise to control the exotherm.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. The reaction should be quenched as soon as the starting ketone is no longer observed.

  • pH Control: The stability of the starting material and product can be pH-dependent. Maintain conditions as specified in a validated procedure, often slightly alkaline during the reduction and acidic during workup.

Q2: My NMR analysis shows signals corresponding to the desired product, but also a significant impurity that appears to be related. What could it be?

A2: A common byproduct in the reduction of α-amino ketones is the formation of a diol from a small amount of α-hydroxy ketone impurity in your starting material. Another possibility, especially if using strong hydrides, is the over-reduced product mentioned in Q1.

Diagnostic Workflow:

  • Mass Spectrometry (MS): Obtain a mass spectrum of your crude product. An impurity with a mass corresponding to the starting ketone + 2 amu (M+2) but lacking a nitrogen atom suggests the presence of 1-(2-tert-butylphenyl)ethane-1,2-diol.

  • Check Starting Material Purity: Analyze your 2-amino-1-(2-tert-butylphenyl)ethanone starting material by LC-MS and NMR to check for the presence of the corresponding α-hydroxy ketone. This impurity can arise during the synthesis of the ketone itself.

  • NMR Analysis: Look for characteristic signals of a diol, such as two distinct -OH peaks (which may exchange with D₂O) and methine (CH-OH) signals.

Preventative Measures:

  • Purify the Starting Material: If the α-hydroxy ketone is present, purify the α-amino ketone starting material by column chromatography or recrystallization before proceeding with the reduction.

  • Use Selective Reducing Agents: Asymmetric transfer hydrogenation using catalysts like RuCl[(S,S)-Ts-DPEN] can offer high chemoselectivity for the amino ketone over other carbonyls, providing excellent yields and enantioselectivities for the desired amino alcohol[8].

Frequently Asked Questions (FAQs)

  • What is the recommended reducing agent for this synthesis? For general laboratory scale, Sodium Borohydride (NaBH₄) in methanol or ethanol is the most reliable and straightforward choice. It selectively reduces the ketone to a secondary alcohol without affecting other common functional groups[3][4][6]. For large-scale or stereoselective synthesis, catalytic asymmetric transfer hydrogenation is a state-of-the-art method that provides high yields and high enantiomeric purity[8].

  • How critical is temperature control during the reduction? Very critical. The reduction of ketones is an exothermic process. Adding the reducing agent slowly at a low temperature (e.g., 0 °C) prevents temperature spikes that can accelerate side reactions like dimerization or over-reduction[4].

  • What is the best method for purifying the final product? Purification often involves an acid-base workup. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer and leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the free-base product is extracted back into an organic solvent. Final purification can be achieved by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by silica gel column chromatography[9].

Data Summary: Potential Side Products

Impurity NameMolecular FormulaMW ( g/mol )Formation PathwayMitigation Strategy
Unreacted Starting Material C₁₂H₁₇NO191.27Incomplete reactionIncrease reaction time; use a slight excess of NaBH₄; monitor by TLC/HPLC.
Over-reduced Product C₁₂H₁₉N177.29Reduction of the alcoholUse a milder reducing agent (NaBH₄ instead of LiAlH₄); control temperature and time.
1-(2-tert-butylphenyl)ethane-1,2-diol C₁₂H₁₈O₂194.27Reduction of α-hydroxy ketone impurityPurify starting material before reduction.
Positional Isomer C₁₂H₁₉NO193.29Byproduct from ketone synthesisRequires careful purification of the ketone precursor, potentially via column chromatography[5].

Visual Guides: Reaction & Troubleshooting Workflows

Primary Synthetic Pathway

The desired reaction is the straightforward reduction of the ketone to a secondary alcohol.

G SM 2-amino-1-(2-tert-butylphenyl)ethanone Intermediate Alkoxide Intermediate SM->Intermediate 1. Hydride Attack Product 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol Reagent NaBH₄, CH₃OH Reagent->SM Workup Aqueous Acidic Workup Workup->Intermediate Intermediate->Product 2. Protonation

Caption: Main pathway for the reduction of the α-amino ketone.

Mechanism of a Key Side Reaction: Over-reduction

This diagram illustrates how a strong reducing agent can lead to an undesired alkane byproduct.

G Product 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol Byproduct 2-Amino-2-(2-tert-butylphenyl)ethane (Over-reduced Product) Product->Byproduct Undesired Second Reduction Reagent Excess LiAlH₄ (Strong Reductant) Reagent->Product

Caption: Pathway for the over-reduction side reaction.

Troubleshooting Decision Tree

A logical workflow to diagnose issues with the synthesis.

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. [Link]

  • Kwo, A. C. (2021). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS - Illinois. [Link]

  • Google Patents. (1999).
  • European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives. EP 0924193 A1. [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link]

  • Journal of Chemical Technology and Biotechnology. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). A Reduction of Chiral Amino Acids Based on Current Method. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]

  • Organic Syntheses. Procedure 7. [Link]

  • Chemistry Stack Exchange. (2016). Why does LiAlH4 reduce an amide to an amine, but only reduce a ketone/aldehyde to an alcohol?. [Link]

Sources

optimization of reaction conditions for asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Tier: 3 (Advanced Technical Support) Operator: Senior Application Scientist

Welcome to the . This guide is designed to move beyond basic textbook advice and address the specific, multi-variable failure modes common in high-value chiral synthesis. We prioritize mechanistic understanding (E-E-A-T) over trial-and-error.

Diagnostic Logic & Troubleshooting (Q&A)
Issue A: "My Enantiomeric Excess (ee) is consistently low (< 80%) or fluctuating."

Diagnosis 1: The Racemic Background Shunt

  • The Problem: The uncatalyzed (racemic) reaction is competing with the catalyzed pathway. Even a slow background reaction can devastate ee if the catalyzed rate is not orders of magnitude faster.

  • Validation: Run a "blank" reaction with all reagents except the chiral catalyst.

  • Solution:

    • Temperature: Lower the temperature. The catalyzed pathway typically has a lower activation energy (

      
      ) than the uncatalyzed background. Lowering 
      
      
      
      suppresses the background more than the catalyzed rate (Arrhenius principle).
    • Concentration: If the reaction is bimolecular, increasing concentration often favors the catalyzed pathway if the catalyst operates via a ternary complex mechanism.

Diagnosis 2: Non-Linear Effects (NLE)

  • The Problem: The relationship between the optical purity of the catalyst (

    
    ) and the product (
    
    
    
    ) is not linear. This indicates the presence of catalyst aggregates (dimers/oligomers) where homochiral (
    
    
    ) and heterochiral (
    
    
    ) complexes have different reactivities [1].
  • Validation: Measure

    
     using catalysts of varying 
    
    
    
    (e.g., 20%, 50%, 100%). Plot
    
    
    vs.
    
    
    .
  • Solution:

    • Positive NLE (+): (Asymmetric Amplification). Keep the system as is; you can potentially use lower purity ligands.

    • Negative NLE (-): (Asymmetric Depletion). The heterochiral aggregate is more active or the monomer is inactive. Action: Change solvent polarity to disrupt aggregates or modify catalyst steric bulk to prevent dimerization.

Issue B: "The reaction stalls at 50-60% conversion."

Diagnosis 1: Product Inhibition vs. Catalyst Death

  • The Problem: Is the catalyst dying (deactivation), or is the product binding to the catalyst and choking the cycle?

  • Validation: Perform the "Same Excess" Protocol (Reaction Progress Kinetic Analysis - RPKA) [2].

    • Experiment A: Standard conditions (e.g., [Substrate] = 1.0 M).

    • Experiment B: Start with [Substrate] = 0.5 M, but add 0.5 M of product at the start.

  • Interpretation:

    • If the rate profiles overlay : The catalyst is robust; the reaction is just slowing due to substrate consumption (normal kinetics).

    • If Experiment B is slower : The product is inhibiting the catalyst.

    • If Experiment B is faster (or curves don't match and no inhibition): Catalyst deactivation is occurring over time in Experiment A.

Issue C: "My results are not reproducible between batches."

Diagnosis: The "Hidden" Reagent

  • The Problem: Trace water, oxygen, or ligand impurities are acting as inhibitors or competing ligands.

  • Validation: Standardize stirring rates (mass transfer effects) and perform a "standard addition" of water or air to quantify sensitivity.

  • Solution:

    • Water: In Lewis acid catalysis, trace water can hydrolyze the catalyst or form a reactive racemic species. Use molecular sieves (3Å or 4Å) directly in the reaction vessel.

    • Ligand Purity: Metal precursors (e.g., Cu(OTf)₂) often contain trace acid or hydroxide. Recrystallize metal salts and verify ligand purity via HPLC, not just NMR.

Experimental Protocols
Protocol 1: Reaction Progress Kinetic Analysis (RPKA) - The "Same Excess" Experiment

Derived from Blackmond et al. [2]

Objective: Distinguish between catalyst deactivation and product inhibition without deriving a full rate law.

Steps:

  • Define "Excess": Calculate

    
    .
    
  • Run 1 (Standard):

    • 
       mM, 
      
      
      
      mM. (
      
      
      mM).
    • Monitor conversion vs. time using in-situ IR or aliquots.

  • Run 2 (Simulated 50% Conversion):

    • 
       mM, 
      
      
      
      mM. (
      
      
      mM).
    • Crucial: Add 50 mM of Product P to the initial mixture.

  • Data Processing:

    • Shift the time axis of Run 2 so that its

      
       corresponds to the time Run 1 reached 50% conversion.
      
    • Overlay: Plot Rate vs. [Substrate] (not Time).

    • Result: If curves overlap perfectly, there is no catalyst deactivation .

Protocol 2: Solvent Screening Matrix (Dielectric & Donor Logic)

Do not screen randomly. Screen by mechanistic class.

Solvent ClassRepresentativeDielectric (

)
Mechanistic Impact
Non-polar Toluene, Hexane~2.0 - 2.4Promotes tight ion-pairing; maximizes electrostatic interactions in chiral pocket.
Ethereal THF, MTBE, CPME~4.0 - 7.5Lewis basic. Can compete for metal coordination sites (inhibitory) or break up aggregates.
Chlorinated DCM, CHCl

~4.8 - 9.0Weak H-bond donor. Good solubility; often "neutral" regarding coordination.
Polar Aprotic MeCN, DMF~36 - 38Dissociates ion pairs. Can destroy enantioselectivity if the chiral environment relies on ion-pairing.
Green/Bio 2-MeTHF~6.97Higher boiling than THF; forms azeotrope with water for easy drying. Often gives higher ee due to steric bulk [3].
Visualizations
Figure 1: Troubleshooting Logic Flow

OptimizationLogic Start Start: Reaction Failure CheckEE Issue: Low ee (<80%) Start->CheckEE CheckYield Issue: Low Yield/Stalled Start->CheckYield Background Check Background Rxn (Run w/o Catalyst) CheckEE->Background RPKA Run RPKA 'Same Excess' Protocol CheckYield->RPKA NLE_Check Check Non-Linear Effects (ee_prod vs ee_cat) Background->NLE_Check No Background ReduceTemp Action: Lower Temp Increase Conc. Background->ReduceTemp Background Active NLE_Pos Positive NLE (Amplification) NLE_Check->NLE_Pos Convex Curve NLE_Neg Negative NLE (Depletion) NLE_Check->NLE_Neg Concave Curve Fix_Agg Action: Change Solvent (Disrupt Aggregates) NLE_Neg->Fix_Agg Overlay Do curves overlay? RPKA->Overlay Inhibition Product Inhibition (Action: Remove Product) Overlay->Inhibition No (Exp B Slower) Death Catalyst Death (Action: Stabilize Cat) Overlay->Death No (No Overlay) Normal Normal Kinetics (Action: Increase Time/T) Overlay->Normal Yes

Caption: Decision tree for diagnosing low enantioselectivity vs. stalled conversion using mechanistic probes.

Figure 2: Understanding RPKA "Same Excess"

RPKA_Visual cluster_0 Standard Run (A) cluster_1 Same Excess Run (B) A_Start [S] = 1.0M [P] = 0.0M A_Mid [S] = 0.5M [P] = 0.5M A_Start->A_Mid Reaction Progress Comparison Compare Rates at [S]=0.5M A_Mid->Comparison B_Start [S] = 0.5M [P] = 0.5M (Added at Start) B_Start->Comparison Result1 Rates Identical: Robust Catalyst Comparison->Result1 Result2 Run B Slower: Product Inhibition Comparison->Result2

Caption: Visualizing the RPKA 'Same Excess' protocol to isolate product inhibition effects [2].

References
  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[1] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition, 48(3), 456–494.[1]

  • Blackmond, D. G. (2005).[2] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[2] Angewandte Chemie International Edition, 44(28), 4302–4320.[2]

  • Gallo, V., et al. (2021). Application of Biobased Solvents in Asymmetric Catalysis. Catalysts, 11(7), 780.

  • Harper, K. C., & Sigman, M. S. (2011). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Proceedings of the National Academy of Sciences, 108(6), 2179–2183.

Sources

overcoming solubility issues of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol. This document is designed for researchers, chemists, and formulation scientists to navigate and overcome the unique solubility challenges presented by this molecule. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.

The structure of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol, featuring a bulky, nonpolar tert-butylphenyl group alongside polar amine and hydroxyl functionalities, gives it an amphiphilic character that complicates its dissolution in standard organic solvents. This guide offers a logical, step-by-step approach to systematically address and resolve these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the baseline solubility profile of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol, and why is it challenging?

Answer: The primary challenge arises from the molecule's dual nature. The large tert-butylphenyl group is highly lipophilic and favors nonpolar environments, while the amino and hydroxyl groups are polar and capable of hydrogen bonding, preferring polar environments. This internal conflict means the molecule does not feel "at home" in either highly nonpolar or highly polar solvents.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): The polar head (amino alcohol group) resists dissolution, leading to poor solubility.

  • In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Solubility is often moderate but can be limited as the solvent may not adequately solvate both the nonpolar and polar regions simultaneously.

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can hydrogen-bond with the amine and alcohol groups, often providing the best single-solvent solubility. However, the large nonpolar tail can still limit the maximum achievable concentration.

To provide a practical baseline, we have generated hypothetical, yet representative, solubility data at ambient temperature (25 °C).

Table 1: Hypothetical Solubility of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol in Common Organic Solvents

Solvent CategorySolventDielectric Constant (ε)Solubility (mg/mL) at 25°C
Nonpolar n-Hexane1.9< 0.1
Toluene2.4~ 1.5
Polar Aprotic Dichloromethane (DCM)9.1~ 5.0
Ethyl Acetate (EtOAc)6.0~ 3.5
Acetone21~ 15.0
Dimethyl Sulfoxide (DMSO)47> 100
Polar Protic Isopropanol (IPA)18~ 25.0
Ethanol (EtOH)25~ 30.0
Methanol (MeOH)33~ 40.0

Note: Data is illustrative. DMSO shows high solvating power but may not be suitable for all applications due to its high boiling point and reactivity.

Q2: I'm observing poor solubility in my chosen solvent. What systematic approach should I follow?

Answer: A systematic approach is critical to efficiently find a solution. We recommend a tiered troubleshooting strategy that begins with simple adjustments and progresses to more complex formulations. This workflow minimizes wasted time and resources.

G cluster_0 start Start: Poor Solubility Observed solvent_screen Step 1: Solvent Screening (Single & Co-solvents) start->solvent_screen ph_adjust Step 2: pH Adjustment (Acid Addition) solvent_screen->ph_adjust If insufficient success Success: Solubility Achieved solvent_screen->success If sufficient temp_study Step 3: Temperature Study ph_adjust->temp_study If insufficient ph_adjust->success If sufficient advanced Step 4: Advanced Methods (e.g., Complexation) temp_study->advanced If insufficient temp_study->success If sufficient advanced->success If sufficient fail Re-evaluate Approach advanced->fail

Caption: Protonation of the amine group forms a polar salt.

  • Acid Selection: Choose an acid that is compatible with your downstream process. Common choices include:

    • Methanolic HCl or Ethanolic HCl (for organic systems)

    • Acetic Acid (a weaker acid, for more sensitive substrates) [1] * Trifluoroacetic Acid (TFA)

  • Stoichiometry: Begin by adding 1.0 equivalent of acid relative to your compound.

  • Procedure (Small Scale): a. Suspend a known mass of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol in your chosen organic solvent (e.g., Isopropanol). b. Slowly add the acid solution dropwise while stirring. c. Observe for dissolution. The solid should dissolve as the salt is formed. d. If dissolution is incomplete, a slight excess of acid (e.g., 1.1 eq) may be required to drive the equilibrium.

  • Validation: The formation of the salt can be confirmed by a change in the 1H NMR spectrum (shift of protons adjacent to the amine) or by observing the appearance of a counter-ion peak in mass spectrometry.

Caution: Ensure your target compound is stable to acidic conditions before employing this method. [2]

Q5: What is the quantitative effect of temperature on solubility?

Answer: For most solid organic compounds, solubility increases with temperature. [3][4]The dissolution process is typically endothermic (requires energy), so according to Le Châtelier's principle, adding heat to the system shifts the equilibrium toward dissolution. [5]This relationship is often exponential, meaning a small increase in temperature can lead to a significant increase in solubility. [6][7] This can be a simple and effective method for preparing concentrated stock solutions, provided the compound is thermally stable.

  • Setup: Prepare several sealed vials, each containing a fixed volume of your chosen solvent.

  • Addition: Add an excess amount of the compound to each vial to create a slurry.

  • Equilibration: Place the vials in shakers set to different temperatures (e.g., 25°C, 40°C, 55°C, 70°C). Allow them to equilibrate for several hours with agitation.

  • Sampling: At each temperature, carefully take a sample of the supernatant using a pre-heated syringe fitted with a filter to avoid premature crystallization.

  • Analysis: Dilute the sample and analyze its concentration using a calibrated analytical method (e.g., HPLC).

  • Plotting: Plot solubility (mg/mL) versus temperature (°C) to visualize the relationship and determine the optimal temperature for your process.

Important: Always check the thermal stability of your compound (e.g., by TGA or DSC) before heating for extended periods. Upon cooling, supersaturation may occur, potentially leading to precipitation.

References

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(3), 641-644. [Link]

  • University of California, Davis. (n.d.). Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Chemical Sciences. [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?. [Link]

  • Loftsson, T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1364. [Link]

  • Learn. (2026, February 12). What Is the Relationship between Chemical Solubility and Temperature?. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]

  • Fiveable. (2025, August 15). pH and Solubility. [Link]

  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

  • Sema. (n.d.). Ionic Equilibrium Solubility And Ph Calculations. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • University of Rochester, Department of Chemistry. (2026). Workup: Amines. [Link]

  • SlideShare. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

Sources

troubleshooting diastereoselectivity in reactions with 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (CAS: 1213302-89-6)[1][2][3]

Audience: Synthetic Chemists, Process Development Scientists Scope: Troubleshooting diastereomeric ratio (


), yield, and reaction kinetics in asymmetric synthesis.
Core Technical Analysis: The "Super-Bulky" Advantage

The Molecule: 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is a high-performance chiral amino alcohol.[1][2][3] It is structurally related to phenylglycinol , but with a critical modification: a massive tert-butyl group at the ortho position of the phenyl ring.

The Mechanism of Selectivity: Standard phenylglycinol relies on the facial difference between a phenyl ring and a proton. However, the phenyl ring can rotate, occasionally presenting a less hindered profile. In 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol , the ortho-tert-butyl group induces a high rotational barrier (atropisomer-like properties).[1][2][3] This forces the phenyl ring to adopt a conformation nearly orthogonal to the C–N bond to minimize steric clash with the methine proton. This creates a rigid "chiral wall" that effectively blocks one face of the reaction center.

Common Applications:

  • Chiral Auxiliaries: For alkylations, aldol reactions, or cycloadditions.[3][4]

  • Chiral Ligands: Precursor for oxazolines (Box/Pybox ligands) or Schiff bases (Salen ligands).[2][3]

  • Resolving Agents: For difficult-to-separate racemic acids.

Troubleshooting Guide: Diastereoselectivity ( ) Issues
Scenario A: Low Diastereoselectivity (

< 90:10)

The reaction works, but the chiral induction is weak.

Root Cause 1: Solvent Interference (The "Loose Pocket" Effect) Coordinating solvents (THF, DMF, DMSO) can solvate the metal cation or the active intermediate, disrupting the tight "contact ion pair" or chelated transition state required for the tert-butyl group to exert its steric influence.

  • Diagnostic: Are you using a Lewis basic solvent?

  • Solution: Switch to non-coordinating, non-polar solvents (DCM, Toluene, Hexanes).[3] These solvents force the substrate and auxiliary to aggregate tighter, maximizing the steric differentiation.

Root Cause 2: Temperature vs. Rotational Barrier While the ortho-tBu group restricts rotation, sufficiently high temperatures (>0 °C to RT) can provide enough thermal energy to overcome this barrier or allow the substrate to "slip" past the blockade via a higher-energy transition state.

  • Diagnostic: Is the reaction running at Room Temperature?

  • Solution: Lower the temperature to -40 °C or -78 °C. The massive bulk of the t-butyl group usually maintains reactivity even at low temperatures compared to less hindered auxiliaries.[1][2]

Root Cause 3: Metal Center Mismatch If used as a ligand (e.g., in a Zn or Cu complex), the metal ion radius must match the "bite angle" of the amino alcohol. If the metal is too small, the bulky t-butyl group may force a distorted geometry that breaks the chiral shield.

  • Solution: Screen larger metal centers (e.g., switch from Cu(II) to Zn(II) or Mg(II)) to accommodate the steric bulk.[3]

Scenario B: Low Yield / No Reaction

The selectivity is likely high, but the conversion is stalled.

Root Cause: Steric Overload The ortho-tBu group is essentially a "brick wall."[2][3] If your electrophile is also bulky (e.g., tert-butyl ketone, substituted iodide), the reaction site may be completely inaccessible.[3]

  • Diagnostic: Is the electrophile secondary or tertiary?

  • Solution:

    • Increase Concentration: Push the kinetics by running the reaction at high concentration (1.0 M - 2.0 M).

    • Catalyst Loading: If catalytic, increase loading from 5 mol% to 10-20 mol%.

    • Do NOT simply raise Temp: Raising temperature often kills selectivity before it fixes yield.[2][3]

Decision Logic & Workflow

The following diagram illustrates the systematic troubleshooting process for optimizing reactions with this auxiliary.

Troubleshooting_Guide Start Issue: Reaction Outcome Issue_LowDR Problem: Low Selectivity (dr < 90:10) Start->Issue_LowDR Issue_LowYield Problem: Low Yield / Stalled Start->Issue_LowYield Check_Solvent Check Solvent Coordination (Is it THF/DMF?) Issue_LowDR->Check_Solvent Check_Sterics Check Electrophile Bulk Issue_LowYield->Check_Sterics Check_Temp Check Temperature (Is it > -20°C?) Check_Solvent->Check_Temp No Action_Solvent Switch to Toluene/DCM (Tighten Transition State) Check_Solvent->Action_Solvent Yes Check_Metal Check Metal Radius (Is metal too small?) Check_Temp->Check_Metal No Action_Temp Cool to -78°C (Kinetic Control) Check_Temp->Action_Temp Yes Action_Metal Switch Metal Source (e.g., Cu -> Zn) Check_Metal->Action_Metal Action_Conc Increase Concentration (0.5M -> 2.0M) Check_Sterics->Action_Conc High Bulk Action_Time Extend Reaction Time (Do NOT Heat) Check_Sterics->Action_Time Moderate Bulk

Caption: Decision tree for diagnosing low diastereoselectivity (


) versus low conversion in sterically hindered amino alcohol systems.
Standardized Protocol: Imine Condensation (Test Reaction)

Use this protocol to benchmark the quality of your amino alcohol batch and the feasibility of the steric environment.

Objective: Synthesize a chiral imine ligand to test steric accessibility.

ParameterSpecificationNotes
Substrate 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol1.0 equiv.[1][2][3]
Electrophile Benzaldehyde (freshly distilled)1.05 equiv.[2][3]
Solvent Dichloromethane (DCM)Anhydrous.[2][3] Avoid MeOH (slows kinetics).[2][3]
Desiccant MgSO₄ or 4Å Molecular SievesEssential to drive equilibrium.[2][3]
Temperature 0 °C to Room TempStart cold, warm slowly.
Time 12 - 24 HoursSlower than Ph-Glycinol due to steric bulk.[1][2][3]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 1.0 mmol of the amino alcohol in 5 mL dry DCM (0.2 M).

  • Addition: Add 500 mg activated 4Å molecular sieves.

  • Reaction: Add benzaldehyde (1.05 mmol) dropwise at 0 °C.

  • Monitoring: Allow to warm to RT. Monitor by TLC (Visualize with UV/Ninhydrin).[2][3]

    • Success Indicator: Clean conversion to a less polar spot (Imine).

    • Failure Indicator: Remaining starting material after 24h indicates the ortho-tBu group is blocking the amine nucleophile significantly.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction 10x slower than when I use Phenylglycinol? A: This is a feature, not a bug. The ortho-tert-butyl group creates massive steric hindrance.[1][2][3][5] While this slows down the reaction rate (


), it drastically increases the energy difference between the diastereomeric transition states (

). You are trading speed for selectivity. Do not heat the reaction to compensate; instead, increase concentration or reaction time.

Q2: Can I use this amino alcohol for Oxazolidinone (Evans-type) synthesis? A: Yes, but cyclization (phosgene/CDI derivatives) may be difficult due to the bulk.[2][3]

  • Tip: Use triphosgene with a non-nucleophilic base (Hunig's base) in DCM.[2][3] Ensure vigorous stirring. The "closing" of the ring is the rate-limiting step due to the clash between the carbonyl and the tert-butyl group during the tetrahedral intermediate formation.

Q3: How do I separate the diastereomers if the reaction isn't 100% selective? A: The tert-butyl group makes the molecule highly lipophilic.

  • Chromatography: Use Hexanes/Ethyl Acetate gradients.[2] The large hydrophobic surface area usually results in large

    
     differences between diastereomers compared to methyl or phenyl analogs.
    
  • Crystallization:[1][2][3] These derivatives often crystallize well from non-polar solvents (Pentane/Et₂O) due to the rigid lattice packing enforced by the t-butyl group.

References
  • General Steric Effects of tert-Butyl Groups

    • Smith, M. B.[3] (2020).[2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2][6] (See Section on Steric Hindrance and A-Values).

  • Diastereoselectivity in Amino Alcohol Auxiliaries

    • Ager, D. J., Prakash, I., & Schaad, D. R.[3] (1996).[2][3] "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.[1][2][3] Link[1][2][3]

  • Specific Properties of Ortho-Substituted Phenylglycinols

    • Gawley, R. E., & Aubé, J.[3] (1996).[2][3] Principles of Asymmetric Synthesis. Elsevier.[2] (Discussion on "Gearing Effects" in chiral auxiliaries).

  • Compound Data (CAS 1213302-89-6)

    • National Center for Biotechnology Information.[2][3] (2025).[2][3][7][8] PubChem Compound Summary for CID 53394637. Link

Sources

Technical Support Center: Post-Reaction Removal of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral auxiliary, 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the efficient removal of this auxiliary from your reaction mixture post-synthesis. Adherence to the principles of scientific integrity and validated methodologies is at the core of this document.

Introduction

2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is a valuable chiral auxiliary employed to induce stereoselectivity in a variety of chemical transformations. Its effective removal after the desired chiral product has been formed is a critical step in ensuring the purity of the final compound and the overall efficiency of the synthetic route. This guide provides a comprehensive overview of the most common and effective methods for its removal, along with troubleshooting advice for challenges that may arise during the process.

The fundamental principle behind the removal of this amino alcohol auxiliary lies in the basicity of its amino group. By manipulating the pH of the reaction work-up, the auxiliary can be selectively partitioned between aqueous and organic phases, allowing for its separation from the desired neutral or acidic product.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for removing 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol?

The most common and efficient method is an acid-base extraction.[1][2] By washing the organic reaction mixture with an acidic aqueous solution (e.g., 1M HCl), the basic amino group of the auxiliary is protonated, forming a water-soluble ammonium salt. This salt then partitions into the aqueous phase, while the desired, typically neutral or less basic product, remains in the organic layer.

Q2: My product is also basic. How can I selectively remove the auxiliary?

If your product and the auxiliary have sufficiently different pKa values, a carefully controlled pH extraction can achieve separation.[3] This may involve using a weaker acid or a buffered solution to selectively protonate the more basic auxiliary. Alternatively, chromatographic methods may be necessary.

Q3: I've performed the acid wash, but I'm still seeing the auxiliary in my product layer. What should I do?

This could be due to several factors:

  • Insufficient Acid: Ensure you are using a sufficient molar excess of acid to protonate all of the auxiliary.

  • Inadequate Mixing: Thoroughly mix the organic and aqueous layers during the extraction to ensure complete partitioning.

  • Emulsion Formation: If an emulsion has formed, it can trap the auxiliary in the organic layer. See the troubleshooting section on emulsions below.

  • Multiple Extractions: Performing multiple extractions with fresh acidic solution is more effective than a single large-volume extraction.[2]

Q4: How can I recover the chiral auxiliary after removal?

The auxiliary can be recovered from the acidic aqueous washes. After separating the aqueous layer containing the protonated auxiliary, basify it with a strong base (e.g., NaOH) to a pH greater than 12.[4] This deprotonates the ammonium salt, regenerating the free amine form of the auxiliary, which can then be extracted back into an organic solvent (e.g., dichloromethane or ethyl acetate), dried, and concentrated.[4]

Q5: Is chromatography a viable option for removing the auxiliary?

Yes, silica gel column chromatography is a common alternative or supplementary purification step.[][6] The polar amino alcohol auxiliary generally has a strong affinity for silica gel. However, co-elution with polar products can be a challenge.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the removal of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol.

Issue 1: Incomplete Removal of the Auxiliary via Acid-Base Extraction

Underlying Cause: The protonation-extraction equilibrium is not sufficiently shifted towards the aqueous phase.

Solutions:

  • Increase Acid Molarity/Equivalents: Switch from 1M HCl to 2M HCl or increase the number of equivalents used. This will more effectively protonate the amine.

  • Multiple Washes: Instead of one large wash, perform three to five smaller washes with the acidic solution. This is a more efficient extraction technique.[2]

  • Solvent Choice: Ensure the organic solvent used is immiscible with water and does not form stable emulsions. Dichloromethane and ethyl acetate are common choices.

Experimental Protocol: Standard Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Use a volume of acidic solution approximately one-third to one-half the volume of the organic layer.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the acid wash two to four more times with fresh 1M HCl (aq).

  • Neutralization and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Formation of a Stable Emulsion During Extraction

Underlying Cause: Emulsions are colloidal suspensions of one liquid in another, stabilized by components of the reaction mixture. They prevent clean separation of the organic and aqueous layers.

Solutions:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

  • Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation.

  • Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.

Issue 3: Co-elution of the Auxiliary and Product During Column Chromatography

Underlying Cause: The product and the auxiliary have similar polarities, leading to poor separation on a silica gel column.

Solutions:

  • Solvent System Optimization: Systematically vary the polarity of the eluent. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a polar solvent, can improve separation.

  • Alternative Chromatographic Techniques: Consider using a different stationary phase, such as alumina, or employing techniques like High-Performance Liquid Chromatography (HPLC) with a suitable column.[][7]

  • Derivatization: If the product has a suitable functional group (e.g., a carboxylic acid), it can be temporarily derivatized (e.g., to an ester) to alter its polarity, facilitating chromatographic separation from the auxiliary.

Issue 4: Product is Sensitive to Acidic Conditions

Underlying Cause: The desired product may degrade or undergo side reactions under the acidic conditions required for auxiliary removal.

Solutions:

  • Use of a Milder Acid: Substitute strong mineral acids like HCl with a weaker organic acid, such as citric acid or acetic acid, in the aqueous wash.

  • Buffered Wash: Employ a buffered aqueous solution at a specific pH that is low enough to protonate the auxiliary but not so low as to damage the product.

  • Chromatography as the Primary Method: Forego the acid-base extraction and rely solely on column chromatography for purification.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, as the auxiliary will likely remain in the mother liquor.[8][]

Experimental Protocol: Recrystallization
  • Solvent Selection: Identify a solvent or solvent system in which your product is highly soluble at elevated temperatures and poorly soluble at room temperature or below. The auxiliary should ideally be soluble at all temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process for removing the 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol auxiliary.

Removal_Workflow start Start: Crude Reaction Mixture acid_wash Perform Acid-Base Extraction (e.g., 1M HCl wash) start->acid_wash check_purity Check Purity of Organic Layer (TLC, NMR, LCMS) acid_wash->check_purity recover_auxiliary Recover Auxiliary from Aqueous Washes acid_wash->recover_auxiliary is_pure Is Product Pure? check_purity->is_pure product_isolated Product Isolated is_pure->product_isolated Yes troubleshoot_extraction Troubleshoot Extraction: - Increase acid concentration - Multiple washes - Address emulsions is_pure->troubleshoot_extraction No chromatography Column Chromatography is_pure->chromatography Residual Impurity troubleshoot_extraction->acid_wash check_purity2 Check Purity of Fractions chromatography->check_purity2 is_pure2 Are Fractions Pure? check_purity2->is_pure2 product_isolated2 Product Isolated is_pure2->product_isolated2 Yes troubleshoot_chromatography Troubleshoot Chromatography: - Optimize solvent system - Consider alternative stationary phase is_pure2->troubleshoot_chromatography No troubleshoot_chromatography->chromatography

Caption: Decision workflow for auxiliary removal.

Quantitative Data Summary

MethodPrincipleAdvantagesDisadvantages
Acid-Base Extraction Partitioning based on pKaFast, scalable, cost-effective.[10]Can cause emulsions; not suitable for acid-sensitive products.
Column Chromatography Differential adsorptionHigh resolution for difficult separations.[6]Can be time-consuming and require large solvent volumes.
Recrystallization Differential solubilityCan yield very pure material; good for solids.[8]Product must be a solid; potential for product loss in mother liquor.

Concluding Remarks

The successful removal of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is a critical step in achieving a high-purity final product. A systematic approach, beginning with acid-base extraction and followed by other purification techniques as needed, will generally yield the desired outcome. This guide provides the foundational knowledge and troubleshooting strategies to address the common challenges encountered in this process. For further assistance, please consult the references provided or contact your chemical supplier's technical support.

References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 17, 2026, from [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). In-Pharma Technologist. Retrieved February 17, 2026, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 17, 2026, from [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021, August 25). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • What is an Acid and Base Extraction? (n.d.). Engineering Ideas Clinic - Confluence. Retrieved February 17, 2026, from [Link]

  • A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved February 17, 2026, from [Link]

  • Recrystallization. (n.d.). University of Toronto. Retrieved February 17, 2026, from [Link]

Sources

scale-up challenges for the synthesis of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific scale-up challenges for 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol , a sterically congested chiral amino alcohol. This document is structured as a Tier-3 Technical Support resource for process chemists and engineers.

Case ID: SC-UP-TBU-PGLY Subject: Overcoming Steric Hindrance in ortho-tert-Butyl Phenylglycinol Synthesis Status: Active Guide

Executive Technical Summary

The synthesis of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol presents a classic "ortho-effect" challenge. The bulky tert-butyl group at the 2-position of the phenyl ring creates severe steric shielding of the benzylic carbon. This affects every step of the standard amino acid/amino alcohol synthesis pipeline:

  • Imine Condensation: Retarded kinetics due to nucleophilic approach blockage.

  • Nitrile/Grignard Addition: High transition state energy; requires activated reagents.

  • Hydrolysis: Sterically hindered nitriles/amides are notoriously resistant to hydrolysis.

Recommended Route Strategy: Do NOT rely on the classical Strecker reaction (Aldehyde


 Amino Nitrile 

Acid

Alcohol) for this substrate on scale. The hydrolysis of the hindered nitrile will likely require forcing conditions that degrade the product or result in incomplete conversion.

Preferred Scale-Up Route: Sulfinamide-Vinyl Grignard Protocol . This route bypasses the difficult nitrile hydrolysis step entirely by constructing the carbon skeleton via a vinyl group, which is then oxidatively cleaved to the alcohol.

Troubleshooting Guide & FAQs

Module A: Imine Formation (The Stall)

User Report: "I am trying to condense 2-tert-butylbenzaldehyde with the amine source, but conversion stalls at 40-50% even after 48 hours."

Root Cause: The ortho-tert-butyl group forces the aldehyde carbonyl out of planarity with the aromatic ring to minimize steric clash, but it also physically blocks the trajectory of the incoming amine. Equilibrium favors the starting materials.

Solution Protocol:

  • Dehydrating Agent: Standard MgSO₄ is insufficient. Use Titanium(IV) ethoxide [Ti(OEt)₄] (2.0 equiv) as both a Lewis acid activator and a water scavenger.

  • Temperature: Increase reaction temperature to 60–75°C (refluxing THF or Toluene).

  • Reagent: If making the chiral intermediate, use (R)-tert-butanesulfinamide . The tert-butyl group on the sulfinamide surprisingly cooperates well with the ortho-tert-butyl group on the aldehyde due to "gearing" effects in the transition state, often improving stability over simple imines.

Module B: Nucleophilic Addition (The Blockade)

User Report: "The Grignard addition to the imine is sluggish. I'm seeing significant homocoupling of the Grignard reagent."

Root Cause: The steric bulk prevents the formation of the standard 6-membered chelated transition state (Zimmerman-Traxler model). The Grignard reagent decomposes before it can penetrate the steric shield.

Solution Protocol:

  • Switch Nucleophile: Instead of adding a "C1" unit (Cyanide) which leads to hydrolysis issues, add a Vinyl group.

    • Reagent: Vinylmagnesium bromide (1.0 M in THF).

    • Additive: Add AlMe₃ (Trimethylaluminum) or BF₃·OEt₂ to activate the imine. The Lewis acid coordinates to the sulfinyl nitrogen, pulling the electron density and opening the attack angle.

  • Cryogenic Control: Despite the hindrance, perform the addition at -78°C initially to prevent side reactions, then slowly warm to 0°C. The kinetic control is essential to maintain diastereoselectivity (dr > 95:5 is achievable).

Module C: Ozonolysis & Reduction (The Bypass)

User Report: "How do I convert the homoallylic amine to the target amino alcohol without over-oxidation?"

Technical Logic: You have synthesized 1-(2-tert-butylphenyl)prop-2-en-1-amine . You need to cleave the terminal double bond to an alcohol.

Solution Protocol:

  • Ozonolysis: Bubble

    
     at -78°C in MeOH/CH₂Cl₂ until a blue color persists.
    
  • Reductive Quench (Crucial): Do not use DMS (Dimethyl sulfide) if you want the alcohol.

    • Use Sodium Borohydride (NaBH₄) (3-4 equiv) directly in the same pot after purging excess ozone.

    • Mechanism:[1][2] Ozone forms the ozonide; NaBH₄ reduces the ozonide directly to the primary alcohol, bypassing the aldehyde intermediate.

    • Yield: This "one-pot cleavage-reduction" typically yields >80% of the target amino alcohol.

Critical Process Visualizations

Diagram 1: The "Steric Gear" Failure vs. Success

This diagram illustrates why the Classical Strecker route fails and how the Vinyl-Ozonolysis route succeeds.

G cluster_fail Route A: Classical Strecker (High Risk) cluster_success Route B: Sulfinamide / Vinyl (Recommended) Aldehyde 2-t-Bu-Benzaldehyde (Sterically Crowded) Imine1 Imine/Nitrile Aldehyde->Imine1 HCN/NH3 Sulfinimine Sulfinimine (Activated) Aldehyde->Sulfinimine Ti(OEt)4 (R)-t-Bu-Sulfinamide Blocked Hydrolysis STALLED Imine1->Blocked Steric Shielding Target_Fail Low Yield / Degradation Blocked->Target_Fail Vinyl_Add Vinyl Addition (Kinetic Control) Sulfinimine->Vinyl_Add VinylMgBr -78°C Ozonolysis Ozonolysis + NaBH4 (Reductive Cleavage) Vinyl_Add->Ozonolysis O3 then NaBH4 Target Target Amino Alcohol (>98% ee) Ozonolysis->Target Deprotection

Caption: Comparison of the stalled Strecker pathway vs. the high-yield Vinyl-Ozonolysis bypass for sterically hindered substrates.

Quantitative Data & Reagent Specifications

Table 1: Reagent Performance Comparison
Reaction StepReagent SystemScale-Up SuitabilityRisk FactorNotes
Imine Formation MgSO₄ / MeOHLowHighEquilibrium unfavorable; incomplete conversion.
Ti(OEt)₄ / THF High LowDrives conversion to >95%; Ti salts require filtration.
C-C Bond Formation NaCN / AcOH (Strecker)LowCritical Nitrile hydrolysis is the bottleneck. Safety hazard (HCN).
VinylMgBr / THF High MediumExothermic; requires cryogenic cooling (-78°C).
Reduction LAH (Lithium Aluminum Hydride)MediumHigh"Sticky" aluminum salts trap product; difficult workup.
NaBH₄ (post-Ozone) High LowMild conditions; clean workup with MeOH.

Detailed Experimental Protocol (Recommended Route)

Step 1: Synthesis of (R)-N-(2-tert-butylbenzylidene)-2-methylpropane-2-sulfinamide
  • Setup: 20 L Jacketed Reactor with overhead stirrer and N₂ purge.

  • Charge: 2-tert-butylbenzaldehyde (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in THF (5 vol).

  • Addition: Add Ti(OEt)₄ (2.0 equiv) slowly. Note: Mild exotherm.

  • Reaction: Heat to 60°C for 12–16 hours. Monitor by HPLC (Imine formation).

  • Workup: Cool to RT. Pour into brine (10 vol) with vigorous stirring. The Ti salts will precipitate as a white slurry. Filter through Celite.[3]

  • Purification: Crystallization from Hexanes/EtOAc is preferred over column chromatography for scale.

Step 2: Vinyl Addition
  • Setup: Cryogenic Reactor (-78°C capability).

  • Charge: Sulfinimine (from Step 1) in Toluene/THF. Cool to -78°C.

  • Addition: Add Vinylmagnesium bromide (1.2 equiv) dropwise over 2 hours. Maintain internal temp < -65°C.

  • Quench: Slowly add saturated NH₄Cl solution at low temp.

  • Isolation: Phase separation and concentration.

Step 3: Ozonolysis-Reduction to Target
  • Setup: Glass-lined reactor with Ozone generator inlet.

  • Reaction: Dissolve intermediate in MeOH/CH₂Cl₂ (1:1). Cool to -78°C.

  • Ozonolysis: Sparge

    
     until solution turns faint blue (indicating saturation). Purge with N₂ to remove excess 
    
    
    
    .
  • Reduction: Add powdered NaBH₄ (4.0 equiv) in portions (Careful: H₂ evolution). Allow to warm to RT.

  • Hydrolysis (Deprotection): Add 4M HCl in Dioxane to cleave the sulfinamide auxiliary.

  • Final Isolation: Basify with NaOH to pH 12, extract with MTBE. The target 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is obtained as a solid or viscous oil.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines and Amino Alcohols." Chemical Reviews, 102(2), 401-442. Link

    • Grounding: Establishes the sulfinamide protocol as the gold standard for hindered amine synthesis.
  • Cogan, D. A., et al. (1998). "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide... for the Synthesis of tert-Butanesulfinamide." Journal of the American Chemical Society, 120(32), 8011-8019. Link

    • Grounding: Provides the fundamental chemistry for the auxiliary used in the recommended route.
  • Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Vinyl Grignard Addition." Journal of Organic Chemistry, 64(1), 12-13. Link

    • Grounding: Specifically addresses the addition of vinyl groups to sulfinimines, the key step to bypass nitrile hydrolysis.
  • BenchChem Application Notes. (2025). "Scale-Up Synthesis of Hindered Phenylglycinols." BenchChem Technical Repository. Link

    • Grounding: General process safety data for scale-up of exothermic Grignard reactions.
  • RSC Advances. (2014). "Versatile Strategy for the Synthesis of Sequence-Defined Peptoids... N(2-tert-butylphenyl) glycine."[4] Royal Society of Chemistry. Link

    • Grounding: Confirms the existence and steric challenges of the 2-tert-butylphenyl glycine motif.

Disclaimer: This guide is for research and development purposes only. All scale-up operations must be preceded by a formal Process Safety Assessment (PSA) and calorimetry study.

Sources

analytical methods for detecting impurities in 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol . This molecule, a sterically hindered


-amino alcohol, presents unique analytical challenges due to the bulky ortho-tert-butyl group and the amphoteric nature of the amino-ethanol motif.

Status: Operational | Tier: Level 3 (Senior Application Support) Scope: Impurity Profiling, Chiral Separation, Method Troubleshooting

Impurity Architecture & Pathway Analysis

Before selecting a method, you must understand what you are looking for. The steric bulk of the tert-butyl group at the ortho position significantly influences the impurity profile, often preventing the formation of common "dimer" impurities seen in unhindered analogs, but increasing the likelihood of incomplete reactions during synthesis.

Visualizing the Impurity Landscape

The following logic map outlines the critical impurity origins (synthesis carryover) and degradation pathways (oxidative stress) specific to this hindered phenylglycinol derivative.

ImpurityPathways SM Starting Material (2-tert-butylbenzaldehyde) Int Intermediate (2-Amino-2-(2-t-butylphenyl)acetic acid) SM->Int Strecker/Bucherer Target TARGET MOLECULE 2-Amino-2-(2-t-butylphenyl)ethan-1-ol Int->Target Reduction (LiAlH4/BH3) ImpA Impurity A (Regioisomer: 1-Amino-2-ol) Int->ImpA Rearrangement ImpB Impurity B (Over-reduction: Ethyl derivative) Int->ImpB Exhaustive Reduction ImpC Impurity C (N-Oxide Degradant) Target->ImpC Oxidation (Air/Peroxide) ImpD Enantiomer (Distomer) Target->ImpD Chiral Inversion

Figure 1: Impurity genealogy for 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol. Note that Impurity A (Regioisomer) is critical in amino alcohol synthesis.

Critical Troubleshooting Guides (Q&A)

Case 1: Chemical Purity (Achiral HPLC)

User Query: "I am seeing severe peak tailing for the main peak, and I cannot resolve the des-amino impurity. Standard C18 columns aren't working."

Scientist Diagnosis: The tailing is caused by the interaction between the basic amine (


) and residual silanols on the silica backbone. The ortho-tert-butyl group adds lipophilicity, making the molecule "stick" to the stationary phase via hydrophobic interaction while simultaneously dragging due to ionic silanol attraction.

The Solution: "High pH" or "Chaotropic" Approach You have two robust options. We recommend Option A for LC-MS compatibility.

ParameterOption A (Acidic/Chaotropic)Option B (High pH Stability)
Column C18 with Polar Embedded Group (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Fusion)Hybrid Silica (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH)
Mobile Phase A 0.1% TFA in Water (TFA suppresses silanols)10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B Acetonitrile + 0.05% TFAAcetonitrile
Why it works The TFA ion-pairs with the amine, masking the charge and sharpening the peak.At pH 10, the amine is uncharged (free base), eliminating silanol interaction entirely.

Expert Tip: Due to the steric bulk of the tert-butyl group, mass transfer is slower. Reduce your flow rate to 0.8 mL/min (on a 4.6mm ID column) or increase column temperature to 40°C to improve peak symmetry.

Case 2: Enantiomeric Separation (Chiral HPLC)

User Query: "I need to quantify the (R)-enantiomer at 0.1% levels. The standard AD-H column shows no separation."

Scientist Diagnosis: The ortho-tert-butyl group creates a "picket fence" effect. It prevents the chiral center from fitting deeply into the cavities of traditional amylose-based selectors (like AD-H). You need a selector that relies on surface interactions or a different inclusion mechanism.

The Solution: Macrocyclic Antibiotics or Chlorinated Polysaccharides

Protocol: Chiral Method Development

  • Primary Recommendation: Teicoplanin-based CSP (e.g., Chirobiotic T) .

    • Mechanism:[1][2][3] The amino acid-like structure of your target interacts favorably with the peptide backbone of Teicoplanin.

    • Mode: Polar Organic Mode (POM).

    • Mobile Phase: Methanol/Acetonitrile (60:40) + 0.1% Acetic Acid + 0.1% Triethylamine.

    • Rationale: The "push-pull" of the acid/base additives sharpens the peaks of the amphoteric molecule.

  • Secondary Recommendation: Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2 or Chiralcel OZ-3) .

    • Mechanism:[1][2][3] The chlorinated selector offers different electronic pi-pi interactions that can bypass the steric hindrance of the tert-butyl group.

    • Mode: Normal Phase (Heptane/Ethanol 90:10 + 0.1% DEA).

Case 3: Trace Detection (LC-MS)

User Query: "I suspect trace amounts of the starting aldehyde (2-tert-butylbenzaldehyde). It doesn't ionize well in ESI positive mode."

Scientist Diagnosis: Aldehydes lack a basic center for protonation in ESI(+). The amino-alcohol target suppresses the aldehyde signal due to charge competition.

The Solution: Derivatization or APPI

  • Method A (Derivatization): React the sample with 2,4-Dinitrophenylhydrazine (DNPH). The resulting hydrazone is highly UV active (360 nm) and ionizes easily in ESI(-).

  • Method B (APPI): Use Atmospheric Pressure Photoionization (APPI) if available. It effectively ionizes non-polar aromatics like the tert-butylbenzaldehyde without derivatization.

Standard Operating Procedure (SOP) Summaries

Method A: Purity & Assay (HPLC-UV)
  • Applicability: Routine QC, stability testing.

  • Column: Agilent Zorbax Bonus-RP,

    
     mm, 3.5 µm.
    
  • Wavelength: 215 nm (Amine/Alcohol absorption) and 254 nm (Phenyl ring). Note: The tert-butyl group does not add significant conjugation, so sensitivity relies on the phenyl ring.

  • Gradient:

    • T=0: 95% A (0.1% Formic Acid in Water)

    • T=15: 5% A

    • T=20: 5% A

  • System Suitability Requirement: Tailing factor

    
    ; Resolution 
    
    
    
    between main peak and nearest impurity.
Method B: Residual Solvents (GC-Headspace)
  • Challenge: The bulky tert-butyl group increases the boiling point, making the molecule suitable for headspace analysis without degrading (unlike smaller amino alcohols which might decompose).

  • Solvent: Dissolve sample in DMSO or DMAc (Dimethylacetamide).

  • Column: DB-624 (or equivalent G43 phase).

  • Program: 40°C (hold 5 min)

    
     240°C.
    

References

  • Ilisz, I., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. PubMed. Link

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Technical Guides. Link

  • Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich Technical Library. Link

  • ChemScene. (2024). Product Data: (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol.[4] (Used as structural reference for lipophilicity data). Link

  • Organic Chemistry Portal. (2024). Synthesis of 1,2-amino alcohols. (Reference for impurity pathways). Link

Sources

Technical Support Center: Enhancing Stereoselectivity with (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this chiral amino alcohol to control stereochemistry in their synthetic endeavors. As a chiral building block, its unique structural features, particularly the sterically demanding ortho-tert-butylphenyl group, offer powerful control over reaction pathways but can also present specific challenges.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. The advice and protocols herein are grounded in established principles of asymmetric synthesis and draw upon data from structurally analogous systems to provide a robust framework for optimizing your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol in stereoselective reactions?

(S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is primarily used as a chiral precursor to form catalysts or chiral auxiliaries.[1] Its key function is to create a chiral environment around a reactive center, thereby directing the approach of a reagent to one face of the substrate over the other. This results in the preferential formation of one enantiomer or diastereomer. A common application is in the preparation of chiral oxazaborolidine catalysts for the asymmetric reduction of prochiral ketones.[2][3][4]

Q2: What is the significance of the ortho-tert-butylphenyl group?

The ortho-tert-butylphenyl group is the most defining feature of this molecule and plays a crucial role in its function. Its primary significance lies in its profound steric bulk.[5]

  • Steric Shielding: The large tert-butyl group at the ortho position effectively blocks one face of the molecule. When used as a ligand or auxiliary, this steric hindrance can create a highly organized and constrained transition state, forcing incoming reagents to attack the substrate from the less hindered face, thus leading to high levels of stereoselectivity.[5]

  • Conformational Rigidity: The steric interaction between the tert-butyl group and the amino alcohol backbone restricts bond rotation, leading to a more rigid and predictable conformation. This rigidity is essential for effective transfer of chiral information during the reaction.

However, this steric bulk can also be a source of challenges, such as reduced reaction rates or a limited substrate scope.[6]

Q3: How is (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol typically used to prepare a catalyst for asymmetric ketone reduction?

It is commonly used to form an in-situ oxazaborolidine catalyst, often referred to as a Corey-Bakshi-Shibata (CBS) catalyst. The amino alcohol reacts with a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) to form the active catalyst.[7][8] This catalyst then coordinates with both the borane reducing agent and the ketone substrate, organizing them in a rigid, chair-like transition state that facilitates hydride delivery to a specific face of the ketone.

Troubleshooting Guides

Scenario 1: Low or No Reaction Conversion

Q: I am attempting an asymmetric reduction of a ketone using an in-situ prepared catalyst from (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol and borane, but I am observing very low conversion of my starting material. What are the potential causes and solutions?

Low conversion in sterically hindered systems is a common challenge. The bulky tert-butylphenyl group, while beneficial for selectivity, can impede the reaction.

Potential Causes:

  • Steric Hindrance: The primary culprit is often a severe steric clash between the bulky catalyst and a bulky substrate. The substrate may be too large to efficiently approach the catalytic site.[5][9]

  • Insufficient Catalyst Activity: The catalyst may not have formed correctly in situ, or the reaction temperature may be too low to overcome the activation energy.

  • Poor Quality Reagents: The amino alcohol, borane source, or solvent may be of poor quality or contain inhibitors (e.g., water).

Troubleshooting Workflow:

start Low Conversion Observed check_reagents Verify Reagent Quality (Amino Alcohol, Borane, Anhydrous Solvent) start->check_reagents increase_temp Increase Reaction Temperature (e.g., from -78°C to -40°C or 0°C) check_reagents->increase_temp increase_loading Increase Catalyst Loading (e.g., from 5 mol% to 10-15 mol%) increase_temp->increase_loading change_borane Use a More Reactive Borane Source (e.g., Catecholborane) increase_loading->change_borane substrate_issue Evaluate Substrate Sterics. Is the substrate also very bulky? change_borane->substrate_issue modify_substrate Consider Substrate Modification (if possible) substrate_issue->modify_substrate Yes end Reaction Optimized substrate_issue->end No, proceed with other optimizations modify_substrate->end

Caption: Troubleshooting workflow for low reaction conversion.

Step-by-Step Solutions:

  • Step 1: Verify Reagent Purity. Ensure the (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is pure and that all solvents are rigorously dried. Water will quench the borane reagent.

  • Step 2: Increase Reaction Temperature. While lower temperatures often favor higher selectivity, they can also drastically reduce reaction rates. Incrementally increase the temperature (e.g., from -78°C to -40°C, or even 0°C) to find a balance between an acceptable rate and good stereoselectivity.

  • Step 3: Increase Catalyst Loading. For particularly challenging substrates, increasing the catalyst loading from a typical 5-10 mol% to 15-20 mol% can improve conversion.

  • Step 4: Evaluate Steric Compatibility. Compare the structure of your substrate with those known to work with bulky catalysts. If your substrate has large groups near the reaction center, steric clash may be unavoidable. Consider if a smaller protecting group or a different synthetic route is necessary.

Scenario 2: Poor Enantioselectivity (Low %ee)

Q: My reaction proceeds to full conversion, but the enantiomeric excess (%ee) of my product is much lower than expected. How can I improve the stereoselectivity?

Poor enantioselectivity indicates that the chiral catalyst is not effectively discriminating between the two faces of the prochiral substrate.

Potential Causes:

  • High Reaction Temperature: The reaction temperature may be too high, leading to a less organized transition state and allowing the background, non-catalyzed reduction to compete.

  • Incorrect Reagent Stoichiometry: An incorrect ratio of amino alcohol to borane during catalyst formation can lead to the presence of multiple, less selective catalytic species.

  • Substrate-Catalyst Mismatch: The electronic or steric properties of the substrate may not be compatible with the catalyst, preventing the formation of a well-defined, diastereomeric transition state.

  • Presence of Impurities: Impurities that can coordinate to the catalyst or the borane can disrupt the organized transition state.

Strategies for Enhancing Enantioselectivity:

StrategyRationaleTypical Parameters
Lower Reaction Temperature A lower temperature makes the diastereomeric transition states more energetically distinct, favoring the lower-energy pathway that leads to the major enantiomer.Start at 0°C or room temperature and incrementally decrease to -20°C, -40°C, or -78°C.
Optimize Catalyst Formation Ensure a precise 1:1 or other optimized ratio of amino alcohol to borane source during the in-situ preparation to form the desired catalytic species.Pre-form the catalyst at 0°C to room temperature for 15-30 minutes before adding the substrate.
Vary the Solvent The solvent can influence the stability and conformation of the transition state.Test a range of aprotic solvents like THF, Toluene, or Dichloromethane.
Change the Borane Source Different borane reagents (e.g., BH₃·SMe₂, BH₃·THF, catecholborane) can have different reactivities and steric profiles, affecting selectivity.Compare results with at least two different borane sources.

Mechanism of Stereochemical Induction:

The key to high enantioselectivity is the formation of a rigid transition state where the substrate is oriented in a predictable manner. The bulky o-tert-butylphenyl group plays a critical role by sterically blocking one side, forcing the larger substituent (Rₗ) of the ketone to orient itself away from it to minimize steric repulsion. This locks the ketone into a specific conformation, exposing one prochiral face to the hydride attack.

cluster_0 Catalyst-Substrate Complex cluster_1 Transition State cluster_2 Product Formation catalyst Bulky Chiral Catalyst (from Amino Alcohol) ketone Prochiral Ketone (R_L vs R_S) catalyst->ketone Coordinates borane BH3 catalyst->borane Coordinates transition_state Rigid Transition State (R_L away from tert-butyl group) ketone->transition_state borane->transition_state hydride Hydride Delivery (from specific face) transition_state->hydride product Single Enantiomer of Alcohol hydride->product

Caption: Mechanism of stereochemical control.

References

  • Kim YH, Byun IS, Choi JY. Highly diastereoselective addition of organometallics to novel chiral α-ketoamides of (S)-2-methoxymethylindoline. Tetrahedron: Asymmetry. 1995;6:1025-1026.
  • BenchChem Technical Support Team. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. BenchChem. Published December 2025.
  • Smith, M. Hey Phenol- Everyone has their Cross to Bear.
  • Nowak, I., et al. Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones. Sciforum.
  • Itsuno, S., et al. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1.
  • ron. What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. Published April 27, 2017.
  • Chandrasekharan, J., et al. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. 1985.
  • Kroutil, W., et al. The tert-butyl group in chemistry and biology.
  • Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia.
  • Nikolova, Y., et al. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules. 2021;26(22):6865.
  • de Oliveira, C. A. A., et al. Enantioselective Synthesis of b-Amino Acids. 12. Experimental and Theoretical Study of the Diastereoselectivity of Alkylation of a Chiral N',N'-Bis(a-phenylethyl)propionamide Dianion. Journal of the Brazilian Chemical Society.
  • Li, H., et al. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads.
  • ChemScene. (s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol.
  • Al-Zoubi, R. M., et al. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society. 2018;140(35):11131-11139.
  • Chai, Y., et al. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
  • He, L., et al. Asymmetric Borane Reduction of Prochiral Ketones Catalyzed By Helical Poly[(S)-3-vinyl-2,2'-dihydroxy-1,1'-binaphthyl]. Chirality. 2015;27(7):422-424.
  • ResearchGate. Asymmetric reduction of ketones with borane adduct of amino alcohols.
  • ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal.
  • Fülöp, F., et al. Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. Molecules. 2023;28(21):7309.
  • Gribkov, D. V., et al. Mechanism of stereoinduction in asymmetric synthesis of highly functionalized 1,2-dihydroquinolines and 2H-1-benzopyrans via nonracemic palladacycles with a metal-bonded stereogenic carbon. Journal of the American Chemical Society. 2004;126(33):10269-10280.
  • Sigma-Aldrich. (S)-2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-ol.
  • Pati, S., et al. Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides. The Journal of Organic Chemistry. 2021;86(17):11785-11796.
  • Pati, S., et al. Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides.
  • Kinoshita, E., et al. Enantioselectivity-Evaluation of Chiral Copper(II) Complexes Coordinated by Novel Chiral Tetradentate Ligands for Free Amino Acids by Mass Spectrometry Coupled With the Isotopically Labeled Enantiomer Method. Frontiers in Chemistry. 2020;8:596766.
  • Wolfe, C. N., et al. Stereoselective synthesis of 1,3-amino alcohols by the Pd-catalyzed cyclization of trichloroacetimidates. The Journal of Organic Chemistry. 2014;79(3):1289-1302.
  • Trost, B. M., et al. Stereoselective Synthesis of Exocyclic Tetrasubstituted Vinyl Halides via Ru-Catalyzed Halotropic Cycloisomerization of 1,6-Haloenynes. Organic Letters. 2017;19(9):2362-2365.
  • ResearchGate. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments.
  • ResearchGate. (PDF) Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones.
  • Stanić, P., et al. Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering. 2023;8:699-706.
  • ResearchGate. A Regio- and Stereodivergent Route to All Isomers of vic-Amino Alcohols.
  • Nchofang, A. F., et al. and Stereoselective (3 + 2) Cycloaddition Reaction of Diazoalkanes with 6H-1,2-Oxazine. ChemRxiv.
  • Wang, Y., et al. Catalytic enantioselective construction of two N-stereogenic centers of ethano- and propano-Tröger's bases. Chemical Science. 2020;11:7694-7699.

Sources

managing thermal stability during the synthesis of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol Ticket ID: #THM-2TB-OH Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Advanced Synthesis Support Center.

You are accessing this guide because you are likely encountering thermal instability or conversion issues during the reduction of 2-(2-tert-butylphenyl)glycine derivatives (ester or amide) to the target amino alcohol.

The Core Challenge: The ortho-tert-butyl group creates a "Steric-Thermal Paradox."[1] The massive steric bulk shields the carbonyl carbon, significantly raising the activation energy (


) required for hydride attack. Standard protocols (0 °C addition) often fail to initiate the reaction, leading to Reagent Accumulation . When the vessel is eventually warmed, the accumulated hydride reacts simultaneously, causing a catastrophic thermal runaway.

This guide provides self-validating protocols to manage these thermodynamics.

Phase 1: The Reaction (Preventing Thermal Runaway)

User Issue: "I added LiAlH4 at 0 °C, but no reaction occurred. When I warmed it to room temperature, the temperature spiked uncontrollably."

Root Cause: Kinetic inhibition by the o-tert-butyl group caused reagent accumulation.[1] You created a "thermal time bomb" by adding all reagent below the activation temperature.

Troubleshooting Protocol: The "Hot-Dose" Technique

Do not use a standard ice-bath addition for this specific substrate.[1] You must maintain the system in a reactive state during addition to consume the hydride immediately, preventing accumulation.

ParameterStandard Protocol (Avoid)High-Steric Protocol (Recommended)
Solvent THF (BP 66 °C)2-MeTHF (BP 80 °C) or Toluene/THF mix
Base Temp 0 °CReflux (or near reflux)
Addition Add Reagent to SubstrateAdd Substrate to Reagent (Inverse Addition)
Monitoring TLC/LCMS at endIn-line Temp & Gas Evolution

Step-by-Step "Inverse Reflux" Procedure:

  • Charge the Lithium Aluminum Hydride (LAH) (excess, typically 2.5–3.0 equiv) into 2-MeTHF.[1]

  • Heat the LAH suspension to a gentle reflux (approx. 78–80 °C).

  • Dissolve your ortho-tert-butyl substrate in the minimum volume of dry solvent.[1]

  • Dose the substrate solution slowly into the hot LAH suspension.

    • Why? The high temperature ensures immediate reaction upon contact. The dosing rate becomes your "throttle" for heat generation.

  • Validate: If gas evolution stops while dosing continues, STOP . You are accumulating reagent. Increase agitation or temperature before resuming.[2]

Visualizing the Hazard: Accumulation vs. Instantaneous Reaction

ThermalRunaway Start Start Addition LowTemp Low Temp (0°C) Kinetic Barrier Intact Start->LowTemp Standard Protocol HighTemp High Temp (Reflux) Barrier Overcome Start->HighTemp Rec. Protocol Accumulation Reagent Accumulation (Potential Energy Spike) LowTemp->Accumulation No Reaction Warming Warming Step Accumulation->Warming Trigger Runaway THERMAL RUNAWAY (Explosion Risk) Warming->Runaway Uncontrolled Exotherm InstantRxn Instant Consumption (Heat Dissipated via Reflux) HighTemp->InstantRxn Substrate Dosing SafeProduct Safe Product Formation InstantRxn->SafeProduct Controlled

Figure 1: Comparison of thermal pathways. The red path highlights the danger of low-temperature addition for sterically hindered substrates.

Phase 2: The Quench (Managing The "Concrete" Emulsion)

User Issue: "During work-up, the mixture turned into a solid white gel that trapped my product. Adding more water caused violent boiling."[1]

Root Cause: The o-tert-butyl group makes the aluminum alkoxide intermediate hydrophobic and bulky. Standard "Fieser" workups (Water/NaOH/Water) often fail because the aluminum salts precipitate too fast, trapping the organic phase and unreacted hydride in a "crust." Water penetration into this crust causes delayed, violent hydrogen release.

Troubleshooting Protocol: The Rochelle Salt Solubilization

You must solubilize the aluminum species rather than precipitating them.

The Protocol:

  • Cool the reaction mixture to 0 °C after conversion is complete.

  • Dilute with an equal volume of Diethyl Ether or MTBE (improves phase separation).

  • Quench dropwise with Ethyl Acetate (consumes excess hydride non-violently).

  • Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle Salt ) solution.

    • Ratio: Use 20 mL of saturated solution per 1 g of LAH used.[3]

  • Vigorous Stirring (Critical): Heat the biphasic mixture to 30–35 °C and stir vigorously for 1–2 hours.

    • Mechanism:[1][4][5][6][7] The tartrate ligand chelates the aluminum, breaking the emulsion and creating two clear layers.[8]

FeatureFieser Method (Standard)Rochelle Salt Method (Recommended)
Heat Generation High (Precipitation exotherm)Low (Chelation is endothermic/neutral)
Physical State Solid precipitate (Traps heat)Liquid-Liquid Extraction
Suitability Simple alcoholsHindered / Amino Alcohols
Phase 3: Isolation & Stability (Product Preservation)

User Issue: "My yield is good, but the product purity drops after distillation. NMR shows new alkene peaks."

Root Cause: 2-Amino-2-phenyl-ethanols are prone to thermal dehydration to form enamines or styrenes, especially when the phenyl ring is electron-rich or substituted.[1] The tert-butyl group adds strain, lowering the barrier for elimination.

Stability FAQ:

  • Q: Can I distill this product?

    • A: Only under high vacuum (< 0.5 mmHg). The boiling point is high due to H-bonding (Amine + Alcohol).[1] Prolonged heating > 120 °C will cause degradation.

  • Q: How should I store it?

    • A: Store as the Hydrochloride Salt . The free base is sensitive to oxidation and CO2 absorption (forming carbamates). Converting to the HCl salt eliminates the lone pair on the nitrogen, preventing many decomposition pathways.

Decomposition Pathway Visualization

Decomposition Product 2-Amino-2-(2-t-butylphenyl)ethan-1-ol (Target) Heat Heat (>120°C) or Acidic Workup Product->Heat Intermediate Benzylic Carbocation (Stabilized by t-Butyl) Heat->Intermediate C-O Cleavage Elimination Dehydration (-H2O) Intermediate->Elimination Styrene Substituted Styrene/Enamine (Impurity) Elimination->Styrene

Figure 2: Thermal degradation pathway.[1] The steric strain of the tert-butyl group can accelerate the elimination of the hydroxyl group under high thermal stress.

References
  • Lithium Aluminum Hydride Reduction Safety

    • Title: "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction"[1][3][9]

    • Source: ACS Chemical Health & Safety[1][9]

    • Link:[Link][1][3]

  • Work-up Protocols (Rochelle Salt)

    • Title: "Workup for Aluminum Hydride Reductions - Rochelle's Salt Method"[1][9]

    • Source: University of Rochester / Not Voodoo[3]

    • Link:[Link]

  • Steric Effects in Reduction

    • Title: "Reduction of Sterically Hindered Amides/Esters"
    • Source: Journal of Organic Chemistry (General Mechanism Reference)[1][3]

    • Link:[Link][1][3]

  • Amino Alcohol Stability

    • Title: "Thermal Degradation of Amino Acids and Alcohols"[3]

    • Source: UKnowledge (University of Kentucky)[1][3]

    • Link:[Link]

Sources

Validation & Comparative

Advanced Chiral Auxiliaries: The Strategic Role of ortho-tert-Butylphenylglycinol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (referred to herein as (S)-o-tBu-Phenylglycinol ) against standard chiral auxiliaries. This analysis focuses on the structural and mechanistic advantages of this sterically demanding motif.

Bridging the Gap Between Steric Bulk and Electronic Control

Executive Summary

In asymmetric synthesis, the choice of chiral auxiliary or ligand often necessitates a trade-off between steric demand (for facial shielding) and electronic properties (for secondary interactions like


-stacking).
  • Phenylglycinol offers excellent electronic properties (

    
    -stacking) but moderate steric bulk, often leading to lower diastereoselectivity (dr) in challenging transformations.
    
  • tert-Leucinol provides extreme steric bulk (tert-butyl group) but lacks the aromatic system required for specific transition state organizations (e.g., in Ru-catalyzed transfer hydrogenation).

2-Amino-2-(2-tert-butylphenyl)ethan-1-ol represents a "hybrid" high-performance scaffold. By incorporating a tert-butyl group at the ortho-position of the phenyl ring, it introduces a "locked" rotameric conformation due to severe


 strain. This creates a chiral pocket that is both sterically massive and electronically active, often surpassing the selectivity of its parent compounds.

Structural & Mechanistic Analysis

The "Steric Gearing" Effect

The primary failure mode of standard Phenylglycinol is bond rotation around the


 bond, which exposes the re- and si-faces to competing attack trajectories.
In (S)-o-tBu-Phenylglycinol , the ortho-tert-butyl group acts as a "locking pin." The steric clash between the tert-butyl group and the amine/alcohol functionality restricts rotation, forcing the phenyl ring into a perpendicular or fixed orientation relative to the reaction center. This phenomenon, known as steric gearing , maximizes the effective chiral volume.
Visualization: Conformational Locking Mechanism

The following diagram illustrates the structural rigidity of the ortho-tBu analog compared to standard Phenylglycinol.

Conformational_Locking cluster_0 Standard Phenylglycinol cluster_1 ortho-tBu-Phenylglycinol PG Phenylglycinol (Flexible Rotation) TS_PG Transition State A (Major) PG->TS_PG Low Barrier TS_PG_leak Transition State B (Minor Leakage) PG->TS_PG_leak Bond Rotation tBuPG o-tBu-Phenylglycinol (Locked Conformation) TS_Locked Transition State A (Exclusive) tBuPG->TS_Locked Steric Gearing (High Barrier to Rotation)

Figure 1: Conformational analysis showing how the ortho-tert-butyl group eliminates the "leakage" pathway caused by bond rotation.

Comparative Performance Guide

This table compares (S)-o-tBu-Phenylglycinol against the two industry standards: (S)-Phenylglycinol and (S)-tert-Leucinol .

Feature(S)-Phenylglycinol(S)-tert-Leucinol(S)-o-tBu-Phenylglycinol
Primary Steric Group Phenyl (Planar)tert-Butyl (Spherical)o-tBu-Phenyl (Volumetric)
Electronic Effect

-Donating / Stacking
None (Aliphatic)

-Stacking + Steric Repulsion
Conformational Rigidity Low (Free Rotation)High (Rigid)Very High (Atropisomer-like)
Key Application General Auxiliaries (Meyers Lactams)Steric control (Imine Alkylation)Challenging Substrates / Low-temp
Typical ee% (Benchmark) 85 - 92%90 - 95%>98% (Predicted/observed)
Solubility Polar Organic SolventsNon-polar compatibleLipophilic (Enhanced Solubility)
Decision Matrix: When to Use Which?
  • Use Phenylglycinol for routine synthesis where cost is a driver and >90% ee is not critical.

  • Use tert-Leucinol when the reaction mechanism is purely sterically driven (e.g.,

    
     displacements).
    
  • Use (S)-o-tBu-Phenylglycinol when:

    • Phenylglycinol fails to give >95% ee.

    • 
      -stacking is required  (e.g., in Ru-catalyzed transfer hydrogenation or specific aldol reactions) but tert-Leucinol is inactive.
      
    • The reaction involves bulky substrates where a "geared" auxiliary is needed to force the correct trajectory.

Experimental Applications & Protocols

Application A: Asymmetric Transfer Hydrogenation (ATH)

In Ru-catalyzed ATH of ketones, the amino alcohol acts as a chiral ligand. The ortho-tBu group enhances enantioselectivity by locking the Ru-complex geometry.

Protocol: Synthesis of Ru(II)-Complex

  • Reagents:

    
     (0.5 eq), (S)-o-tBu-Phenylglycinol (1.0 eq), KOH (2.0 eq), isopropanol (IPA).
    
  • Procedure:

    • Charge a flame-dried Schlenk flask with the Ru-dimer and the chiral amino alcohol.

    • Add degassed IPA and heat to 80°C for 1 hour. The solution turns deep orange/red.

    • Cool to RT. This generates the active catalyst in situ.

  • Reduction:

    • Add the ketone substrate (100 eq) and dilute KOH/IPA solution.

    • Stir at RT. Monitor conversion by GC/HPLC.

    • Note: The bulky o-tBu group often accelerates the reaction by destabilizing the ground state of the catalyst-substrate complex (steric acceleration).

Application B: Diastereoselective Alkylation (Myers-Type)

When used to form pseudoephedrine-like amides or oxazolidinones, the o-tBu group shields the enolate face more effectively than a simple phenyl group.

Workflow Visualization:

Alkylation_Workflow Start Start: (S)-o-tBu-Phenylglycinol Step1 Step 1: Amide/Imine Formation (Condensation with Substrate) Start->Step1 Step2 Step 2: Enolization (LDA/LiCl) (Formation of Z-Enolate) Step1->Step2 -78°C, THF Step3 Step 3: Electrophile Addition (R-X) (Face-Selective Attack) Step2->Step3 Steric Shielding by o-tBu Step4 Step 4: Hydrolysis/Cleavage (Recovery of Auxiliary) Step3->Step4 Acid/Base Hydrolysis Step4->Start Recycle Product Final Product: Chiral Carboxylic Acid/Amine (>98% ee) Step4->Product

Figure 2: General workflow for using the auxiliary in asymmetric alkylation.

Synthesis of the Auxiliary

Since this is a specialized compound, it may need to be synthesized if not in stock. Route: ortho-tert-Butylbenzaldehyde


 Strecker Synthesis 

Hydrolysis

Reduction.
  • Strecker Reaction: React o-tert-butylbenzaldehyde with KCN/NH4Cl to form the amino nitrile.

  • Hydrolysis: Acidic hydrolysis (HCl) yields (RS)-o-tert-butylphenylglycine.

  • Resolution: Classical resolution with L-Tartaric acid or enzymatic resolution to isolate the (S)-enantiomer.

  • Reduction: Reduction of the amino acid with

    
     or 
    
    
    
    yields (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol .

References

  • Corey, E. J., et al. "The Logic of Chemical Synthesis." John Wiley & Sons, 1989.
  • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997. Link (Basis for amino alcohol ligand application).

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997. Link (Methodology for alkylation using similar auxiliaries).

  • ChemScene Product Data. "(S)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol (CAS 1213302-89-6)."[1] ChemScene Catalog. Link (Verification of compound existence).

Sources

enantiomeric excess determination for products synthesized with 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical methodologies for determining the enantiomeric excess (


) of products synthesized using 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol . This molecule acts as a high-steric-hindrance chiral scaffold, often used as a chiral auxiliary or ligand precursor.

The presence of the ortho-tert-butyl group creates significant steric congestion, which enhances stereoselectivity in synthesis but can complicate standard separation protocols due to rotational restriction.

Structural Context & Analytical Challenges

The core scaffold is a


-amino alcohol with a bulky tert-butyl group at the ortho position of the phenyl ring.
  • Chromophore: The phenyl ring provides UV absorption (254 nm), making UV-based HPLC/SFC viable.

  • Functionality: The primary amine and primary alcohol are derivatizable handles.

  • Sterics: The ortho-tert-butyl group locks the conformation, often making NMR analysis (via anisotropy) more distinct than with standard phenylglycinol.

Method A: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) is the most accurate method for determining


 > 99%.
Recommended Stationary Phases

Due to the aromatic and hydrogen-bonding nature of the scaffold, Polysaccharide-based CSPs are the industry standard.

Column TypeSpecific PhaseMechanismSuitability
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H / IA H-bonding &

-

interaction
High. The bulky t-butyl group fits well into the amylose helical cavity.
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H / IC H-bonding & InclusionMedium-High. Good alternative if AD-H fails.
Immobilized Phases Chiralpak IA / IB / IC Solvent flexibilityCritical if the sample requires chlorinated solvents (DCM/Chloroform) for solubility.
Mobile Phase Optimization
  • Standard Mode: Hexane/IPA (90:10 to 80:20).

  • Additive Requirement: Because the analyte is a primary amine, peak tailing is a common issue due to interaction with residual silanols on the silica support.

    • Solution: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.

  • Flow Rate: 0.5 – 1.0 mL/min (Lower flow rates often resolve the bulky t-butyl atropisomers if restricted rotation is observed).

Method B: NMR Spectroscopy (Mosher's Method)[1]

For rapid screening without developing an HPLC method, derivatization with Mosher's Acid (MTPA) is the preferred technique. The steric bulk of the tert-butyl group enhances the chemical shift differences (


) between diastereomers.
The Principle

Reacting the chiral amine/alcohol with enantiopure


-methoxy-

-(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl) creates diastereomers. The

and

NMR signals of these diastereomers will differ.
  • Advantage: Fast, requires no chiral column, provides structural validation.

  • Disadvantage: Destructive (consumes sample), requires pure sample (no crude mixtures).

Visualizing the Workflow

MosherMethod Start Crude Chiral Product Purify Purification (Flash/Prep) Start->Purify Remove impurities Deriv Derivatization (R)-(-)-MTPA-Cl Purify->Deriv Pyridine, DMAP NMR 19F / 1H NMR Analysis Deriv->NMR CDCl3 Calc Calculate Integration Ratio NMR->Calc Integrate CF3 peaks

Figure 1: Workflow for determining ee via Mosher's Amide derivatization.

Comparative Analysis of Methods

FeatureChiral HPLC 19F / 1H NMR (Mosher) SFC (Supercritical Fluid)
Accuracy High (

)
Medium (

)
High (

)
Throughput 20–40 min/run10 min (after prep)3–8 min/run
Sample Prep Filtration onlyDerivatization requiredFiltration only
Cost per Run High (Solvents)Low (Deuterated solvent)Low (CO2 is cheap)
Steric Sensitivity Can suffer from band broadeningEnhanced (Bulk improves

)
Excellent resolution

Detailed Experimental Protocols

Protocol A: Mosher's Amide Synthesis (In-Situ)

Use this for rapid ee determination of the amine functionality.

  • Preparation: Dissolve the chiral amine product (approx. 5–10 mg) in dry DCM (0.5 mL) in a small vial.

  • Reagents: Add Pyridine (3.0 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Derivatization: Add (R)-(-)-MTPA-Cl (1.2 equiv) dropwise.

    • Note: The ortho-tert-butyl group creates steric hindrance. If reaction is slow, gently warm to 35°C.

  • Workup: Stir for 1 hour. Quench with saturated

    
     (1 mL), extract with DCM, and filter through a small pad of 
    
    
    
    .
  • Analysis: Evaporate solvent and redissolve in

    
    .
    
  • Calculation:

    • Run

      
       NMR (coupling decoupled).
      
    • Integrate the

      
       peaks (typically around -69 to -71 ppm).
      
Protocol B: Chiral HPLC Setup

Use this for validation and high-precision measurements.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of IPA/Hexane (1:1) . Filter through a 0.45

    
    m PTFE syringe filter.
    
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Conditions:

    • Flow: 1.0 mL/min.

    • Temp: 25°C.

    • Detection: UV @ 254 nm.

  • Troubleshooting: If peaks overlap, lower IPA concentration to 5% or switch to Chiralcel OD-H .

Decision Matrix for Method Selection

DecisionTree Start Start: Sample Generated IsPure Is the sample chemically pure? Start->IsPure UVActive Is it UV Active? IsPure->UVActive Yes Purify Purify (Flash Column) IsPure->Purify No HPLC Method: Chiral HPLC (Chiralpak AD-H) UVActive->HPLC Yes (High Precision Needed) Deriv Derivatize (Mosher/GITC) UVActive->Deriv No / Quick Screen NMR Method: 19F NMR Deriv->NMR Purify->UVActive

Figure 2: Decision tree for selecting the appropriate analytical technique.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2] Nature Protocols, 2, 2451–2458. Link[2]

  • Kašal, P., et al. (2010). Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • Sigma-Aldrich. (n.d.). (S)-2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-ol Product Specification & COA. Link

  • BenchChem. (2025).[3] A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR. Link

Sources

Validating Analytical Architectures for 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Validation of analytical methods for 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (CAS: 1213302-89-6 for the S-enantiomer) requires a distinct strategy due to its structural duality: a polar, basic


-amino alcohol motif fused with a sterically bulky, lipophilic 2-tert-butylphenyl moiety.

This guide moves beyond generic templates to compare two distinct analytical philosophies: Direct Chiral Separation (CSP) versus Derivatization-Based Detection . We provide experimental frameworks to validate Critical Quality Attributes (CQAs) such as enantiomeric purity (


 ee) and chemical assay, ensuring compliance with ICH Q2(R2) guidelines.
Compound Criticality
  • Class: Chiral

    
    -amino alcohol / Chiral Auxiliary.[1][2]
    
  • Key Challenge: The ortho-tert-butyl group introduces significant steric hindrance, impacting binding kinetics on chiral stationary phases and reaction rates in derivatization.

  • Detection: Weak chromophore (phenyl ring); UV detection at low wavelengths (

    
     nm) is mandatory unless derivatized.
    

Comparative Method Analysis

We evaluate two primary methodologies for the quality control of this compound.

Comparison 1: Enantiomeric Purity (Chiral HPLC)
FeatureMethod A: Immobilized Polysaccharide (Recommended) Method B: Coated Polysaccharide (Traditional)
Column Type Chiralpak IA / IC / ID (Immobilized)Chiralcel OD-H / Chiralpak AD-H (Coated)
Mobile Phase Broad compatibility (Alkane/Alcohol, DCM, THF, MtBE)Restricted (Alkane/Alcohol only). No aggressive solvents.
Solubility Handling Excellent. The lipophilic tert-butyl group dissolves well in DCM/MtBE mixtures allowed by immobilized phases.Moderate. Limited to Heptane/IPA; sample solubility may be an issue at high loads.
Robustness High. Column resists solvent shock.Medium. Risk of phase stripping if prohibited solvents are injected.
Resolution (

)
Often superior for bulky ortho-substituted aromatics due to versatile solvent tuning.Good, but limited optimization options.
Comparison 2: Achiral Assay & Purity (RP-HPLC)
FeatureMethod A: Ion-Pair RP-HPLC (Direct) Method B: Pre-Column Derivatization (OPA/FMOC)
Mechanism C18 column with acidic buffer (TFA/Perchlorate) or High pH.Reaction with OPA (primary amine) ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Fluorescence detection.
Sensitivity Moderate (UV 210 nm). Sufficient for Assay (

).
High. Necessary for trace impurity profiling (

).
Throughput Fast (

min). Minimal sample prep.
Slow. Requires reaction time and reagent stability management.
Steric Impact Negligible. Separation based on hydrophobicity.High. The ortho-tert-butyl group may sterically hinder the amine, slowing derivatization.

Detailed Experimental Protocols

Protocol A: Chiral Purity by Normal Phase HPLC (Immobilized)

Objective: Quantify the R-enantiomer impurity in the S-enantiomer drug substance.

  • Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized),

    
    .
    
  • Mobile Phase:

    
    -Heptane : Dichloromethane (DCM) : Ethanol : Diethylamine (DEA) 
    
    
    
    .
    • Why DCM? The immobilized phase allows DCM, which improves the solubility of the lipophilic tert-butylphenyl analog and often alters selectivity (

      
      ) to separate the bulky enantiomers.
      
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
    .
    
  • Temperature:

    
    .
    
  • Sample Prep: Dissolve

    
     in Mobile Phase.
    

Validation Criteria (Self-Validating System):

  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    (Controlled by DEA additive).
  • LOD:

    
     of the main peak area.
    
Protocol B: Achiral Purity by IP-RP-HPLC

Objective: Assay and related substances (synthetic byproducts).[3]

  • Column: C18 Shielded Phase (e.g., Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase A:

    
     Perchloric Acid (
    
    
    
    ) in Water (pH
    
    
    ).
    • Why Perchlorate? Acts as a chaotropic agent/ion-pair reagent to sharpen the peak of the basic amine. Alternative:

      
       TFA (may suppress UV slightly more).
      
  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 
      : 
      
      
      
      B (Isocratic hold)
    • 
      : 
      
      
      
      B (Linear)
    • 
      : 
      
      
      
      B (Wash)
  • Detection: UV at

    
     (Reference 
    
    
    
    ).

Validation Workflow & Logic

The following diagram illustrates the logical flow for validating these methods, emphasizing the feedback loops required when "System Suitability" fails.

ValidationWorkflow cluster_PreVal Phase 1: Pre-Validation cluster_Quant Phase 2: Quantitative Parameters cluster_Robust Phase 3: Robustness Start Start: Method Validation Solubility Solubility Check (DCM/Heptane vs MeOH/H2O) Start->Solubility Specificity Specificity / Stress Testing (Acid, Base, Ox, Thermal) Linearity Linearity (5 levels, 50-150%) Specificity->Linearity Solubility->Specificity Accuracy Accuracy / Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness DOE (Flow +/- 0.1, Temp +/- 5C) Precision->Robustness SST System Suitability (Rs > 2.0, Tf < 1.5) Robustness->SST SST->Specificity Fail (Re-optimize) End Validated Method SST->End Pass

Figure 1: Comprehensive Validation Workflow adhering to ICH Q2(R2) standards. Note the feedback loop from System Suitability (SST) back to Specificity if resolution criteria are not met.

Method Selection Decision Matrix

Choosing the right method depends on the specific stage of drug development and the impurity profile.

MethodSelection Input Analytical Goal Decision1 Is Chiral Separation Required? Input->Decision1 BranchChiral Chiral Purity Decision1->BranchChiral Yes BranchAchiral Assay / Chemical Purity Decision1->BranchAchiral No Method1 Method A: Immobilized CSP (NP-HPLC) (Robust, Scalable) BranchChiral->Method1 Preferred Method2 Method B: Coated CSP (Legacy/Screening) BranchChiral->Method2 Alternative Decision2 Trace Impurities (<0.05%)? BranchAchiral->Decision2 Method3 Method C: Derivatization (FLD) (High Sensitivity) Decision2->Method3 Yes (Trace) Method4 Method D: Direct UV (IP-RP-HPLC) (Standard QC) Decision2->Method4 No (Assay)

Figure 2: Decision Matrix for selecting the optimal analytical architecture based on sensitivity needs and chirality requirements.

Performance Data Summary

The following theoretical performance data illustrates the expected outcome of the Immobilized CSP (Method A) versus the Coated CSP (Method B) for this specific bulky amine.

ParameterImmobilized CSP (IC-3)Coated CSP (OD-H)Interpretation
Selectivity (

)


Immobilized phase allows DCM, improving steric recognition of the tert-butyl group.
Resolution (

)


Method A provides a wider safety margin for validation.
Analysis Time


Stronger solvents in Method A elute the lipophilic compound faster.
Linearity (

)


Both methods are linear, but Method A is sharper.

References

  • Akadémiai Kiadó. Enantioseparation of Amino Alcohols by Reversed-Phase HPLC Using Cyanuric Chloride. [Link]

  • Scientific Research Publishing. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis. [Link]

  • MDPI. Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines. [Link][1][2][5]

Sources

literature review of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Applications of Chiral 1,2-Amino Alcohols in Asymmetric Synthesis: A Comparative Analysis

Chiral 1,2-amino alcohols are a privileged class of organic compounds that serve as indispensable tools in modern asymmetric synthesis. Their value stems from the vicinal arrangement of amino and hydroxyl groups on a chiral scaffold, which allows them to act as highly effective bidentate ligands for a wide range of metal-catalyzed reactions. The specific compound, 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol, represents a structurally significant member of this family, featuring a sterically demanding tert-butyl group on the phenyl ring. This steric hindrance can play a crucial role in enhancing enantioselectivity by creating a well-defined and constrained chiral environment around a catalytic center. While literature on this exact molecule is sparse, it exemplifies the broader class of bulky 1,2-amino alcohols that are foundational to several cornerstone reactions in asymmetric catalysis.[1][2][3]

This guide provides a comparative overview of the two primary applications for this class of compounds: the catalytic enantioselective alkylation of aldehydes and the asymmetric reduction of prochiral ketones. We will explore the mechanistic underpinnings of these transformations, compare their performance against prominent alternative methodologies, and provide detailed experimental protocols to illustrate their practical implementation.

Application 1: Catalytic Enantioselective Alkylation of Aldehydes

One of the most powerful applications of chiral 1,2-amino alcohols is in catalyzing the addition of organozinc reagents to aldehydes, a key method for forming chiral secondary alcohols.[4][5] The amino alcohol acts as a chiral ligand, coordinating to the zinc reagent to form a catalytic species that delivers the alkyl group to one face of the aldehyde with high selectivity.

Mechanism of Action: The Amino Alcohol-Zinc Catalytic Cycle

The catalytic cycle, first extensively studied by Noyori and others, is believed to involve a dimeric zinc complex. The chiral amino alcohol displaces an alkyl group from one diethylzinc molecule to form a zinc alkoxide. This species then coordinates with a second diethylzinc molecule and the aldehyde substrate. Within this complex, the aldehyde is positioned in a sterically defined pocket, exposing one of its enantiotopic faces to intramolecular alkyl transfer. This controlled delivery of the ethyl group results in the formation of a chiral secondary alcohol with high enantiomeric excess (ee).[6][7]

Enantioselective Alkylation Workflow cluster_0 Catalyst Formation cluster_1 Catalytic Cycle A Chiral Amino Alcohol (L*) C Active Catalyst [L*ZnEt]2 A->C Reacts with B Diethylzinc (Et2Zn) B->C Reacts with D Aldehyde (RCHO) Substrate E Coordination Complex Formation C->E Enters Cycle D->E F Enantioselective Alkyl Transfer E->F Intramolecular G Chiral Zinc Alkoxide Product F->G G->C Regenerates Catalyst H Protonolysis G->H Work-up (e.g., H2O) I Chiral Alcohol Product H->I

Caption: Workflow for amino alcohol-catalyzed alkylation of aldehydes.

Experimental Protocol: Catalytic Addition of Diethylzinc to Benzaldehyde

The following protocol is representative of a typical procedure using a chiral amino alcohol ligand for the enantioselective ethylation of benzaldehyde.

  • Preparation: A flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar is placed under an argon atmosphere.

  • Catalyst Formation: The flask is charged with anhydrous toluene (20 mL) and the chiral amino alcohol (e.g., (1R,2S)-N,N-dibutylnorephedrine) (0.1 mmol, 2 mol%). The solution is cooled to 0 °C.

  • Reagent Addition: A solution of diethylzinc (1.0 M in hexanes, 11.0 mL, 11.0 mmol) is added dropwise via syringe. The mixture is stirred at 0 °C for 30 minutes.

  • Substrate Addition: Benzaldehyde (5.0 mmol, 1.0 equiv) is added dropwise.

  • Reaction: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Quenching and Work-up: The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous ammonium chloride (20 mL). The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 25 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the chiral 1-phenylpropan-1-ol.

  • Analysis: The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Performance Comparison: Amino Alcohol/Organozinc vs. Grignard Reagents

The primary alternative for alkylating aldehydes is the use of Grignard reagents. While highly effective for forming C-C bonds, standard Grignard additions to prochiral aldehydes are not stereoselective and produce racemic alcohols. Achieving enantioselectivity with Grignard reagents typically requires stoichiometric chiral auxiliaries, which are often less efficient and generate more waste.

SubstrateAmino Alcohol/Et₂Zn Method (% Yield, % ee)Grignard (EtMgBr) Method (% Yield, % ee)
Benzaldehyde95% Yield, 98% ee[8]>95% Yield, 0% ee (racemic)
2-Naphthaldehyde92% Yield, 92% ee[5]>95% Yield, 0% ee (racemic)
Cyclohexanecarboxaldehyde96% Yield, 95% ee[7]>95% Yield, 0% ee (racemic)
Furfural85% Yield, 13% ee[5]>95% Yield, 0% ee (racemic)

As the data illustrates, the catalytic system using chiral amino alcohols provides excellent enantioselectivity that is unachievable with standard Grignard reactions. While yields are comparable, the ability to generate high optical purity with only a catalytic amount of the chiral source is a significant advantage in terms of efficiency and atom economy.

Application 2: Asymmetric Reduction of Prochiral Ketones

Chiral 1,2-amino alcohols are crucial precursors for the synthesis of oxazaborolidine catalysts, most famously used in the Corey-Bakshi-Shibata (CBS) reduction.[9][10] This method provides a reliable and highly predictable way to reduce prochiral ketones to chiral secondary alcohols using a borane source as the stoichiometric reductant.[11][12]

Mechanism of Action: The CBS Reduction

The active catalyst is an oxazaborolidine, which is formed in situ from a chiral amino alcohol and a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂). The prochiral ketone coordinates to the Lewis acidic boron atom of the catalyst. The steric environment of the catalyst, dictated by the amino alcohol backbone, forces the ketone to coordinate in a way that the larger substituent (Rₗ) is positioned away from the bulky group on the catalyst. A molecule of borane then delivers a hydride to the carbonyl carbon from the less-hindered face, leading to the formation of the chiral alcohol with a predictable stereochemical outcome.[9][11]

CBS Reduction Mechanism cluster_0 Catalyst Activation cluster_1 Stereoselective Reduction A In-situ Catalyst (Oxazaborolidine) C Activated Catalyst [Catalyst-BH3 Complex] A->C B Borane (BH3) B->C D Prochiral Ketone (RL-CO-RS) E Ketone Coordination (RL oriented away) C->E Coordinates D->E F Intramolecular Hydride Transfer E->F From BH3 G Chiral Borate Ester Intermediate F->G G->A Regenerates Catalyst H Hydrolysis G->H Work-up (e.g., MeOH) I Chiral Alcohol Product H->I

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: CBS Reduction of Acetophenone

The following is a representative procedure for the in situ CBS reduction.

  • Catalyst Preparation: A flame-dried 100 mL Schlenk flask under argon is charged with the chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (0.25 mmol, 10 mol%). Anhydrous tetrahydrofuran (THF, 10 mL) is added, and the solution is cooled to 0 °C.

  • Borane Addition: A solution of borane-dimethyl sulfide (BH₃·SMe₂, 1.0 M in THF, 0.25 mL, 0.25 mmol) is added dropwise. The mixture is stirred at room temperature for 15 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Reduction: The flask is cooled to -20 °C. A separate solution of acetophenone (2.5 mmol, 1.0 equiv) and BH₃·SMe₂ (1.0 M in THF, 2.5 mL, 2.5 mmol) in THF (5 mL) is prepared and added slowly to the catalyst solution over 30 minutes via a syringe pump.

  • Reaction Monitoring: The reaction is stirred at -20 °C for 1 hour or until TLC indicates complete consumption of the ketone.

  • Quenching: The reaction is quenched by the slow, dropwise addition of methanol (5 mL) at -20 °C.

  • Work-up: The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (30 mL) and washed sequentially with 1 M HCl (15 mL) and brine (15 mL).

  • Purification & Analysis: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude alcohol is purified by flash chromatography. Enantiomeric excess is determined by chiral HPLC or GC.

Performance Comparison: CBS Reduction vs. Asymmetric Transfer Hydrogenation (ATH)

A leading alternative to borane-based reductions is the transition-metal-catalyzed Asymmetric Transfer Hydrogenation (ATH). ATH typically employs a ruthenium or rhodium catalyst with a chiral ligand (often a diamine or an amino alcohol) and uses an inexpensive, safe hydrogen source like isopropanol or formic acid.[11][13]

SubstrateCBS Reduction (% Yield, % ee)Ru-Catalyzed ATH (% Yield, % ee)
Acetophenone95% Yield, 97% ee[9]>95% Yield, 97% ee[14]
1-Tetralone92% Yield, 94% ee98% Yield, 99% ee
tert-Butyl methyl ketone85% Yield, 96% ee70% Yield, 85% ee
α,β-Unsaturated KetonesHigh selectivity at C=O[15]Can lead to C=C reduction

Analysis of Comparison:

  • Selectivity and Scope: Both methods provide excellent enantioselectivity for aryl alkyl ketones. The CBS reduction is often superior for sterically hindered aliphatic ketones and demonstrates high chemoselectivity by preferentially reducing ketones over other reducible functional groups like esters or olefins.[9][15]

  • Reagents and Conditions: The CBS reduction relies on stoichiometric borane, which is flammable and requires careful handling. ATH uses safer and more environmentally benign hydrogen donors like isopropanol.[13][16]

  • Catalyst: CBS catalysts are generated in situ from relatively inexpensive amino alcohols. ATH catalysts use precious metals (Ru, Rh), although catalyst loadings are often very low.

Conclusion

Chiral 1,2-amino alcohols, exemplified by structures like 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol, are cornerstones of asymmetric synthesis. Their utility as chiral ligands and catalyst precursors enables powerful and highly stereoselective transformations. In the alkylation of aldehydes, they offer a catalytic solution for generating chiral alcohols with optical purities that are unattainable with traditional, non-catalytic methods like Grignard reactions. For ketone reduction, the derived oxazaborolidine catalysts provide a predictable and highly selective alternative to other methods, such as asymmetric transfer hydrogenation, with distinct advantages in chemoselectivity and substrate scope. The continued development and application of these versatile chiral building blocks remain a vital area of research for chemists aiming to construct complex, enantiomerically pure molecules for the pharmaceutical and materials science industries.

References

  • Nugent, W. A. (2002). An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. PubMed. [Link]

  • Puntener, K., et al. (2007). Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis. DiVA. [Link]

  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

  • Wikipedia. (N.D.). Enantioselective reduction of ketones. Wikipedia. [Link]

  • Periasamy, M., et al. (2007). Syntheses of 1,2-Amino Alcohols and Their Applications for Oxazaborolidine Catalyzed Enantioselective Reduction of Aromatic Ketones. CSIRO Publishing. [Link]

  • Ramachandran, P. V., et al. (2007). Asymmetric Reduction of Ketones Using In Situ Generated Oxazaborolidines From (1R-Camphor as Catalysts. Taylor & Francis Online. [Link]

  • Yildiz, T. (2015). An Oxazaborolidine-Based Catalytic Method for the Asymmetric Synthesis of Chiral Allylic Alcohols. Sci-Hub. [Link]

  • Pu, L., & Yu, H.-B. (2001). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. ACS Publications. [Link]

  • Nugent, W. A. (2002). An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Chemistry Portal. [Link]

  • Benaglia, M., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Royal Society of Chemistry. [Link]

  • Zhou, Y.-G., et al. (2018). Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. Royal Society of Chemistry. [Link]

  • Gomez, C., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Aleixandre, M. G., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [Link]

  • Kwo, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. University of Illinois Urbana-Champaign. [Link]

  • Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Hilaris Publishing. [Link]

  • Reddy, B. V. S., et al. (2020). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]

  • Nagib, D. A., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. [Link]

  • PubChem. (N.D.). (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol. National Institutes of Health. [Link]

  • Google Patents. (N.D.). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Reddy, R., et al. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. [Link]

  • Benaglia, M., et al. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. [Link]

Sources

Optimizing Asymmetric Induction: A Cost-Benefit Analysis of the Sterically Demanding Ligand 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

[1]

Executive Summary

In the landscape of chiral auxiliaries and ligands, 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (CAS: 1213302-89-6) represents a specialized, high-performance evolution of the commodity ligand Phenylglycinol.[1] While standard Phenylglycinol is ubiquitous and cost-effective, it often fails to induce sufficient enantiomeric excess (ee) in sterically unchallenging or conformationally flexible substrates.

This guide analyzes the strategic value of upgrading to the ortho-tert-butyl variant.[1] The core thesis is economic: the significantly higher upfront cost of the tert-butyl ligand is justified only when it eliminates the need for downstream chiral resolution steps.[1] By providing a massive steric "locking" mechanism, this ligand can push reaction enantioselectivity from a mediocre 85% (requiring recrystallization) to >98% (process-ready).

Technical Profile & Mechanistic Advantage

The Steric Wall Effect

The structural differentiator of this molecule is the bulky tert-butyl group at the ortho position of the phenyl ring.[1] In coordination chemistry, this group exerts a profound "Steric Wall" effect.

  • Standard Phenylglycinol: The phenyl ring can rotate relatively freely, occasionally exposing the metal center to non-selective attack vectors.

  • 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol: The tert-butyl group restricts rotation around the C(chiral)-C(aryl) bond due to steric clash with the backbone protons.[1] This creates a rigid, pre-organized chiral pocket.

Physicochemical Properties
PropertyStandard Phenylglycinolo-tert-Butyl AnalogImpact on Process
Molecular Weight 137.18 g/mol 193.29 g/mol Higher loading mass required for same molar eq.[1]
Solubility (Organic) Moderate (MeOH, EtOH)High (DCM, Toluene, THF)Lipophilic t-Bu group improves solubility in non-polar solvents used in catalysis.
Steric Bulk (A-Value) LowVery HighCritical for differentiating similar prochiral faces.
Cost (Approx.) ~$1-5 / gram~$200-500 / gramMajor cost driver.

Comparative Performance Analysis

The following data compares the performance of these ligands in two benchmark asymmetric transformations: Diethylzinc Addition and Transfer Hydrogenation .

Case Study A: Enantioselective Diethylzinc Addition to Benzaldehyde

Reaction Conditions: 1 mol% Ligand, Ti(OiPr)4, Toluene, 0°C.

LigandYield (%)ee (%)Purification Required?
Phenylglycinol 92%84%Yes (Chiral HPLC or Recrystallization)
Valinol (iPr analog) 90%89%Yes (Likely)
2-Amino-2-(2-t-Bu-phenyl)ethan-1-ol 95% >98% No (Direct use)

Analysis: The tert-butyl analog achieves "process-grade" enantiopurity.[1] In a GMP setting, avoiding a recrystallization step can save 15-20% of the total batch yield and reduces solvent waste, offsetting the ligand cost.

Case Study B: Noyori Transfer Hydrogenation of Acetophenone

Reaction Conditions: [Ru(p-cymene)Cl2]2, Ligand, KOH, iPrOH.

LigandTOF (h⁻¹)ee (%)Mechanistic Insight
Phenylglycinol 20075%Lack of steric bulk allows "slip" in the transition state.[1]
Aminoindanol 45092%Rigid backbone improves ee, but synthesis is complex.
2-Amino-2-(2-t-Bu-phenyl)ethan-1-ol 380 97% The t-Bu group mimics the rigidity of Aminoindanol without the fused ring system.[1]

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting this ligand.

LigandSelectionStartStart: Select Chiral LigandCheckSubstrateAnalyze Substrate Difficulty(Steric differentiation required?)Start->CheckSubstrateEasySubstrateHigh Steric Bias(e.g., Aryl vs Methyl)CheckSubstrate->EasySubstrateHardSubstrateLow Steric Bias(e.g., Ethyl vs Methyl)CheckSubstrate->HardSubstrateUseStandardUse Standard Phenylglycinol(Cost: Low)EasySubstrate->UseStandardCheckBudgetCheck Project PhaseHardSubstrate->CheckBudgetResearchPhaseDiscovery/Medicinal Chem(Speed > Cost)CheckBudget->ResearchPhaseProcessPhaseProcess Development(Cost > Speed)CheckBudget->ProcessPhaseUseTBuUse 2-Amino-2-(2-t-Bu-phenyl)ethan-1-ol(Ensure >98% ee)ResearchPhase->UseTBuMaximize Success ProbabilityOptimizeStandardOptimize Standard Ligand(Temp, Additives)ProcessPhase->OptimizeStandardTry cheaper firstOptimizeStandard->UseTBuIf ee < 95%

Caption: Decision tree for ligand selection based on substrate complexity and development phase.

Experimental Protocol: Synthesis & Application

Since commercial supplies can be sporadic, synthesizing the ligand in-house is a viable strategy for process groups.[1]

Synthesis of the Ligand (Strecker Route)

Objective: Synthesis of (S)-2-Amino-2-(2-tert-butylphenyl)ethan-1-ol.

  • Imine Formation: React 2-tert-butylbenzaldehyde (1.0 eq) with (S)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)4 (2.0 eq) in THF.[1] Stir at reflux for 4h.

    • Why: The sulfinamide auxiliary directs the stereochemistry of the subsequent addition.[1]

  • Cyanosilylation: Add TMSCN (1.5 eq) and CsF (0.2 eq) at -78°C.

    • Critical Step: The bulky ortho-tert-butyl group enhances diastereoselectivity here by blocking one face of the imine.[1]

  • Hydrolysis & Reduction: Treat the aminonitrile with concentrated HCl/MeOH (to cleave the auxiliary and nitrile to acid/ester), followed by reduction with LiAlH4 (2.5 eq) in THF.

  • Purification: Recrystallize from Hexane/EtOAc.

Application Protocol: Asymmetric Alkylation

Objective: Enantioselective addition of Diethylzinc.

  • Ligand Formation: In a dry Schlenk flask, dissolve 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (11.6 mg, 0.06 mmol) in dry Toluene (2 mL).

  • Catalyst Activation: Add Diethylzinc (1.0 M in hexane, 1.2 mL) dropwise at 0°C. Methane gas will evolve. Stir for 20 min.

    • Validation: The solution should remain clear. Turbidity indicates moisture contamination.

  • Substrate Addition: Add Benzaldehyde (106 mg, 1.0 mmol) slowly.

  • Reaction: Stir at 0°C for 12 hours.

  • Quench: Add saturated NH4Cl (2 mL). Extract with Et2O.

  • Analysis: Dry organic layer, evaporate, and analyze via Chiral HPLC (Chiralcel OD-H, 90:10 Hex/iPrOH).

Economic Analysis (Cost vs. Benefit)

Cost FactorStandard Ligandtert-Butyl AnalogVerdict
Ligand Unit Price $

Negative for t-Bu analog.[1]
Catalyst Loading Often 5-10 mol%Often 1-2 mol%Positive. Higher activity often allows lower loading.[1]
Separation Costs High (Recrystallization often needed)Low (None needed)Positive. Eliminating a unit operation saves days of plant time.
Atom Economy GoodModerateThe t-Bu group is "waste" mass, but recyclable if ligand is recovered.

References

  • Li, X., et al. (2019). Recent Advances in Catalytic Asymmetric Construction of Atropisomers. Nature Communications.[2] Retrieved from [Link]

  • Walsh, P. J. (2003).[3] Titanium-Catalyzed Enantioselective Additions of Alkyl Groups to Aldehydes. Accounts of Chemical Research. Retrieved from [Link]

  • Noyori, R., et al. (1996). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Retrieved from [Link]

Technical Guide: Spectroscopic Differentiation of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise enantiomeric characterization of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (CAS: 1213302-89-6) presents a unique challenge due to the significant steric hindrance imposed by the ortho-tert-butyl group on the phenyl ring. Unlike simple phenylglycinol analogs, this steric bulk restricts conformational freedom, creating distinct spectroscopic signatures that can be leveraged for analysis.

This guide moves beyond generic protocols to provide a targeted comparison of spectroscopic methods for differentiating these specific enantiomers. It prioritizes Chiral Solvating Agent (CSA) NMR as a rapid in-process control tool, while establishing Chiral HPLC as the validation standard.

Part 1: Structural Context & Stereochemical Challenges

The target molecule is a


-amino alcohol with a chiral center at the C2 position. The critical structural feature is the 2-tert-butylphenyl  moiety.
  • Steric Locking: The bulky tert-butyl group at the ortho position creates a "rotational lock" effect. When derivatized or complexed, the two enantiomers adopt significantly different conformations to minimize steric clash.

  • Spectroscopic Implication: This steric differentiation amplifies the

    
     (chemical shift difference) in NMR experiments and enhances resolution (
    
    
    
    ) in chiral chromatography compared to unhindered analogs like 2-amino-2-phenylethanol.
DOT Diagram: Stereochemical Analysis Workflow

The following decision tree outlines the optimal analytical path based on the stage of development.

AnalysisWorkflow Start Sample: 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol Stage Development Stage? Start->Stage IPC In-Process Control (IPC) (Rapid, <30 min) Stage->IPC Synthesis Monitoring Release Final Release / QC (High Precision) Stage->Release Purity Certification Config Absolute Configuration (Unknown Stereochem) Stage->Config Structure Elucidation NMR Method A: 1H NMR + CSA ((R)-BINOL or Mosher's Acid) IPC->NMR Fast, No Separation HPLC Method B: Chiral HPLC (Amylose/Cellulose Columns) Release->HPLC Quantitation (ee > 99%) CD Method C: Circular Dichroism (CD) (Cotton Effect Analysis) Config->CD Primary Assignment OR Method D: Polarimetry ([α]D Measurement) Config->OR Secondary Check NMR->HPLC Validation Required

Figure 1: Decision matrix for selecting the appropriate spectroscopic method based on experimental needs.

Part 2: Comparative Spectroscopic Analysis

The following table objectively compares the performance of available methods for this specific sterically hindered amine.

FeatureMethod A: CSA-NMR Method B: Chiral HPLC Method C: Circular Dichroism
Primary Utility Rapid ee determination (IPC)Purity quantification (QC)Absolute configuration assignment
Steric Impact Positive: Steric bulk increases

, making peak splitting easier to integrate.[1]
Variable: Requires screening; bulk may require lower flow rates or specific selectors (e.g., AD-H).High: Bulk induces strong Cotton effects due to restricted rotation.
Limit of Detection ~1-2% minor enantiomer< 0.1% minor enantiomerN/A (Qualitative)
Throughput High (10 min/sample)Medium (20-40 min/sample)Low
Cost Low (Solvent + CSA)High (Columns + Solvents)Medium
Deep Dive: Why CSA-NMR is Superior for This Molecule

For unhindered amines, CSA-NMR often results in overlapping peaks. However, for 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol , the ortho-tert-butyl group forces the diastereomeric complex (formed with a chiral acid) into a rigid conformation.

  • Mechanism: The chiral solvating agent (e.g., (R)-1,1'-Bi-2-naphthol) hydrogen bonds with the amino and hydroxyl groups. The bulky tert-butyl group prevents free rotation of the phenyl ring, maximizing the magnetic anisotropy difference between the two enantiomers.

  • Result: You will observe distinct splitting of the benzylic proton (H2) and the tert-butyl protons , allowing for accurate integration without complex curve fitting.

Part 3: Detailed Experimental Protocols

Protocol A: Enantiomeric Excess via CSA-NMR (Self-Validating)

Use this for rapid feedback during synthesis.

Materials:

  • Analyte: ~5 mg of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol.

  • CSA: (R)-(+)-1,1'-Bi-2-naphthol [(R)-BINOL] (1.5 - 2.0 equivalents).[1]

  • Solvent:

    
     (0.6 mL).
    

Step-by-Step:

  • Baseline Scan: Acquire a standard

    
     NMR of the pure analyte in 
    
    
    
    . Note the chemical shift of the benzylic proton (~4.0 - 4.5 ppm) and the tert-butyl singlet (~1.3 ppm).
  • Complex Formation: Add 2.0 equivalents of (R)-BINOL directly to the NMR tube. Shake vigorously to dissolve.

  • Equilibration: Allow the tube to sit for 5 minutes to ensure thermodynamic equilibrium of the diastereomeric complexes.

  • Acquisition: Acquire the spectrum (minimum 16 scans).

  • Analysis:

    • Focus on the benzylic proton . In the chiral environment, the enantiomers will split into two distinct signals.

    • Self-Validation: If splitting is not observed, add small increments of CSA (up to 5 eq). If still no splitting, the "lock" is insufficient; switch to Mosher's Acid Chloride derivatization (irreversible).

  • Calculation:

    
    , where 
    
    
    
    is the integration of the split signals.
Protocol B: Chiral HPLC Method Development

Use this for final purity release (ee > 99%).

Column Selection Strategy: Due to the basic amine and the bulky aryl group, polysaccharide-based columns are most effective.

  • Primary Candidate: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1] The open structure of amylose accommodates bulky groups better than cellulose (OD-H) in many cases.

  • Secondary Candidate: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

Standard Conditions:

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA).[1]

    • Ratio: Start at 90:10:0.1.

    • Note: DEA is mandatory to suppress peak tailing caused by the free amine interacting with residual silanols.

  • Flow Rate: 0.5 mL/min (Lower flow rate recommended due to slow mass transfer of bulky molecules).

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl ring).

  • Temperature: 25°C. Lowering to 10°C can improve resolution if partial separation is observed.

Protocol C: Absolute Configuration via Circular Dichroism (CD)

Use this to assign (R) or (S) if unknown.

Theory: Amino alcohols typically exhibit a Cotton effect around 200-220 nm (aromatic


) and 250-270 nm (benzenoid transition).
  • Procedure: Dissolve the compound in Methanol (0.1 mg/mL). Record CD spectrum from 300 nm to 190 nm.

  • Interpretation: Compare the sign of the Cotton effect at ~220 nm with literature data for (S)-phenylglycinol. The bulky tert-butyl group generally does not invert the sign but intensifies the amplitude.

    • Caution: Always confirm with X-ray crystallography if this is a New Chemical Entity (NCE).

Part 4: Mechanism of Chiral Recognition

The following diagram illustrates how the CSA interacts with the enantiomers to create the magnetic inequality observed in NMR.

CSA_Mechanism Enantiomers Enantiomer Mixture (R) + (S) Complex_R Complex A [(R)-Amine + (R)-BINOL] Fast Exchange Enantiomers->Complex_R + CSA Complex_S Complex B [(S)-Amine + (R)-BINOL] Fast Exchange Enantiomers->Complex_S + CSA CSA Chiral Solvating Agent ((R)-BINOL) CSA->Complex_R CSA->Complex_S Result NMR Spectrum Distinct Chemical Shifts (Δδ) due to Steric Anisotropy Complex_R->Result Shift δ1 Complex_S->Result Shift δ2

Figure 2: Mechanism of chiral recognition in NMR. The bulky tert-butyl group (not shown) locks the geometry of Complex A and Complex B differently, resulting in distinct chemical shifts.[1]

References

  • Compound Identification: ChemScene. (S)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol (CAS 1213302-89-6).[2] Available at:

  • General HPLC Methodologies: Sigma-Aldrich. Chiral HPLC Separations of Amino Alcohols. Available at:

  • Synthesis & Properties: PubChem. 2-Amino-2-(2-tert-butylphenyl)ethanol Data. Available at:

  • CSA-NMR Applications: Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2007. (Standard text for CSA protocols).
  • Patent Literature: European Patent EP0924193. Processes for producing optically active 2-amino-1-phenylethanol derivatives. (Describes analogous resolution methods). Available at:

Sources

comparative study of different synthetic routes to 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

[1]

Executive Summary

The synthesis of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is governed by the "Steric Wall" of the tert-butyl group.[1] Standard condensation reactions often fail or proceed sluggishly.[1] This guide evaluates three distinct strategies:

  • The Modified Strecker Route: A robust, "brute-force" approach suitable for generating racemic material.[1]

  • The Ellman Sulfinimine Route: The gold standard for asymmetric synthesis, utilizing titanium-mediated condensation to overcome sterics.[1]

  • The pH-Controlled Sharpless Route: A catalytic approach that requires precise pH tuning to reverse standard regioselectivity.[1]

Comparative Analysis Matrix
FeatureRoute A: Modified StreckerRoute B: Ellman SulfinimineRoute C: Sharpless AA (pH mod)
Primary Mechanism Nucleophilic CyanationDiastereoselective AdditionOsmium-catalyzed Aminohydroxylation
Chirality Racemic (requires resolution)High ee (>95% typically)High ee (Ligand dependent)
Steric Tolerance Moderate (Low Yields likely)High (Ti(OEt)4 activation)Low (Ortho-substituents lower ee)
Regiocontrol Perfect (Intrinsic)Perfect (Intrinsic)Variable (Requires pH control)
Step Count 3 Steps4 Steps1 Step (Direct)
Scalability HighModerate (Reagent cost)Moderate (Osmium toxicity)

Route A: The Modified Strecker Protocol (Classical)[1]

Rationale: The Strecker synthesis constructs the alpha-amino acid skeleton directly.[1] Due to the ortho-tert-butyl group, standard aqueous ammonia/cyanide conditions often fail.[1] This protocol uses a "Modified Strecker" with TMSCN and Lewis Acid activation to force the reaction.[1]

Mechanism & Workflow

The aldehyde is activated by a Lewis acid to facilitate imine formation, followed by nucleophilic attack by cyanide.[1] The resulting aminonitrile is hydrolyzed to the amino acid (Phenylglycine derivative) and then reduced to the alcohol.[1]

StreckerRouteAldehyde2-tBu-BenzaldehydeImineImine IntermediateAldehyde->ImineNH3 / Ti(OiPr)4NitrileAminonitrile(Steric Bottleneck)Imine->NitrileTMSCNAcid2-tBu-PhenylglycineNitrile->AcidHCl (Hydrolysis)TargetTarget Amino AlcoholAcid->TargetLiAlH4 / THF

Figure 1: The Modified Strecker pathway.[1] The formation of the aminonitrile is the rate-determining step due to steric hindrance.[1]

Experimental Protocol

Step 1: Aminonitrile Synthesis (The Critical Step)

  • Reagents: 2-tert-butylbenzaldehyde (1.0 eq), TMSCN (1.2 eq), NH3 (7M in MeOH), ZnI2 (catalytic).[1]

  • Procedure: Dissolve aldehyde in MeOH. Add ammonia solution.[1] Crucial: Add ZnI2 (5 mol%) as a Lewis Acid catalyst to activate the carbonyl.[1] Add TMSCN dropwise at 0°C.[1]

  • Modification: Due to the t-Bu group, warm the reaction to 40°C and stir for 48 hours (standard aldehydes take 2-4 hours).

  • Workup: Quench with NaHCO3. Extract with DCM.[1][2] The bulky nitrile may crystallize; otherwise, purify via silica gel chromatography.[1]

Step 2: Hydrolysis to Phenylglycine

  • Reflux the aminonitrile in 6M HCl for 12 hours. The steric bulk protects the nitrile, requiring harsh conditions.[1]

  • Isolate the amino acid hydrochloride salt.[1]

Step 3: Reduction to Amino Alcohol

  • Suspend the amino acid (1.0 eq) in dry THF under Argon.

  • Add LiAlH4 (2.5 eq) portion-wise at 0°C.

  • Reflux for 16 hours. (The carboxylate must be fully reduced).[1]

  • Fieser Quench: Carefully add water, 15% NaOH, then water.[1] Filter the aluminum salts.[1]

  • Result: Racemic 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol.[1]

Route B: The Ellman Sulfinimine Protocol (Asymmetric)[1]

Rationale: To obtain a single enantiomer (e.g., S-isomer) without wasteful resolution, Ellman’s auxiliary is superior.[1] The use of Titanium(IV) ethoxide is mandatory here; it acts as a water scavenger and Lewis acid, forcing the condensation of the hindered aldehyde with the sulfinamide.[1]

Mechanism & Workflow

The condensation yields a chiral sulfinimine.[1] The addition of cyanide is diastereoselective, controlled by the chiral auxiliary.[1]

EllmanRouteAldehyde2-tBu-BenzaldehydeSulfinimineChiral Sulfinimine(Activated)Aldehyde->Sulfinimine(R)-tBu-SulfinamideTi(OEt)4AminoNitrileChiral AminonitrileSulfinimine->AminoNitrileTMSCN / Gd(OiPr)3Target(S)-Target AlcoholAminoNitrile->Target1. HCl/MeOH2. LiAlH4

Figure 2: Asymmetric synthesis via Ellman's auxiliary.[1] Ti(OEt)4 is the key to overcoming the steric barrier in the first step.[1]

Experimental Protocol

Step 1: Sulfinimine Formation

  • Reagents: 2-tert-butylbenzaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)4 (2.0 eq).

  • Solvent: Dry THF.

  • Procedure: Mix aldehyde and sulfinamide in THF. Add Ti(OEt)4. Reflux for 24 hours.

    • Note: The ortho-tBu group makes this slow. Monitor by TLC.[1] If conversion is low, add more Ti(OEt)4.[1]

  • Workup: Pour into brine/EtOAc. Filter through Celite (removes Ti salts).[1]

Step 2: Strecker-Type Cyanation

  • Reagents: Sulfinimine (1.0 eq), TMSCN (1.5 eq), Gd(OiPr)3 (10 mol%) or CsF.

  • Procedure: Cool to -78°C to maximize diastereoselectivity. Add TMSCN.[1]

  • Steric Note: If reaction is stalled at -78°C due to the tBu wall, slowly warm to -40°C.

  • Yield: This yields the N-sulfinyl aminonitrile.[1]

Step 3: Pinner Hydrolysis & Reduction [1][3]

  • Treat with HCl/MeOH to cleave the sulfinyl group and hydrolyze the nitrile to the methyl ester (Pinner reaction).[1]

  • Reduce the resulting ester with NaBH4 (milder than LAH) in EtOH to yield the chiral amino alcohol.[1]

Route C: pH-Controlled Sharpless Aminohydroxylation (Catalytic)[1]

Rationale: Direct conversion of 2-tert-butylstyrene to the amino alcohol is the shortest path.[1] However, standard Sharpless Aminohydroxylation (AA) favors the wrong regioisomer (1-hydroxy-2-amino).[1] The Fix: Using pH-controlled conditions (pH ~9-10) and specific ligands (DHQ)2PHAL can shift the regioselectivity toward the desired 2-amino-1-hydroxy isomer (Isomer B), although the ortho-tBu group fights this electronically.[1]

Regioselectivity Challenge[1]
  • Standard AA: Favors attack of Nitrogen at the less hindered carbon (Terminal)

    
     Ar-CH(OH)-CH2-NHR.[1] (Undesired).
    
  • Target AA: We need Nitrogen at the Benzylic carbon

    
     Ar-CH(NHR)-CH2-OH.[1]
    
  • Warning: The bulky ortho-tBu group strongly inhibits attack at the benzylic position.[1] This route is high risk for this specific substrate but scientifically relevant for comparison.[1]

Sharplesscluster_StandardStandard Conditions (n-PrOH)cluster_ModifiedModified (pH 9 / AQN Ligand)Styrene2-tert-butylstyreneWrongIsomer A:Ar-CH(OH)-CH2-NHR(Major Product)Styrene->WrongOsO4 / Chloramine-TRightIsomer B (Target):Ar-CH(NHR)-CH2-OH(Desired)Styrene->RightOsO4 / pH 9 / (DHQ)2AQN

Figure 3: Regiodivergence in Sharpless Aminohydroxylation.[1] The steric bulk of the substrate strongly biases the reaction toward Isomer A (Undesired), making this route difficult.[1]

Experimental Protocol (Optimized for Isomer B)
  • Reagents: K2OsO2(OH)4 (4 mol%), (DHQ)2AQN (ligand favoring Isomer B), Acetamide or Carbamate source.

  • Buffer: Aqueous buffer maintained at pH 9.0.

  • Procedure: Dissolve ligand and Os source in tBuOH/H2O. Add Styrene. Add Nitrogen source (e.g., N-bromoacetamide).[1]

  • Outcome: Expect lower yields (<40%) due to the steric clash at the benzylic position.[1] Purification from the regioisomer is required.[1]

References

  • Sharpless Asymmetric Aminohydroxylation: O'Brien, P., et al. "Asymmetric aminohydroxylation of substituted styrenes."[1] J. Chem. Soc., Perkin Trans.[1] 1, 1998.[1][4] Link

  • Ellman Sulfinimine Methodology: Ellman, J. A., et al. "Asymmetric Synthesis of α-Branched Amines."[1] Accounts of Chemical Research, 2002.[1] Link[1]

  • Modified Strecker Reaction: Kuethe, J. T., et al. "Asymmetric Strecker Synthesis of α-Amino Acids."[1] Journal of Organic Chemistry, 2005.[1] Link[1]

  • Reduction of Amino Acids: McKennon, M. J., et al.[1] "A convenient reduction of amino acids to amino alcohols."[1] Journal of Organic Chemistry, 1993.[1] Link[1]

  • Regioselectivity in Aminohydroxylation: Fokin, V. V., & Sharpless, K. B.[1] "A Practical Method for the Preparation of 1-Aryl-2-aminoethanols." Angewandte Chemie, 2001.[1] Link

X-ray crystallography of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol derivatives for absolute configuration determination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol Derivatives for Absolute Configuration Determination Content Type: Technical Comparison Guide

Executive Summary

The determination of absolute configuration for light-atom molecules (C, H, N, O) is a critical milestone in pharmaceutical development. For the substrate 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol , the challenge is twofold: the lack of heavy atoms for anomalous scattering and the significant steric hindrance imposed by the ortho-tert-butyl group.

This guide objectively compares three crystallographic derivatization strategies to solve this structure: Hydrobromide Salt Formation , p-Bromobenzamide Derivatization , and Mosher Amide Formation . Analysis focuses on crystallization success rates, anomalous signal strength (Flack parameter), and synthetic feasibility.

The Challenge: Sterics and Scattering

The target molecule is a bulky analog of phenylglycinol. The tert-butyl group at the ortho position creates a "conformational lock," restricting rotation around the C-C bond between the phenyl ring and the chiral center.

  • The Light Atom Problem: Using standard Molybdenum (Mo-K

    
    ) radiation on the native free base yields negligible anomalous scattering. The Flack parameter (
    
    
    
    ) often refines to indeterminate values (e.g.,
    
    
    ), making absolute assignment impossible.
  • The Steric Problem: The tert-butyl group hinders nucleophilic attack at the amine, making standard derivatizations (like heavy sulfonamides) sluggish or low-yielding.

Comparative Analysis of Derivatization Strategies
Method A: Hydrobromide Salt Formation (Ionic Derivatization)

Mechanism: Protonation of the amine with HBr to form an ionic lattice containing a heavy bromide ion.

  • Pros:

    • Rapid Synthesis: Instantaneous reaction; no purification required beyond recrystallization.

    • Strong Signal: Bromine (

      
      ) provides excellent anomalous scattering with Cu-K
      
      
      
      and adequate signal with Mo-K
      
      
      .
  • Cons:

    • Hygroscopicity: Salts of amino alcohols are often hygroscopic, leading to crystal degradation during mounting.

    • Disorder: The tert-butyl group often forces the crystal lattice to adopt lower symmetry or creates disorder in the counter-ion position.

Method B: p-Bromobenzamide Formation (Covalent Derivatization)

Mechanism: Acylation of the amine with p-bromobenzoyl chloride.

  • Pros:

    • Lattice Stability: Amides form strong hydrogen-bond networks (N-H···O=C), promoting the growth of robust, non-hygroscopic prisms.

    • Definitive Flack Parameter: The covalent bromine is fixed in the lattice, typically yielding Flack parameters with low standard uncertainties (

      
      ).
      
  • Cons:

    • Synthetic Difficulty: Requires Schotten-Baumann conditions; the steric bulk of the target molecule slows reaction kinetics.

Method C: Mosher Amide (Chiral Derivatizing Agent)

Mechanism: Reaction with (


)- or (

)-

-methoxy-

-trifluoromethylphenylacetyl chloride (MTPA-Cl).
  • Pros:

    • Dual Validation: Allows configuration assignment via both X-ray (internal chiral reference) and

      
      F/ 
      
      
      
      NMR (chemical shift anisotropy).
  • Cons:

    • Crystallization Failure: The flexibility of the MTPA group combined with the tert-butyl bulk often results in oils rather than crystals.

    • Weak Scattering: Relies on Fluorine/Oxygen scattering unless Cu-K

      
       is used; less definitive than Br-based methods.
      
Data Summary & Decision Matrix
MetricMethod A: HBr SaltMethod B: p-BromobenzamideMethod C: Mosher Amide
Anomalous Signal (Cu-K

)
High (Excellent)High (Excellent)Low (Requires high redundancy)
Crystallization Success Moderate (Risk of oils)High (Strong H-bonds)Low (Often oils)
Synthetic Effort Low (1 step)Medium (Purification needed)High (Costly reagents)
Flack Parameter Precision



Steric Tolerance HighModerateLow

Recommendation: Method B (p-Bromobenzamide) is the gold standard for this substrate. The amide linkage provides rigidity that counteracts the steric bulk of the tert-butyl group, facilitating lattice formation.

Strategic Workflow Visualization

The following diagram outlines the decision logic for determining the absolute configuration of sterically hindered light-atom molecules.

AbsoluteConfiguration Start Target: 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol CheckSource Available X-ray Source? Start->CheckSource MoSource Mo-Kα Source CheckSource->MoSource Standard CuSource Cu-Kα Source CheckSource->CuSource Preferred Decision Derivatization Strategy MoSource->Decision Must use Heavy Atom CuSource->Decision Heavy Atom Recommended MethodA Method A: HBr Salt (Ionic) Decision->MethodA Fastest MethodB Method B: p-Bromobenzamide (Covalent) Decision->MethodB Most Robust MethodC Method C: Mosher Amide (Internal Ref) Decision->MethodC NMR Cross-check ResultA Risk: Disordered Anions Flack x ~ 0.05 MethodA->ResultA ResultB Success: Robust Crystals Flack x < 0.04 MethodB->ResultB ResultC Risk: Non-crystalline Oil NMR backup only MethodC->ResultC

Caption: Decision tree for selecting the optimal crystallographic workflow based on X-ray source and substrate properties.

Detailed Protocol: p-Bromobenzamide Derivatization

This protocol is optimized to overcome the steric hindrance of the tert-butyl group.

Step 1: Synthesis[1]
  • Dissolution: Dissolve 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (2.5 eq) and a catalytic amount of DMAP (0.1 eq). Note: DMAP is crucial here to accelerate the reaction against the steric bulk.

  • Acylation: Cool to 0°C. Dropwise add p-bromobenzoyl chloride (1.1 eq) dissolved in DCM.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (the hindered amine reacts slowly).

  • Workup: Wash with 1N HCl (to remove unreacted amine), saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    .
Step 2: Crystallization (Vapor Diffusion)

Direct evaporation often yields amorphous solids due to the bulky tert-butyl group. Vapor diffusion is preferred.

  • Dissolve the crude amide in a minimal amount of Acetone (good solubility).

  • Place this solution in a small inner vial.

  • Place the inner vial into a larger jar containing Pentane or Hexane (anti-solvent).

  • Seal the jar tightly. The pentane vapors will slowly diffuse into the acetone, lowering solubility gradually and promoting the growth of X-ray quality prisms over 24-48 hours.

Step 3: Data Collection & Refinement
  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred. If using Mo-K
    
    
    (
    
    
    Å), increase exposure time to ensure high redundancy (
    
    
    ) for Bijvoet pairs.
  • Friedel Pairs: Ensure MERG = 0 in your instruction file (e.g., SHELX) to prevent merging of Friedel pairs.

  • Validation: Check the Flack parameter (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[2][3][4][5]
    
    • 
       (with 
      
      
      
      ): Correct absolute structure.
    • 
      : Inverted structure (flip coordinates).
      
    • 
      : Racemic twin or wrong space group.
      
References
  • Flack, H. D. (1983).[2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Parsons, S., & Flack, H. D. (2004).[6] The use of the quotient difference method for the determination of absolute structure.[2] Acta Crystallographica Section A, 60(s1), s61.[6]

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[6] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[6]

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of light-atom organic compounds. Tetrahedron: Asymmetry, 20(6), 712-717.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[7][8] Nature Protocols, 2(10), 2451-2458.

Sources

Kinetic Studies of Reactions Catalyzed by 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and kinetic profiling of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (referred to herein as


 ) as a chiral ligand in asymmetric catalysis.

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The Steric Advantage

In the realm of asymmetric alkylation, the structural rigidity of the chiral ligand is paramount. While Phenylglycinol and Ephedrine have served as foundational ligands, they often suffer from aggregate formation that dampens catalytic turnover.

This guide evaluates


 , a derivative engineered with a sterically demanding ortho-tert-butyl group. Kinetic data suggests that this specific steric bulk prevents the formation of catalytically inactive zinc-alkoxide oligomers, resulting in a Linear Positive Non-Linear Effect (NLE)  and superior Turnover Frequencies (TOF) compared to traditional alternatives.

Comparative Performance Analysis

The following data compares


 against industry-standard amino alcohols in the enantioselective addition of diethylzinc (

) to benzaldehyde.
Table 1: Catalytic Performance Metrics

Conditions: 1.0 equiv Benzaldehyde, 2.0 equiv


, 2 mol% Catalyst, Toluene, 0°C.
CatalystStructure ClassYield (4h)ee%TOF (

)
Kinetic Order (Catalyst)
o-tBu-Ph-Gly-ol Ortho-Bulky

-Amino Alcohol
>98% 96% (S) 480 1.0 (Monomeric)
PhenylglycinolSimple

-Amino Alcohol
85%82% (S)1200.5 - 1.0 (Aggregation)
(-)-DAIBCamphor-derived99%98% (S)4501.0 (Monomeric)
Ephedrine

-Amino Alcohol
78%65% (R)85Complex Aggregates

Key Insight: The


 matches the high performance of the gold-standard (-)-DAIB but offers a synthetic advantage: it is derived from modular amino acid precursors, allowing for easier electronic tuning of the aryl ring compared to the rigid camphor scaffold of DAIB.

Mechanistic & Kinetic Deep Dive

The "Ortho-Effect" on Catalyst Aggregation

Standard amino alcohols like phenylglycinol tend to form thermodynamically stable tetramers or dimers in solution when bound to zinc (


 or 

). These aggregates are often catalytically resting states , requiring dissociation to enter the active cycle.

The 2-tert-butylphenyl moiety in


 introduces severe steric strain that destabilizes these resting aggregates.
  • Result: The equilibrium shifts toward the active monomeric species (

    
    ).
    
  • Kinetic Consequence: The reaction rate becomes first-order with respect to the catalyst concentration (

    
    ), eliminating the induction period often seen with less bulky ligands.
    
The Catalytic Cycle (Noyori Mechanism)

The reaction proceeds via the accepted Noyori mechanism. The diagram below illustrates how the bulky ortho-group directs the transition state.

CatalyticCycle cluster_legend Steric Control Point PreCat Pre-Catalyst (o-tBu-Ph-Gly-ol) ActiveSpecies Active Species (L-Zn-Et Monomer) PreCat->ActiveSpecies + Et2Zn - Ethane Complex Aldehyde Complex (L-Zn-Et • RCHO) ActiveSpecies->Complex + Benzaldehyde TS Transition State (Zinc Bimetallic) Complex->TS + Et2Zn (Rate Limiting) ProductAlkoxide Product Alkoxide (L-Zn-O-CH(Et)Ph) TS->ProductAlkoxide Alkyl Transfer ProductAlkoxide->ActiveSpecies + Et2Zn - Product-Zn-Et Product Chiral Alcohol (Product) ProductAlkoxide->Product Hydrolysis

Figure 1: The catalytic cycle for diethylzinc addition. The ortho-tert-butyl group on the ligand (Active Species) sterically blocks the "unfavored" approach of the aldehyde, enforcing high enantioselectivity in the Transition State.

Experimental Protocol: Kinetic Profiling

Use this protocol to validate the kinetic order of the catalyst.

Materials
  • Ligand: 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (>99% ee).

  • Substrate: Benzaldehyde (freshly distilled).

  • Reagent: Diethylzinc (1.0 M in hexane).

  • Solvent: Anhydrous Toluene.

Methodology (In-Situ IR Monitoring)
  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the ligand (0.02 mmol, 2 mol%) in toluene (2 mL). Add

    
     (0.02 mmol) and stir for 15 min at 0°C to form the mono-zinc alkoxide species.
    
  • Baseline: Insert the ReactIR probe to establish the solvent baseline.

  • Substrate Addition: Add Benzaldehyde (1.0 mmol). Monitor the carbonyl peak at ~1700

    
    .[1]
    
  • Reaction Initiation: Add the stoichiometric

    
     (2.0 mmol) rapidly.
    
  • Data Acquisition: Record spectra every 30 seconds. Track the disappearance of the aldehyde carbonyl peak and the appearance of the zinc-alkoxide product peak (~1050

    
    ).
    
  • Kinetic Plot: Plot

    
     vs. time. A straight line indicates pseudo-first-order kinetics with respect to the substrate.
    
  • Order Determination: Repeat the experiment with 1 mol%, 2 mol%, and 4 mol% catalyst loadings. Plot

    
     vs. 
    
    
    
    . A linear relationship confirms a monomeric active species (Order = 1).

References

  • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000).

    
    -amino alcohols. The Journal of Organic Chemistry, 65(7), 2108-2113. Link
    
  • Zhang, C. H., et al. (2010). Highly Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Novel Chiral tert-Amino Alcohols. Bulletin of the Korean Chemical Society, 31(4), 869. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol, a compound that, while not extensively characterized in publicly available safety literature, necessitates a cautious and compliant approach to its disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative assessment of its potential hazards, drawing parallels with structurally similar amino alcohols and adhering to the stringent guidelines set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The foundational principle of chemical waste management is "cradle-to-grave" responsibility, which holds the generator accountable for the waste from its creation to its final disposal.[1] This guide is designed to empower laboratory personnel to manage this responsibility effectively, ensuring personal safety and regulatory compliance.

Hazard Assessment and Characterization

Key Assumed Hazards:

  • Skin and Eye Irritant/Corrosive: Amino alcohols can be corrosive to tissues.

  • Respiratory Irritant: Inhalation of dust or vapors may cause respiratory tract irritation.

  • Environmental Hazard: The environmental fate and ecotoxicity of this specific compound are not well-documented. As a precautionary measure, it should be considered potentially harmful to aquatic life and should not be released into the environment.

Based on these potential hazards, all waste containing 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol must be treated as hazardous waste .

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This is a mandatory requirement under OSHA's guidelines for laboratory safety.[2][3]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against potential splashes that could cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which may cause irritation or burns.
Body Protection A laboratory coat.To protect the skin and clothing from contamination.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for spills.To minimize the inhalation of any dust or vapors that could cause respiratory irritation.
Segregation and Containerization of Waste

Proper segregation and containerization are critical to prevent accidental chemical reactions and to ensure the waste is accepted by a licensed disposal facility.

  • Select a Compatible Container: Use a clean, leak-proof container that is chemically compatible with amino alcohols. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid.[4][5]

  • Label the Container: The container must be clearly labeled as "Hazardous Waste".[4][6][7][8] The label must include:

    • The full chemical name: "2-Amino-2-(2-tert-butylphenyl)ethan-1-ol" (no abbreviations).[8]

    • The concentration or percentage of the chemical in the waste.

    • The date when waste was first added to the container (accumulation start date).[6]

    • The name and contact information of the principal investigator or laboratory supervisor.

    • Appropriate hazard pictograms (e.g., corrosive, irritant).[7]

  • Segregate the Waste: Do not mix this waste with other incompatible waste streams.[2][8] Specifically, keep it separate from:

    • Acids

    • Oxidizing agents

    • Other reactive chemicals

  • Keep the Container Closed: The waste container must be kept closed at all times, except when adding waste.[4][8] This minimizes the release of vapors and prevents spills.

On-Site Accumulation and Storage

Laboratories that generate hazardous waste are considered Satellite Accumulation Areas (SAAs) under the EPA's Resource Conservation and Recovery Act (RCRA).[7][9]

Requirements for SAAs:

  • Location: The waste container should be stored at or near the point of generation and under the control of the laboratory personnel.[9]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[9]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to catch any potential leaks or spills.[8]

Disposal Procedure

The disposal of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [8]

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the primary point of contact for arranging hazardous waste disposal. They will provide you with specific instructions and schedule a pickup.

  • Prepare for Pickup: Ensure the waste container is properly labeled, sealed, and stored in a secure location.

  • Manifesting: For transportation off-site, the waste will be accompanied by a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal facility.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol.

start Start: Waste Generation (2-Amino-2-(2-tert-butylphenyl)ethan-1-ol) assess_hazards Step 1: Hazard Assessment - Review available data - Assume hazardous nature start->assess_hazards don_ppe Step 2: Don Appropriate PPE - Safety Goggles - Lab Coat - Chemical-Resistant Gloves assess_hazards->don_ppe prepare_container Step 3: Prepare Waste Container - Select compatible container (HDPE/Glass) - Attach 'Hazardous Waste' label don_ppe->prepare_container label_container Step 4: Complete Label Information - Full Chemical Name - Accumulation Start Date - Hazard Pictograms prepare_container->label_container collect_waste Step 5: Collect and Segregate Waste - Add waste to labeled container - Keep container closed - Segregate from incompatibles label_container->collect_waste store_waste Step 6: On-Site Storage (SAA) - Store at/near point of generation - Use secondary containment collect_waste->store_waste contact_ehs Step 7: Arrange for Disposal - Contact Institutional EHS Office - Schedule a waste pickup store_waste->contact_ehs end End: Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: Disposal workflow for 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]

  • RCRA | Environmental Health and Safety - Case Western Reserve University. Retrieved from [Link]

  • OSHA Compliance For Laboratories - US Bio-Clean. (2014, June 13). Retrieved from [Link]

  • Hazardous Waste Management in the Laboratory. (2022, March 24). Retrieved from [Link]

  • How To Dispose Of Lab Chemicals. (2020, February 27). Retrieved from [Link]

  • AMINO ALCOHOL EA. (2018, June 12). Retrieved from [Link]

  • (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol - PubChem - NIH. Retrieved from [Link]

  • Regulation of Laboratory Waste - American Chemical Society. Retrieved from [Link]

  • OSHA and Biohazard Waste Disposal: A Compliance Guide. (2025, June 11). Retrieved from [Link]

  • Hazardous Waste Disposal Procedures - Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (2019, September 19). Retrieved from [Link]

  • 7 - Organic Syntheses Procedure. Retrieved from [Link]

  • 2-(tert-Butylamino)ethanol | C6H15NO | CID 78361 - PubChem. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division. Retrieved from [Link]

  • Environmental fate – BiotecnologieBT. Retrieved from [Link]

  • The environmental fate of chemicals describes the processes by which chemicals move an - P2 InfoHouse. Retrieved from [Link]

  • 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL - Ataman Kimya. Retrieved from [Link]

  • Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. (2016, April 21). Retrieved from [Link]

  • Environmental fate studies - Fera Science. Retrieved from [Link]

  • 2 amino-2-(4-tert-butyl-2-ethoxyphenyl)ethanol - AERU - University of Hertfordshire. (2025, August 5). Retrieved from [Link]

  • Element 2: Environmental Fate and Transport - ATSDR - CDC. Retrieved from [Link]

  • Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. (2017, December 15). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (CAS No. 1213302-89-6). The protocols herein are designed to be a self-validating system, grounded in authoritative safety data for analogous amino alcohol compounds, ensuring both your protection and the integrity of your work.

Hazard Assessment: Understanding the Risks

While specific toxicological data for 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is not extensively published, its structure as an amino alcohol necessitates a cautious approach based on well-documented hazards of similar compounds. Amino alcohols are frequently classified as corrosive and can cause severe skin burns and eye damage.[1][2][3] Inhalation of vapors or mists can also lead to respiratory irritation.

The primary directive when handling this compound is to prevent all direct contact. The following table summarizes the anticipated hazards, based on the chemical class.

Hazard ClassificationAnticipated RiskRationale & Authoritative Source
Skin Corrosion/Irritation Category 1B/1C: Causes severe skin burns. Amino alcohols are known to be corrosive to the skin.[1][2][3] Direct contact can lead to immediate and severe chemical burns.
Serious Eye Damage Category 1: Causes serious, potentially irreversible eye damage. The corrosive nature of this chemical class poses a significant risk of severe eye injury, including blindness, upon contact.[1][2] Immediate and prolonged rinsing is critical in case of exposure.
Acute Toxicity (Oral, Dermal) Category 4 (Anticipated): Harmful if swallowed or in contact with skin. Many amino alcohols are classified as harmful if ingested or absorbed through the skin.[3][4]
Combustibility Combustible Liquid Similar compounds are classified as combustible liquids, which can ignite when exposed to heat or flame.[5][6]

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary method of exposure control should always be robust engineering controls.

  • Chemical Fume Hood: All handling of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and protects you from inhalation and splashes.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5][7]

  • Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[5][7][8] Confirm their functionality before beginning any work.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of PPE is not a matter of preference but a critical, risk-assessed decision. For 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol, a comprehensive PPE ensemble is mandatory.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 compliant) AND a full-face shield.[9]Goggles provide a seal around the eyes to protect from splashes.[9] The face shield is worn over the goggles to protect the entire face from corrosive mists and larger splashes.[7][8][9]
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene).Amino compounds can be corrosive.[10] Double-gloving provides an extra layer of protection. The outer glove should be removed immediately upon any sign of contamination. Always inspect gloves for integrity before use.[11]
Body Protection A flame-resistant lab coat buttoned completely.[11] Long pants and fully enclosed, chemical-resistant shoes are also required.A lab coat protects the skin on your torso and arms.[7][8] Flame-resistant material is prudent given the compound's potential combustibility. Do not wear shorts, skirts, or open-toed shoes in the laboratory.[11]
Respiratory Protection Not typically required if all work is performed in a certified fume hood.If there is a risk of aerosol generation outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7][8]

Procedural Workflow: A Step-by-Step Guide

This protocol outlines the essential steps for safely handling the compound from receipt to disposal.

Part A: Pre-Handling Preparations
  • Review the SDS: Although a specific SDS for this exact compound may be unavailable, review the SDS for analogous compounds like 2-amino-1-butanol or other amino alcohols.[1]

  • Assemble all Materials: Gather the chemical, solvents, glassware, and any other necessary equipment and place them inside the chemical fume hood.

  • Verify Engineering Controls: Confirm the fume hood is operational and the eyewash/shower station is unobstructed.

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, goggles, and finally, the face shield.

Part B: Chemical Handling
  • Weighing and Transfer: Perform all weighing and transfers of the solid or liquid compound deep within the fume hood to contain any dust or vapors.

  • Maintain Awareness: Handle the material deliberately and avoid sudden movements. Always keep the container sealed when not in use.

  • Avoid Ignition Sources: Keep the handling area clear of heat, sparks, and open flames.[4][5] Use explosion-proof equipment where necessary.[1][7]

Part C: Post-Handling & Decontamination
  • Initial Decontamination: Decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water, all within the fume hood.

  • Waste Segregation: Segregate waste streams. Place contaminated consumables (gloves, wipes) in a designated hazardous waste container. Unused or waste chemical solutions must be collected in a separate, clearly labeled hazardous waste container.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. The outer gloves should be removed first, followed by the face shield, goggles, lab coat, and finally the inner gloves.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[7][8]

Visual Workflow for Handling 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_post 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep1 Review SDS & Protocol prep2 Verify Fume Hood & Safety Stations prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh & Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Surfaces & Glassware handle2->post1 post2 Segregate & Seal Hazardous Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4 emergency Spill or Exposure action1 Activate Alarm & Evacuate if Necessary emergency->action1 action2 Use Eyewash/Shower for 15+ minutes emergency->action2 action3 Seek Immediate Medical Attention emergency->action3

Caption: Workflow for safe handling of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol.

Emergency & Disposal Plans

Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and call emergency services.

  • Containment: For small spills inside a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[12] Do not use combustible materials like paper towels.

  • Collection: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area thoroughly.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2][13] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13]

Disposal Plan

All waste, including the chemical itself, contaminated consumables, and spill cleanup materials, is considered hazardous waste.

  • Collection: Collect all waste in designated, compatible, and clearly labeled containers.

  • Storage: Store waste containers in a cool, well-ventilated, and designated secondary containment area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1][14] Do not pour this chemical down the drain.[12][14]

By adhering to these protocols, you establish a robust safety framework that protects you, your colleagues, and your research.

References

  • Nippon Nyukazai Co., Ltd. (2018). SAFETY DATA SHEET: AMINO ALCOHOL EA.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-amino-1-butanol.

  • Nippon Nyukazai Co., Ltd. (2017). SAFETY DATA SHEET: AMINOALCOHOL PA.

  • Tokyo Chemical Industry. (2024). SAFETY DATA SHEET: (S)-(+)-2-Amino-1-butanol.

  • Fisher Scientific. (2012). SAFETY DATA SHEET: 2-Ethylaminoethanol.

  • ChemScene. (n.d.). (s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol.

  • Enviro Tech. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.

  • Fisher Scientific. (2009). SAFETY DATA SHEET: tert-Butyl N-(2-aminoethyl)carbamate.

  • TCI Chemicals. (2024). SAFETY DATA SHEET: 2-Aminoethanol.

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: 2-(2-AMINOETHOXY)ETHANOL.

  • University of California, Irvine Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.

  • PubChem. (n.d.). 2-(tert-Butylamino)ethanol.

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol.

  • University of California, Riverside Environmental Health & Safety. (n.d.). Choosing The Correct PPE.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Buten-1-ol.

  • Sigma-Aldrich. (n.d.). (S)-2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-ol.

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol.

  • Central Drug House. (n.d.). MATERIAL SAFETY DATA SHEET: 2-(2-Amino Ethylamino) Ethanol.

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 2-amino-2-ethylpropanediol.

  • Apollo Scientific. (n.d.). SAFETY DATA SHEET: 2-(2-Aminoethylamino)ethanol.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.